molecular formula C14H15NO2 B1204882 Methfuroxam CAS No. 28730-17-8

Methfuroxam

Número de catálogo: B1204882
Número CAS: 28730-17-8
Peso molecular: 229.27 g/mol
Clave InChI: ZWJNEYVWPYIKMB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Methfuroxam is a secondary carboxamide resulting from the formal condensation of the carboxylic acid group of 2,4,5-trimethyl-3-furoic acid with the amino group of aniline. An obsolete fungicide formerly used to control Basidiomycetes pathogens on cereal crops. It has a role as an antifungal agrochemical. It is an anilide, a secondary carboxamide, a member of furans and a furanilide fungicide.
This compound is under investigation in clinical trial NCT01213407 (Dendritic Cell Cancer Vaccine for High-grade Glioma).

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,4,5-trimethyl-N-phenylfuran-3-carboxamide
Source PubChem
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InChI

InChI=1S/C14H15NO2/c1-9-10(2)17-11(3)13(9)14(16)15-12-7-5-4-6-8-12/h4-8H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJNEYVWPYIKMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1C(=O)NC2=CC=CC=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8042137
Record name Methfuroxam
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Molecular Weight

229.27 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28730-17-8
Record name Methfuroxam
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Record name Methfuroxam [ANSI:ISO]
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Record name Methfuroxam
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Record name 2,4,5-trimethyl-3-furanilide
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Foundational & Exploratory

Methfuroxam's Mechanism of Action on Basidiomycetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methfuroxam is a systemic fungicide belonging to the furan-carboxamide chemical class. Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain (mETC) and the tricarboxylic acid (TCA) cycle of pathogenic fungi. This guide provides a detailed technical overview of the mechanism of action of this compound, with a specific focus on its effects on Basidiomycetes, a significant phylum of fungi that includes major plant pathogens such as Rhizoctonia solani and various smut fungi. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes information from closely related furan-carboxamide and other succinate dehydrogenase inhibitor (SDHI) fungicides to provide a comprehensive understanding of its biochemical and molecular interactions.

Introduction

This compound is recognized for its efficacy against a range of plant diseases caused by Basidiomycetes. As a member of the SDHI class of fungicides (FRAC Group 7), it targets a highly conserved enzyme essential for fungal respiration and energy production. Understanding the precise mechanism of action is crucial for optimizing its use, managing the development of resistance, and guiding the discovery of new, more effective antifungal agents. This guide will delve into the core mechanism of SDH inhibition, present available quantitative data for related compounds, detail relevant experimental protocols, and visualize the key molecular pathways and experimental workflows.

Core Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary target of this compound is the succinate dehydrogenase (SDH) enzyme, also known as Complex II of the mETC. SDH is a multi-subunit protein complex embedded in the inner mitochondrial membrane that plays a dual role in cellular metabolism:

  • Tricarboxylic Acid (TCA) Cycle: It catalyzes the oxidation of succinate to fumarate.

  • Mitochondrial Electron Transport Chain (mETC): It transfers electrons from succinate to the quinone pool (ubiquinone), which then shuttles them to Complex III.

By inhibiting SDH, this compound disrupts these two fundamental processes, leading to a cascade of detrimental effects within the fungal cell:

  • Interruption of the mETC: The blockage of electron flow from Complex II to Complex III severely impairs oxidative phosphorylation, the primary pathway for ATP synthesis.

  • Depletion of Cellular Energy: The significant reduction in ATP production cripples essential cellular processes that are highly energy-dependent, such as growth, spore germination, and host penetration.

  • Induction of Oxidative Stress: The disruption of the electron transport chain can lead to the leakage of electrons and the subsequent formation of reactive oxygen species (ROS), which can cause damage to cellular components like lipids, proteins, and DNA.

This multifaceted attack on the fungus's metabolic and respiratory machinery culminates in the inhibition of mycelial growth and ultimately, cell death.

This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibits Fumarate Fumarate SDH->Fumarate Produces ETC Electron Transport Chain (Complex III -> IV) SDH->ETC Donates electrons to ROS Reactive Oxygen Species (ROS) SDH->ROS Disruption leads to Succinate Succinate Succinate->SDH Oxidized by ATP ATP Synthesis (Oxidative Phosphorylation) ETC->ATP Drives CellDeath Fungal Cell Death ATP->CellDeath Depletion leads to ROS->CellDeath Induces

Figure 1. Mechanism of Action of this compound on Fungal Respiration.

Quantitative Data: Efficacy of SDHI Fungicides against Basidiomycetes

FungicideChemical ClassTarget PathogenEC50 (µg/mL)IC50 (µg/mL) of SDH ActivityReference
ThifluzamideThiazole-carboxamideRhizoctonia solani0.03 - 0.05Not Reported[1]
FluxapyroxadPyrazole-carboxamideRhizoctonia solani0.0101 - 0.1301.226[2]
SYP-32497Pyrazole-carboxamideRhizoctonia solani0.000790 - 0.019760.300[2]
Fenfuram-relatedFuran-carboxamideBotrytis cinerea0.392 - 0.6760.506 - 0.873[3][4]
Aromatic CarboxamidesAromatic CarboxamideRhizoctonia solani0.02Not Reported[5]

Note: The data for furan-carboxamide is against Botrytis cinerea as a proxy for a well-studied fungus, though not a Basidiomycete.

Experimental Protocols

The following protocols outline the general methodologies used to assess the mechanism of action of SDHI fungicides like this compound.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This assay determines the EC50 value of a fungicide against a target fungus.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Pure culture of the target Basidiomycete (e.g., Rhizoctonia solani)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile petri dishes

  • Sterile cork borer or scalpel

  • Incubator

Protocol:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C.

  • Fungicide Incorporation: Add the appropriate volume of this compound stock solution to the molten PDA to achieve a series of desired final concentrations. Also, prepare control plates with the solvent alone.

  • Plating: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the growing edge of an actively growing culture of the target fungus onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.

  • EC50 Calculation: Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control. The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

Start Start PreparePDA Prepare PDA Medium Start->PreparePDA AddFungicide Incorporate this compound (Serial Dilutions) PreparePDA->AddFungicide PourPlates Pour into Petri Dishes AddFungicide->PourPlates Inoculate Inoculate with Fungal Plug PourPlates->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate MeasureGrowth Measure Radial Growth Incubate->MeasureGrowth CalculateEC50 Calculate EC50 MeasureGrowth->CalculateEC50 Start Start IsolateMito Isolate Mitochondria from Fungal Cells Start->IsolateMito PrepareReaction Prepare Reaction Mixture (Buffer, DCPIP, PMS) IsolateMito->PrepareReaction AddInhibitor Add this compound (Varying Concentrations) PrepareReaction->AddInhibitor InitiateReaction Initiate with Succinate AddInhibitor->InitiateReaction MeasureAbsorbance Measure Absorbance at 600 nm (Kinetic Read) InitiateReaction->MeasureAbsorbance CalculateIC50 Calculate IC50 MeasureAbsorbance->CalculateIC50

References

Methfuroxam: A Technical Guide to its Chemical Properties, Structure, and Fungicidal Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methfuroxam is a furan-carboxamide fungicide formerly used in agricultural applications to control fungal pathogens, particularly from the Basidiomycetes class that affect cereal crops.[1] As a systemic fungicide, it was also applied as a seed treatment against pathogens like Rhizoctonia solani. Although its use has largely been discontinued in favor of newer agents, its chemical structure and mechanism of action remain of interest to researchers developing novel antifungal compounds. This technical guide provides an in-depth overview of the chemical and structural properties of this compound, its proposed mechanism of action, and general experimental protocols relevant to its synthesis and evaluation.

Chemical and Physical Properties

This compound is an organic compound characterized by a substituted furan ring linked to a phenyl group through an amide bridge. While comprehensive experimental data on its physical properties is not widely available in public literature, its key chemical identifiers and computed properties are well-documented.

PropertyValueSource(s)
IUPAC Name 2,4,5-trimethyl-N-phenylfuran-3-carboxamide[1]
Synonyms 2,4,5-trimethyl-N-phenyl-3-furancarboxamide, Furavax, Trivax[1]
CAS Number 28730-17-8[1]
Molecular Formula C₁₄H₁₅NO₂[1]
Molecular Weight 229.27 g/mol [1]
Appearance Solid (Physical state inferred from related compounds)
Melting Point Data not available in cited literature.
Boiling Point Data not available in cited literature.
Solubility Data not available in cited literature. Generally, carboxamide fungicides have low solubility in water and higher solubility in organic solvents like acetone, methanol, and DMSO.

Chemical Structure

The molecular architecture of this compound is central to its biological activity. The structure consists of a 2,4,5-trimethylfuran-3-carboxamide core, where the amide nitrogen is substituted with a phenyl ring.

// Atom nodes C1 [label="C", pos="0,0!", fillcolor="#FFFFFF", fontcolor="#202124"]; C2 [label="C", pos="1.5,0!", fillcolor="#FFFFFF", fontcolor="#202124"]; O1 [label="O", pos="2.25,1.2!", fillcolor="#FFFFFF", fontcolor="#202124"]; C3 [label="C", pos="1.5,2.4!", fillcolor="#FFFFFF", fontcolor="#202124"]; C4 [label="C", pos="0,2.4!", fillcolor="#FFFFFF", fontcolor="#202124"]; C5 [label="C", pos="-1.5,0!", fillcolor="#FFFFFF", fontcolor="#202124"]; O2 [label="O", pos="-2.25,-1.2!", fillcolor="#FFFFFF", fontcolor="#202124"]; N1 [label="N", pos="-2.25,1.2!", fillcolor="#FFFFFF", fontcolor="#202124"]; H1 [label="H", pos="-3,1.9!", fillcolor="#FFFFFF", fontcolor="#202124"]; C6 [label="C", pos="-3.75,1.2!", fillcolor="#FFFFFF", fontcolor="#202124"]; C7 [label="C", pos="-4.5,2.4!", fillcolor="#FFFFFF", fontcolor="#202124"]; C8 [label="C", pos="-6,2.4!", fillcolor="#FFFFFF", fontcolor="#202124"]; C9 [label="C", pos="-6.75,1.2!", fillcolor="#FFFFFF", fontcolor="#202124"]; C10 [label="C", pos="-6,0!", fillcolor="#FFFFFF", fontcolor="#202124"]; C11 [label="C", pos="-4.5,0!", fillcolor="#FFFFFF", fontcolor="#202124"]; CH3_1 [label="CH₃", pos="-0.75,3.6!", fillcolor="#FFFFFF", fontcolor="#202124"]; CH3_2 [label="CH₃", pos="2.25,3.6!", fillcolor="#FFFFFF", fontcolor="#202124"]; CH3_3 [label="CH₃", pos="2.25,-1.2!", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges for bonds C1 -- C2 [label=""]; C2 -- O1 [label=""]; O1 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C1 [label=""]; C1 -- C5 [label=""]; C5 -- O2 [label="", style=double]; C5 -- N1 [label=""]; N1 -- H1 [label=""]; N1 -- C6 [label=""]; C6 -- C7 [label="", style=double]; C7 -- C8 [label=""]; C8 -- C9 [label="", style=double]; C9 -- C10 [label=""]; C10 -- C11 [label="", style=double]; C11 -- C6 [label=""]; C4 -- CH3_1 [label=""]; C3 -- CH3_2 [label=""]; C2 -- CH3_3 [label=""];

} enddot Figure 1: 2D Chemical Structure of this compound.

Key structural features include:

  • Furan Ring: An electron-rich aromatic heterocycle that is a common moiety in bioactive molecules.

  • Amide Linkage: This functional group is crucial for the molecule's conformation and interaction with its biological target.

  • Phenyl Group: The N-phenyl substituent influences the lipophilicity and electronic properties of the molecule.

  • Methyl Groups: Three methyl groups at positions 2, 4, and 5 of the furan ring affect the molecule's steric profile and metabolic stability.[1]

Crystallographic data for similar compounds suggest that the furan C-C bonds have lengths of 1.40-1.42 Å, and the amide C-N bond is approximately 1.32-1.34 Å, indicating partial double bond character. The carbonyl C=O bond length is typically 1.22-1.24 Å.[1]

Mechanism of Action: Succinate Dehydrogenase Inhibition

While early reports suggested a general disruption of the fungal cell wall or membrane, the chemical structure of this compound, specifically the carboxamide group, strongly points to a more defined mechanism of action.[1] Carboxamide fungicides are a well-established class of Succinate Dehydrogenase Inhibitors (SDHIs).

Succinate dehydrogenase (also known as Complex II) is a critical enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. It catalyzes the oxidation of succinate to fumarate. SDHIs function by blocking the ubiquinone (Q-site) binding pocket of the SDH complex. This action interrupts the electron transport chain, which halts ATP production and ultimately leads to fungal cell death. This targeted disruption of cellular respiration is an effective fungicidal mechanism.

SDHI_Pathway

Experimental Protocols

General Synthesis of Furan-Carboxamides

The synthesis of N-phenylfuran-carboxamides typically involves the reaction of a furan-carboxylic acid derivative with an aniline. A common laboratory-scale procedure involves activating the carboxylic acid to facilitate the nucleophilic attack by the amine.

  • Activation of Carboxylic Acid: 2,4,5-trimethylfuran-3-carboxylic acid is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • An activating agent, such as thionyl chloride (to form an acyl chloride) or a carbodiimide like 1,1'-carbonyldiimidazole (CDI), is added to the solution. The mixture is stirred, often at a controlled temperature (e.g., 45°C), for several hours to form the reactive intermediate.

  • Amide Formation: The corresponding aniline (in this case, aniline itself) is added to the reaction mixture.

  • The reaction is stirred for an extended period (e.g., 18-24 hours) at a suitable temperature to allow for the formation of the amide bond.

  • Workup and Purification: The reaction mixture is quenched, and the organic product is extracted using a suitable solvent like ethyl acetate. The organic phase is washed with aqueous solutions (e.g., NaHCO₃, HCl) to remove unreacted starting materials and byproducts.

  • The final product is purified using techniques such as flash column chromatography on silica gel.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the analysis and quantification of fungicides like this compound in various matrices. A reverse-phase HPLC method is typically employed.

  • Sample Preparation: The sample (e.g., soil, crop extract, or formulation) is extracted with a suitable organic solvent (e.g., acetonitrile or an ethyl acetate-acetone mixture). The extract is filtered and, if necessary, concentrated. For complex matrices, a solid-phase extraction (SPE) clean-up step may be required to remove interfering substances.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) or ammonium formate to improve peak shape. A typical mobile phase could be a mixture of acetonitrile, water, and a buffer (e.g., 60:40:0.1 v/v/v).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte shows maximum absorbance (e.g., around 230-254 nm).

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from analytical standards of known concentrations.

In Vitro Fungicidal Activity Assay (Poisoned Food Technique)

This method is used to determine the efficacy of a fungicide against a mycelial-growing fungus like Rhizoctonia solani.

  • Media Preparation: A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized.

  • Fungicide Incorporation: While the PDA is still molten (around 45-50°C), the test compound (this compound), dissolved in a suitable solvent like DMSO, is added to achieve a range of desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). The same volume of solvent is added to control plates. The medium is then poured into sterile Petri plates.

  • Inoculation: A small mycelial plug (e.g., 5 mm diameter) is taken from the edge of an actively growing culture of the target fungus and placed in the center of the prepared agar plates.

  • Incubation: The plates are incubated at an optimal temperature for the fungus (e.g., 25-28°C) for several days.

  • Data Collection: The radial growth (colony diameter) of the fungus is measured daily. The experiment concludes when the fungal growth in the control plates reaches the edge of the plate.

  • Analysis: The percentage of mycelial growth inhibition is calculated using the formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average colony diameter in the control plates and T is the average colony diameter in the treated plates.

    • From this data, values such as the EC₅₀ (effective concentration to inhibit 50% of growth) can be determined.

Fungicide_Assay_Workflow

Conclusion

This compound serves as a representative example of a furan-carboxamide fungicide. Its chemical structure is intrinsically linked to its proposed mechanism as a succinate dehydrogenase inhibitor, a mode of action shared by many modern fungicides. While specific experimental data on its physical properties and detailed protocols for its synthesis and analysis are sparse in publicly accessible literature, established methodologies for analogous compounds provide a robust framework for researchers. The study of this compound and related structures continues to be valuable for the rational design and development of new, effective, and selective antifungal agents for agricultural and pharmaceutical applications.

References

In-Depth Technical Guide to Methfuroxam (CAS No. 28730-17-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methfuroxam (CAS No. 28730-17-8) is a systemic fungicide belonging to the furancarboxamide class of chemicals. It is primarily utilized as a seed treatment to control a range of fungal pathogens, particularly from the phylum Basidiomycetes. Its targeted action makes it effective against diseases such as loose smut and those caused by Rhizoctonia solani. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthesis route, its proposed mechanism of action as a succinate dehydrogenase inhibitor, toxicological profile, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

This compound is an organic compound with a defined chemical structure and specific physical properties that influence its application and environmental fate.

PropertyValue
IUPAC Name 2,4,5-trimethyl-N-phenylfuran-3-carboxamide
Synonyms Furavax, Trivax, 2,4,5-Trimethyl-3-furanilide
CAS Number 28730-17-8
Molecular Formula C₁₄H₁₅NO₂
Molecular Weight 229.28 g/mol
Appearance Solid (form and color to be determined by analysis)
Purity Typically >98% for analytical standards
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C in a dry, dark environment.

Synthesis

A potential two-step synthesis is outlined below:

  • Preparation of 2,4,5-trimethylfuran-3-carbonyl chloride: The synthesis would begin with 2,4,5-trimethylfuran-3-carboxylic acid. This starting material can be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to convert the carboxylic acid into the more reactive acyl chloride. This reaction is typically carried out in an inert solvent like dichloromethane or toluene.

  • Amidation with Aniline: The resulting 2,4,5-trimethylfuran-3-carbonyl chloride is then reacted with aniline in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid byproduct. This nucleophilic acyl substitution reaction forms the amide bond, yielding this compound. The final product would then be purified using standard techniques such as recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation start 2,4,5-trimethylfuran-3-carboxylic acid reagent1 Thionyl Chloride (SOCl₂) intermediate 2,4,5-trimethylfuran-3-carbonyl chloride reagent1->intermediate Chlorination reagent2 Aniline + Base product This compound reagent2->product Amidation

Plausible synthetic workflow for this compound.

Mechanism of Action

This compound, as a member of the carboxamide class of fungicides, is proposed to act as a Succinate Dehydrogenase Inhibitor (SDHI) . This enzyme, also known as Complex II, is a critical component of both the mitochondrial electron transport chain (mETC) and the tricarboxylic acid (TCA) cycle in fungi.

By binding to the ubiquinone-binding site (Qp-site) of the succinate dehydrogenase enzyme, this compound competitively inhibits the oxidation of succinate to fumarate. This blockage has two major consequences for the fungal cell:

  • Disruption of the Electron Transport Chain: The inhibition of Complex II halts the flow of electrons to Complex III, which in turn disrupts the entire electron transport chain.

  • Reduced ATP Synthesis: The primary function of the mETC is to generate a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP through oxidative phosphorylation. By inhibiting the mETC, this compound severely depletes the cellular energy supply, which is vital for fungal growth and pathogenesis.

This dual impact on cellular respiration and energy production ultimately leads to the cessation of fungal growth and cell death.

SDHI_Mechanism cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII Fumarate Fumarate ComplexII->Fumarate ATP ATP ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP_Synthase->ATP Produces This compound This compound This compound->ComplexII Inhibits Succinate Succinate Succinate->ComplexII Oxidized CellDeath Fungal Cell Death

Proposed mechanism of action for this compound as an SDHI.

Biological Activity

This compound is characterized as a systemic fungicide with specific activity against pathogens within the phylum Basidiomycetes. Its primary applications are as a seed treatment to protect germinating seeds and seedlings from early-stage infections.

  • Rhizoctonia solani : This soil-borne pathogen causes a variety of diseases in numerous crops, including damping-off, root rot, and sheath blight. This compound applied to seeds provides a protective zone around the developing root system, inhibiting the growth of R. solani mycelia.

  • Loose Smut (Ustilago nuda and Ustilago tritici) : These fungi infect the embryo of barley and wheat seeds.[1][2] The fungal mycelium remains dormant within the seed and grows systemically within the plant upon germination, eventually replacing the flowering head with a mass of spores.[1] As a systemic fungicide, this compound is absorbed by the seedling and translocated to the growing points, where it can inhibit the proliferation of the smut fungus, preventing the formation of smutted heads.[1][3]

Toxicology

The available toxicological data for this compound is limited. However, based on its classification, a general profile can be outlined. Further detailed studies would be required for a comprehensive risk assessment.

EndpointResultClassification
Acute Oral Toxicity Data not publicly available (Likely in the range of 300-2000 mg/kg for rats)GHS Category 4: Harmful if swallowed[4]
Acute Dermal Toxicity Data not publicly availableNot Classified (Presumed)
Acute Inhalation Toxicity Data not publicly availableNot Classified (Presumed)
Skin Irritation/Corrosion Data not publicly availableNot Classified (Presumed)
Eye Irritation/Corrosion Data not publicly availableNot Classified (Presumed)

Personal Protective Equipment: When handling this compound, it is recommended to use a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves.[4]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.

In Vitro Efficacy against Rhizoctonia solani

This protocol details the poisoned food technique to determine the mycelial growth inhibition of R. solani.

Materials:

  • Pure culture of Rhizoctonia solani

  • Potato Dextrose Agar (PDA)

  • This compound analytical standard

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator set to 27±2°C

  • Sterile distilled water

  • Appropriate solvent for this compound (e.g., acetone or DMSO)

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Autoclave the PDA medium and allow it to cool to approximately 45-50°C.

    • Add the required volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm). Ensure the solvent concentration is consistent across all treatments and the control (solvent only).

    • Mix thoroughly and pour approximately 20 mL of the amended PDA into each sterile Petri dish. Allow the plates to solidify.

  • Inoculation:

    • From the margin of an actively growing 7-day-old culture of R. solani, cut 5 mm mycelial discs using a sterile cork borer.

    • Aseptically place one mycelial disc, mycelial side down, in the center of each PDA plate (both fungicide-amended and control plates).

  • Incubation:

    • Incubate the plates at 27±2°C in an inverted position.

  • Data Collection and Analysis:

    • Measure the radial mycelial growth (in mm) at regular intervals (e.g., 48, 72, and 96 hours) until the mycelium in the control plates reaches the edge of the dish.

    • Calculate the percent inhibition of mycelial growth using the following formula:

      • Percent Inhibition = [(C - T) / C] * 100

      • Where: C = Average radial growth in the control plates; T = Average radial growth in the treated plates.

    • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) by plotting the percent inhibition against the logarithm of the fungicide concentration.

InVitro_Efficacy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_media Prepare PDA Media poison_media Create Fungicide-Amended PDA at Various Concentrations prep_media->poison_media prep_fungicide Prepare this compound Stock Solutions prep_fungicide->poison_media inoculate Inoculate Plates with R. solani Mycelial Discs poison_media->inoculate incubate Incubate at 27±2°C inoculate->incubate measure Measure Radial Growth incubate->measure calculate Calculate Percent Inhibition measure->calculate determine_ec50 Determine EC₅₀ calculate->determine_ec50

Workflow for in vitro efficacy testing of this compound.
Evaluation of Loose Smut Control by Seed Treatment

This protocol describes a greenhouse or field experiment to assess the efficacy of this compound seed treatment against loose smut.

Materials:

  • Barley or wheat seed lot with a known level of loose smut infection (determined by embryo testing).

  • This compound formulation for seed treatment.

  • Seed treatment equipment (e.g., rotating drum or slurry treater).

  • Pots with sterile soil mix (for greenhouse) or prepared field plots.

  • Appropriate dye for treated seeds to ensure coverage.

Procedure:

  • Seed Treatment:

    • Calculate the required amount of this compound formulation based on the seed weight and the desired application rate (g a.i./100 kg seed).

    • Apply the fungicide to the seed lot using appropriate equipment to ensure uniform coverage. A small amount of water may be used to create a slurry.

    • Include an untreated control group (no fungicide) and a negative control (certified smut-free seed).

    • Allow the treated seeds to air dry before planting.

  • Planting:

    • Greenhouse: Plant a predetermined number of seeds (e.g., 10-20) per pot. Use a completely randomized design with at least four replications per treatment.

    • Field: Sow the seeds in plots of a specified size (e.g., 1m x 5m) using a randomized complete block design with at least four replications.

  • Crop Maintenance:

    • Grow the plants to maturity under standard agronomic practices for the specific crop.

  • Data Collection and Analysis:

    • At the heading stage, count the total number of heads and the number of smutted heads in each pot or a designated area of each field plot.

    • Calculate the percentage of loose smut incidence for each replicate:

      • Percent Incidence = (Number of smutted heads / Total number of heads) * 100

    • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the treatments. Use a mean separation test (e.g., Tukey's HSD) to compare the efficacy of different treatments.

Analytical Methods

This compound can be used as an analytical reference standard for its determination in various matrices such as food commodities, grains, and water samples.[4] Common analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of pesticide residues in complex matrices like grains after an appropriate extraction and cleanup procedure, such as accelerated solvent extraction.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the determination of pesticide residues in samples like tea and water.[4]

Conclusion

This compound is a specialized systemic fungicide with a targeted mode of action against key Basidiomycete pathogens. Its application as a seed treatment is a critical tool for the early-season control of diseases like loose smut and those caused by Rhizoctonia solani. While its toxicological profile appears to be of low to moderate concern for acute oral exposure, further research is needed for a complete environmental and human health risk assessment. The experimental protocols provided herein offer a standardized framework for the continued evaluation and understanding of this important agricultural compound.

References

An In-Depth Technical Guide to the Synthesis of 2,4,5-trimethyl-N-phenyl-3-furancarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, multi-step synthesis pathway for the target molecule, 2,4,5-trimethyl-N-phenyl-3-furancarboxamide. As no direct synthesis for this specific compound is prominently described in the literature, a rational two-stage approach has been devised. The first stage involves the construction of the core heterocyclic structure, 2,4,5-trimethyl-3-furancarboxylic acid, via the Feist-Benary furan synthesis. The second stage details the amidation of this carboxylic acid intermediate with aniline to yield the final product. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to assist researchers in the practical application of this methodology.

Stage 1: Synthesis of 2,4,5-trimethyl-3-furancarboxylic acid

The initial phase of the synthesis focuses on the creation of the tetrasubstituted furan ring. This is achieved through a Feist-Benary reaction, a classic and versatile method for furan synthesis involving the condensation of an α-halo ketone with a β-dicarbonyl compound under basic conditions.[1][2][3][4] The resulting ester is then hydrolyzed to the corresponding carboxylic acid.

In this proposed step, 3-chloro-2-butanone serves as the α-halo ketone and ethyl 2-methylacetoacetate as the β-ketoester. The reaction is catalyzed by a mild base, such as pyridine or triethylamine, to promote the condensation and subsequent cyclization to form the furan ring.[1]

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-methylacetoacetate (1.0 eq) and a suitable solvent such as ethanol or tetrahydrofuran (THF).[1]

  • Add a mild base, such as pyridine (1.2 eq), to the solution and stir at room temperature.

  • Slowly add 3-chloro-2-butanone (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine to remove the base and any unreacted starting materials.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 2,4,5-trimethyl-3-furoate.

The ethyl ester of the furan derivative is hydrolyzed under basic conditions to yield the desired carboxylic acid intermediate.

  • In a round-bottom flask, dissolve the purified ethyl 2,4,5-trimethyl-3-furoate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a strong base, such as sodium hydroxide (2.0-3.0 eq), to the solution.

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with cold, concentrated hydrochloric acid until a precipitate forms and the pH is acidic.

  • Collect the precipitated 2,4,5-trimethyl-3-furancarboxylic acid by suction filtration, wash with cold water, and dry under vacuum.

Stage 2: Amidation of 2,4,5-trimethyl-3-furancarboxylic acid with Aniline

The final stage of the synthesis involves the formation of an amide bond between the furan-carboxylic acid and aniline. Two common and effective methods are presented: a two-step procedure via an acyl chloride intermediate and a one-step procedure using a carbodiimide coupling agent.

This classic method involves the activation of the carboxylic acid by converting it to a more reactive acyl chloride, which then readily reacts with aniline.

Thionyl chloride (SOCl₂) is a common reagent for this transformation, converting the carboxylic acid to the corresponding acyl chloride with gaseous byproducts.[5][6]

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).

  • Place 2,4,5-trimethyl-3-furancarboxylic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap.

  • Add an excess of thionyl chloride (2.0-3.0 eq), either neat or in an inert solvent like dichloromethane (DCM) or toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Gently heat the mixture to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • The resulting crude 2,4,5-trimethyl-3-furoyl chloride is often used directly in the next step without further purification.

The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with aniline to form the desired amide.

  • Dissolve aniline (1.1 eq) and a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), in an anhydrous solvent like DCM or THF in a round-bottom flask cooled in an ice bath.

  • Slowly add a solution of the crude 2,4,5-trimethyl-3-furoyl chloride (1.0 eq) in the same anhydrous solvent to the stirred aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the completion of the reaction.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2,4,5-trimethyl-N-phenyl-3-furancarboxamide.

This method utilizes a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the direct formation of the amide bond from the carboxylic acid and aniline, avoiding the need for the harsh conditions of acyl chloride formation.[7][8][9]

  • Dissolve 2,4,5-trimethyl-3-furancarboxylic acid (1.0 eq), aniline (1.0-1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.3 eq) in an anhydrous aprotic solvent such as DCM or THF in a round-bottom flask.[7]

  • Cool the mixture in an ice bath and add a solution of DCC (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with a small amount of the solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data

The following tables summarize typical yields for the key transformations described in this guide, based on analogous reactions reported in the chemical literature.

Reaction Reactants Conditions Yield (%) Reference
Feist-Benary Synthesisα-Halo Ketone, β-KetoesterBase (e.g., Pyridine), Reflux60-85[1]
Ester HydrolysisFuran Ester, NaOHEthanol/Water, Reflux90-95Analogous to[10]
Acyl Chloride FormationCarboxylic Acid, SOCl₂Neat or Solvent, Reflux85-95[5][6]
Amidation (Acyl Chloride)Acyl Chloride, AnilineBase (e.g., Pyridine), RT80-95Analogous to[11]
Amidation (DCC Coupling)Carboxylic Acid, AnilineDCC, DMAP, RT70-90[7][12]

Synthesis Pathway Visualization

The following diagram illustrates the proposed synthetic pathway for 2,4,5-trimethyl-N-phenyl-3-furancarboxamide.

Synthesis_Pathway cluster_0 Stage 1: Furan Synthesis cluster_1 Stage 2: Amidation cluster_A Method A R1 Ethyl 2-methylacetoacetate I1 Ethyl 2,4,5-trimethyl-3-furoate R1->I1 R2 3-Chloro-2-butanone R2->I1 Aniline Aniline P 2,4,5-trimethyl-N-phenyl-3-furancarboxamide Aniline->P Aniline->P I2 2,4,5-trimethyl-3-furancarboxylic acid I1->I2 NaOH, H₂O/EtOH Reflux I3 2,4,5-trimethyl-3-furoyl chloride I2->I3 SOCl₂, cat. DMF I2->P DCC, DMAP, DCM I3->P S1_label Feist-Benary Synthesis Pyridine, Reflux S1_label->I1 S2A_label Pyridine, DCM S2A_label->P MethodB_label Method B (One-Pot)

Caption: Proposed synthesis pathway for 2,4,5-trimethyl-N-phenyl-3-furancarboxamide.

References

The Core Mechanism of Furan-Carboxamide Fungicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-carboxamide fungicides represent a significant class of agricultural and horticultural chemicals vital for the management of a broad spectrum of fungal plant diseases. As a subset of the carboxamide chemical group, their primary mode of action is the inhibition of succinate dehydrogenase, a critical enzyme in fungal respiration.[1][2][3][4][5] This technical guide provides an in-depth exploration of the molecular mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows. The furan moiety is a crucial component of these molecules, and understanding its structure-activity relationship is key to developing new and more effective fungicides.[6][7]

Core Mode of Action: Inhibition of Succinate Dehydrogenase (SDHI)

The primary mode of action for furan-carboxamide fungicides is the disruption of the fungal mitochondrial electron transport chain at Complex II, also known as Succinate Dehydrogenase (SDH) or succinate-ubiquinone reductase.[1][8] This targeted action leads to a cascade of events culminating in fungal cell death.

Molecular Target and Binding:

Furan-carboxamide fungicides specifically bind to the ubiquinone-binding (Qp) site of the SDH enzyme complex.[1] This Qp site is a pocket formed by the SdhB, SdhC, and SdhD subunits of the enzyme. The binding of the fungicide molecule to this site physically obstructs the natural substrate, ubiquinone, from docking.

Biochemical Consequences:

The binding of the furan-carboxamide fungicide to the Qp site effectively inhibits the enzyme's function, which is to catalyze the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle.[1][4] This blockage has two major downstream effects:

  • Disruption of the Electron Transport Chain: The oxidation of succinate is coupled with the reduction of ubiquinone to ubiquinol. By preventing this, the fungicide halts the flow of electrons from Complex II to Complex III of the electron transport chain.

  • Cessation of ATP Synthesis: The electron transport chain is the primary driver of oxidative phosphorylation, the process that generates the majority of the cell's adenosine triphosphate (ATP). By inhibiting the electron flow, furan-carboxamide fungicides effectively shut down cellular energy production.[1][5]

The ultimate result of this enzymatic inhibition is a depletion of cellular energy, leading to the cessation of vital cellular processes and ultimately, the death of the fungal pathogen.

Figure 1: Signaling Pathway of Furan-Carboxamide Fungicide Action cluster_0 Mitochondrial Inner Membrane cluster_1 Mitochondrial Matrix Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III (Cytochrome bc1) Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Complex_IV Complex IV (Cytochrome c Oxidase) Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Generates Furan_Carboxamide Furan-Carboxamide Fungicide Furan_Carboxamide->Complex_II Inhibits Succinate Succinate Succinate->Complex_II Oxidation Fumarate Fumarate Succinate->Fumarate Fumarate->Succinate Blocked NADH NADH NAD NAD+ NADH->NAD Oxidation NAD->Complex_I

Figure 1: Signaling Pathway of Furan-Carboxamide Fungicide Action

Quantitative Data on Fungicidal Activity

The efficacy of furan-carboxamide fungicides can be quantified through various bioassays, with the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50) being the most common metrics.

Table 1: In Vitro Antifungal Activity (EC50) of Novel Furan-Carboxamide Derivatives against Sclerotinia sclerotiorum

CompoundEC50 (mg/L)Reference Fungicide (Boscalid) EC50 (mg/L)
4i 0.140 ± 0.0340.645 ± 0.023
4b 0.1 - 1.1Not specified for this range
4g 0.1 - 1.1Not specified for this range
4h 0.1 - 1.1Not specified for this range
5j 0.1 - 1.1Not specified for this range
Data sourced from a study on novel thiophene/furan-1,3,4-oxadiazole carboxamides.[2][3]

Table 2: SDH Enzyme Inhibition (IC50) by Novel Furan-Carboxamide Derivatives against Sclerotinia sclerotiorum

CompoundIC50 (µM)Reference Fungicide (Boscalid) IC50 (µM)
4g 1.01 ± 0.213.51 ± 2.02
4i 4.53 ± 0.193.51 ± 2.02
Data sourced from a study on novel thiophene/furan-1,3,4-oxadiazole carboxamides.[2][3]

Table 3: In Vitro Antifungal Activity (EC50) of SDHI Fungicides against Fusarium virguliforme

FungicideEC50 Range (mg/L)Average EC50 (mg/L)
Fluopyram 1.19 - 7.714.19
Pydiflumetofen 0.04 - 0.240.11
Data from a 2024 study monitoring for resistance in F. virguliforme.[9]

Detailed Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This assay is fundamental for determining the direct inhibitory effect of a fungicide on the mycelial growth of a fungus and for calculating the EC50 value.[1][10]

Materials:

  • Pure culture of the target fungus

  • Sterile Petri dishes

  • Sterile cork borer (5 mm diameter)

  • Growth medium (e.g., Potato Dextrose Agar - PDA)

  • Furan-carboxamide fungicide stock solution in a suitable solvent (e.g., DMSO)

  • Solvent control (e.g., DMSO)

  • Incubator

Methodology:

  • Media Preparation: Autoclave the growth medium and cool it to 50-55°C in a water bath.

  • Fungicide Amendment: Prepare a series of desired final concentrations of the furan-carboxamide fungicide (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL) by adding the required volume of the stock solution to the molten agar. For the control, add an equivalent volume of the solvent. Mix thoroughly.

  • Plate Pouring: Pour approximately 20 mL of the amended medium into each sterile Petri dish and allow it to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the actively growing edge of a fresh fungal culture. Place the plug, mycelium-side down, in the center of each agar plate.

  • Incubation: Seal the plates and incubate them in the dark at the optimal growth temperature for the fungus.

  • Data Collection: When the fungal colony in the control plate has grown to approximately two-thirds of the plate diameter, measure two perpendicular diameters of the colony on each plate.

  • Analysis: Calculate the average diameter for each plate and determine the percentage of mycelial growth inhibition relative to the control. The EC50 value is then calculated using probit analysis or other suitable statistical methods.

Figure 2: Experimental Workflow for Mycelial Growth Inhibition Assay A Prepare Fungicide Stock Solutions D Amend Medium with Fungicide Concentrations A->D B Prepare and Autoclave Growth Medium C Cool Medium to 50-55°C B->C C->D E Pour Amended Agar into Petri Dishes D->E F Inoculate Plates with Fungal Plugs E->F G Incubate Plates F->G H Measure Colony Diameters G->H I Calculate Percent Inhibition and EC50 Value H->I

Figure 2: Experimental Workflow for Mycelial Growth Inhibition Assay
Spore Germination Assay

This assay assesses the effect of the fungicide on the early stages of fungal development.

Materials:

  • Fungal spore suspension

  • Sterile microscope slides or multi-well plates

  • Furan-carboxamide fungicide solutions at various concentrations

  • Humid chamber

  • Microscope

Methodology:

  • Prepare Spore Suspension: Harvest spores from a mature fungal culture and suspend them in sterile water. Adjust the concentration to a suitable density (e.g., 1 x 10^5 spores/mL).

  • Fungicide Treatment: Mix the spore suspension with equal volumes of the fungicide solutions to achieve the desired final concentrations. Include a control with no fungicide.

  • Incubation: Pipette a drop of the mixture onto a sterile microscope slide or into a well of a multi-well plate. Incubate in a humid chamber at the optimal temperature for germination for 12-24 hours.

  • Observation: Observe at least 100 spores per replicate under a microscope to determine the percentage of germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Analysis: Calculate the percentage of spore germination inhibition relative to the control.

SDH Enzymatic Inhibition Assay

This in vitro assay directly measures the inhibitory effect of the compound on the target enzyme.[11]

Materials:

  • Mitochondrial fraction isolated from the target fungus

  • Buffer solution

  • Succinate (substrate)

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Furan-carboxamide fungicide solutions at various concentrations

  • Spectrophotometer

Methodology:

  • Mitochondrial Isolation: Isolate the mitochondrial fraction from the fungal mycelia through differential centrifugation.

  • Assay Reaction: In a cuvette, combine the mitochondrial preparation, buffer, and the fungicide solution. Allow for a pre-incubation period.

  • Initiate Reaction: Add succinate to initiate the enzymatic reaction.

  • Measure Activity: Monitor the reduction of the electron acceptor (e.g., the decrease in absorbance of DCPIP at a specific wavelength) over time using a spectrophotometer.

  • Analysis: Calculate the rate of the reaction for each fungicide concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Logical Relationship: From Application to Fungal Control

The overall process from the application of a furan-carboxamide fungicide to the control of a fungal disease follows a clear logical progression.

Figure 3: Logical Relationship of Fungicide Action A Fungicide Application (Preventative or Curative) B Uptake and Translocation to Site of Action A->B C Binding to SDH Enzyme in Fungal Mitochondria B->C D Inhibition of Succinate Oxidation C->D E Disruption of Electron Transport Chain D->E F Cessation of ATP Production E->F G Energy Depletion and Cellular Dysfunction F->G H Inhibition of Fungal Growth and Development G->H I Disease Control H->I

Figure 3: Logical Relationship of Fungicide Action

Resistance to Furan-Carboxamide Fungicides

A significant challenge in the long-term use of furan-carboxamide fungicides is the development of resistance in fungal populations.[1] The primary mechanism of resistance is the modification of the target site due to point mutations in the genes encoding the SdhB, SdhC, and SdhD subunits.[1] These mutations can reduce the binding affinity of the fungicide to the Qp site, thereby diminishing its inhibitory effect. Continuous monitoring of fungal populations for shifts in sensitivity is crucial for effective resistance management strategies.

References

The History and Development of Methfuroxam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methfuroxam (IUPAC name: 2,4,5-trimethyl-N-phenylfuran-3-carboxamide) is a systemic fungicide belonging to the furan-carboxamide chemical class. Developed for the control of fungal pathogens within the Basidiomycetes class, it was primarily utilized as a seed treatment for cereal crops against diseases such as loose smut and those caused by Rhizoctonia solani. Although its use in agriculture has largely been discontinued due to the emergence of more effective alternatives, the study of this compound provides valuable insight into the development of an important class of fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs). This guide details the history, chemical properties, putative mechanism of action, synthesis, and standard evaluation protocols for this compound, serving as a comprehensive technical resource.

Introduction and Historical Context

The development of systemic fungicides in the 1960s marked a significant milestone in crop protection. Among these, the carboxamides were prominent, with the discovery of Carboxin in 1966 by Uniroyal Chemical Company. These compounds were particularly effective against Basidiomycete fungi. This compound, also known by synonyms such as Furavax and Trivax, emerged from this era of chemical discovery.[1] It is classified as a furan-carboxamide fungicide.[2] Like its predecessors, it was developed as a systemic fungicide, particularly for seed treatment to combat pathogens like loose smut and *Rhizo.[1]

Over time, the agricultural industry has seen the introduction of newer generations of fungicides with broader spectrums of activity and improved efficacy, leading to the discontinuation of this compound's use in many regions.[3] However, its history is integral to understanding the evolution of SDHI fungicides, a class that remains critically important in global agriculture today.

Chemical and Physical Properties

This compound is an organic compound characterized by a substituted furan ring linked to a phenyl group via an amide bond. Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 2,4,5-trimethyl-N-phenylfuran-3-carboxamide[1][2]
Synonyms Furavax, Trivax, 2,4,5-Trimethyl-3-furanilide, UBI-H 719[1][4][5]
CAS Number 28730-17-8[1]
Molecular Formula C₁₄H₁₅NO₂[3]
Molecular Weight 229.28 g/mol [1]
Appearance Off-white crystals (reported for the analogous Carboxin)[3]
Elemental Analysis C: 73.34%; H: 6.59%; N: 6.11%; O: 13.96%[1]

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound's fungicidal activity is attributed to its role as a Succinate Dehydrogenase Inhibitor (SDHI). This mode of action is characteristic of carboxamide fungicides. The target enzyme, succinate dehydrogenase (also known as Complex II), is a critical component of both the mitochondrial electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle.

By binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme, this compound blocks the transfer of electrons from succinate to ubiquinone. This inhibition disrupts the fungus's cellular respiration, leading to a halt in ATP production and an accumulation of succinate. The resulting energy deficit and metabolic disruption ultimately cause fungal cell death.

SDHI_Mechanism_of_Action cluster_TCA Tricarboxylic Acid Cycle cluster_ETC Mitochondrial Respiration TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Complex II (Succinate Dehydrogenase) Succinate->SDH oxidized by Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- transfer ETC Electron Transport Chain ATP ATP (Energy) UQH2 Ubihydroquinone (QH2) UQ->UQH2 reduced to Complex_III Complex III UQH2->Complex_III e- transfer ATP_Synthase ATP Synthase Complex_III->ATP_Synthase drives ATP_Synthase->ATP This compound This compound (SDHI) This compound->SDH INHIBITS

Caption: Putative signaling pathway of this compound as an SDHI.

Synthesis Pathway

While specific patented synthesis routes for this compound are not widely public, a plausible synthetic pathway can be proposed based on standard organic chemistry principles for creating furan-carboxamides. The synthesis likely involves the formation of a key intermediate, 2,4,5-trimethyl-3-furancarboxylic acid, followed by its conversion to an acid chloride and subsequent amidation with aniline.

Methfuroxam_Synthesis R1 Ethyl Acetoacetate + 2,3-Butanedione I1 2,4,5-trimethyl- 3-furancarboxylic acid R1->I1 Paal-Knorr Furan Synthesis (or similar condensation) R2 Thionyl Chloride (SOCl₂) I2 2,4,5-trimethyl- 3-furoyl chloride R2->I2 R3 Aniline P This compound R3->P I1:e->I2:w Acyl Chloride Formation I2:e->P:w Amidation

Caption: A plausible synthetic workflow for this compound.

Quantitative Data

Fungicide (SDHI)Mean EC₅₀ (mg/L) against Rhizoctonia solaniReference(s)
Boscalid0.054 - 0.16[6]
Fluxapyroxad0.0237[7]
Pencycuron0.0001[8]
Fludioxonil0.00006[8]
ThifluzamideIC₅₀ = 7.61 (against B. cinerea SDH)[9]

Note: Data for Thifluzamide is an IC₅₀ value representing enzyme inhibition, not mycelial growth (EC₅₀), and is against a different pathogen (Botrytis cinerea), included here for broader context on enzyme-level activity.

Experimental Protocols

The evaluation of a fungicide like this compound involves standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol is a standard method to determine the direct inhibitory effect of a fungicide on the mycelial growth of a pathogen like Rhizoctonia solani.

Objective: To determine the EC₅₀ value of this compound against R. solani.

Materials:

  • Pure culture of Rhizoctonia solani

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri plates (90 mm)

  • This compound stock solution (e.g., in DMSO or acetone)

  • Sterile distilled water

  • Sterile cork borer (5 mm)

  • Incubator set to 25 ± 2°C

Protocol:

  • Medium Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool to approximately 45-50°C in a water bath.

  • Fungicide Amendment: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). A control plate should be prepared using the solvent alone.

  • Plating: Pour approximately 15-20 mL of the amended PDA into each sterile petri plate. Allow the plates to solidify completely. Each concentration should have at least three replicates.

  • Inoculation: Using the sterile cork borer, cut 5 mm mycelial discs from the actively growing edge of a 3-5 day old R. solani culture. Place one disc, mycelium-side down, in the center of each prepared plate.

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at 25 ± 2°C.

  • Data Collection: Measure the radial growth (colony diameter) in two perpendicular directions daily until the fungal growth in the control plates reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the colony in the control and T is the average diameter in the treatment. The EC₅₀ value is determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.

Poisoned_Food_Technique A Prepare sterile PDA medium B Amend molten PDA with serial dilutions of this compound A->B C Pour amended PDA into petri plates B->C D Inoculate center of plates with 5mm R. solani plug C->D E Incubate at 25°C until control plate is full D->E F Measure colony diameters in all plates E->F G Calculate % Inhibition and determine EC₅₀ value F->G

Caption: Workflow for the in vitro poisoned food technique.

SDH Enzyme Activity Inhibition Assay

This biochemical assay directly measures the effect of the compound on the target enzyme's activity.

Objective: To determine the IC₅₀ value of this compound for the inhibition of SDH enzyme activity from R. solani.

Protocol:

  • Mitochondria Isolation:

    • Grow R. solani in a liquid medium (e.g., Potato Dextrose Broth).

    • Harvest the mycelia by filtration and wash with a suitable buffer.

    • Homogenize the mycelia using a bead beater or mortar and pestle in an ice-cold isolation buffer.

    • Perform differential centrifugation to pellet the mitochondria. Resuspend the mitochondrial pellet in an appropriate assay buffer.

  • Enzyme Assay:

    • The assay is typically performed in a 96-well plate format.

    • The reaction mixture contains the isolated mitochondria, a substrate (succinate), an electron acceptor (e.g., DCPIP or MTT), and various concentrations of this compound.

    • The reaction is initiated by adding succinate.

    • The reduction of the electron acceptor, which corresponds to SDH activity, is measured spectrophotometrically over time.

  • Analysis:

    • The rate of reaction is calculated for each concentration of the inhibitor.

    • The percentage of inhibition is determined relative to a control without the inhibitor.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion

This compound represents an early development in the furan-carboxamide class of fungicides, which established the foundation for modern Succinate Dehydrogenase Inhibitors. While it has been superseded by newer chemistries, its study remains relevant for understanding the structure-activity relationships, mechanism of action, and historical progression of mitochondrial respiration inhibitors. The methodologies for its synthesis and evaluation are based on well-established principles that continue to be employed in the discovery and development of novel fungicidal agents. This guide provides a core technical understanding of this compound for professionals in the field of agricultural science and drug development.

References

The Genesis of a Systemic Fungicide: A Technical Overview of Methfuroxam (Furavax)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the fungicide Methfuroxam, also known under the trade name Furavax. Developed by Uniroyal Ltd., this compound emerged as a significant contribution to the class of carboxanilide systemic fungicides. This document details the original manufacturer, patent history, a plausible synthesis pathway, and methodologies for evaluating its fungicidal efficacy, tailored for researchers, scientists, and drug development professionals.

Original Manufacturer and Patent Information

This compound (2,4,5-Trimethyl-N-phenyl-3-furancarboxamide) was originally developed and patented by Uniroyal Ltd. (now part of the LANXESS group). The key patent covering fungicidal compositions containing this compound is EP0006012B1 . This patent discloses synergistic fungicidal compositions containing a furan-3-carboxanilide, with 2,4,5-trimethylfuran-3-carboxanilide being explicitly mentioned as a preferred embodiment.[1] The invention highlighted its particular utility as a seed dressing.

AttributeInformation
Original Manufacturer Uniroyal Ltd.
Trade Name Furavax
Chemical Name 2,4,5-Trimethyl-N-phenyl-3-furancarboxamide
Key Patent EP0006012B1
Patent Focus Synergistic fungicidal compositions, particularly for seed treatment.[1]

Synthesis of this compound

While the patent does not provide a detailed step-by-step synthesis protocol, a plausible synthetic route for this compound can be constructed based on established organic chemistry principles for the formation of carboxanilides. The synthesis would likely involve two main stages: the preparation of 2,4,5-trimethyl-3-furoic acid and its subsequent conversion to the target anilide.

Plausible Synthesis Pathway

The logical relationship for the synthesis of this compound can be visualized as a two-step process:

G cluster_0 Step 1: Furoic Acid Synthesis cluster_1 Step 2: Amide Formation 2,3,5-trimethylfuran 2,3,5-trimethylfuran 2,4,5-trimethyl-3-furoic_acid 2,4,5-trimethyl-3-furoic_acid 2,3,5-trimethylfuran->2,4,5-trimethyl-3-furoic_acid Acylation & Oxidation 2,4,5-trimethyl-3-furoyl_chloride 2,4,5-trimethyl-3-furoyl_chloride 2,4,5-trimethyl-3-furoic_acid->2,4,5-trimethyl-3-furoyl_chloride Thionyl Chloride This compound This compound 2,4,5-trimethyl-3-furoyl_chloride->this compound Aniline

Plausible two-step synthesis of this compound.
Experimental Protocol for Synthesis

Step 1: Synthesis of 2,4,5-trimethyl-3-furoic acid

A potential route to the key intermediate, 2,4,5-trimethyl-3-furoic acid, could involve the acylation of 2,3,5-trimethylfuran followed by an oxidation reaction.

  • Acylation of 2,3,5-trimethylfuran: 2,3,5-trimethylfuran is reacted with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce an acetyl group at the 3-position.

  • Oxidation: The resulting ketone is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or sodium hypochlorite).

  • Work-up and Isolation: The reaction mixture is acidified to precipitate the 2,4,5-trimethyl-3-furoic acid, which is then filtered, washed, and dried.

Step 2: Synthesis of 2,4,5-Trimethyl-N-phenyl-3-furancarboxamide (this compound)

The final step involves the conversion of the carboxylic acid to the corresponding anilide.

  • Formation of the Acid Chloride: 2,4,5-trimethyl-3-furoic acid is reacted with thionyl chloride (SOCl₂) to form the more reactive 2,4,5-trimethyl-3-furoyl chloride. This reaction is typically carried out in an inert solvent.

  • Reaction with Aniline: The crude 2,4,5-trimethyl-3-furoyl chloride is then reacted with aniline in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

  • Isolation and Purification: The product, this compound, is isolated by precipitation or extraction, followed by recrystallization to yield the pure compound.

Experimental Protocol for Fungicidal Activity Evaluation

The primary application of this compound, as highlighted in the patent, is as a seed treatment. The following protocol outlines a general procedure for evaluating the efficacy of fungicidal seed treatments.

Seed Treatment and Germination Assay

This workflow illustrates the process of evaluating the efficacy of a fungicidal seed treatment against seed-borne pathogens.

G Seed_Lot Infected Seed Lot Fungicide_Application Fungicide Application (e.g., Slurry Treatment) Seed_Lot->Fungicide_Application Control_Group Untreated Control Seed_Lot->Control_Group Germination_Test Germination Test (e.g., Rolled Towel Method) Fungicide_Application->Germination_Test Control_Group->Germination_Test Incubation Incubation (Controlled Environment) Germination_Test->Incubation Data_Collection Data Collection Incubation->Data_Collection Analysis Efficacy Calculation Data_Collection->Analysis

Workflow for fungicidal seed treatment evaluation.

Protocol:

  • Preparation of Fungal Inoculum: A culture of the target pathogenic fungus (e.g., Fusarium spp., Ustilago spp.) is grown on a suitable agar medium. Spore suspensions are prepared and calibrated to a standard concentration.

  • Seed Treatment: Seeds of a susceptible plant variety are treated with different concentrations of the this compound formulation. An untreated control group is also prepared. The treatment can be applied as a dust, slurry, or liquid.

  • Germination Assay:

    • A defined number of treated and untreated seeds are placed on sterile moistened filter paper or in sterile soil.

    • The seeds are incubated under controlled conditions of temperature and humidity optimal for both seed germination and fungal growth.

  • Data Collection: After a specified incubation period, the following parameters are recorded for both treated and control groups:

    • Germination percentage.

    • Incidence and severity of fungal infection on seeds and seedlings.

    • Seedling vigor (e.g., root and shoot length).

  • Efficacy Calculation: The efficacy of the fungicide is calculated based on the reduction in disease incidence in the treated group compared to the control group.

Quantitative Data

The patent EP0006012B1 describes the synergistic effect of furan-3-carboxanilides with other fungicides but does not provide extensive quantitative data in a tabular format. The examples provided are primarily descriptive. For a comprehensive technical guide, further studies would be required to generate quantitative data such as EC₅₀ (half maximal effective concentration) values for this compound against a range of plant pathogenic fungi.

Table of Potential Quantitative Data to be Generated:

Fungal SpeciesThis compound EC₅₀ (µg/mL)
Fusarium graminearumData to be determined
Ustilago nudaData to be determined
Rhizoctonia solaniData to be determined
Tilletia cariesData to be determined

This guide provides a foundational understanding of this compound, its origins, a plausible synthesis, and methods for its evaluation. Further research to generate detailed quantitative efficacy data would be a valuable next step for any organization interested in the development or application of this fungicide.

References

Biochemical Profile of Methfuroxam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methfuroxam is a furan-carboxamide fungicide formerly utilized in agricultural applications for the control of phytopathogenic fungi, particularly from the Basidiomycetes class.[1] While its use has been largely discontinued, its biochemical profile as a succinate dehydrogenase inhibitor (SDHI) remains of significant interest for the study of mitochondrial respiration and the development of new antifungal agents. This technical guide provides an in-depth overview of the core biochemical profile of this compound, detailing its mechanism of action, target pathways, and representative quantitative data from analogous compounds. Furthermore, it outlines detailed experimental protocols for the assessment of its inhibitory activity and visualizes key pathways and workflows to facilitate a comprehensive understanding of its molecular interactions.

Introduction

This compound (2,4,5-trimethyl-N-phenyl-3-furancarboxamide) is a member of the carboxamide class of fungicides, a group renowned for its specific mode of action targeting cellular respiration.[1] Its chemical structure, featuring a furan ring linked to a phenyl ring via an amide bridge, is characteristic of fungicides that function as succinate dehydrogenase inhibitors (SDHIs).[1] These compounds are also known as Complex II inhibitors, as they interfere with the mitochondrial electron transport chain.[2]

Chemical Structure:

  • IUPAC Name: 2,4,5-trimethyl-N-phenylfuran-3-carboxamide

  • Molecular Formula: C₁₄H₁₅NO₂[1]

  • Molecular Weight: 229.27 g/mol [1]

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary biochemical target of this compound and other carboxamide fungicides is the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain.[2][3] SDH is a critical enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain.[3][4] It catalyzes the oxidation of succinate to fumarate in the TCA cycle and subsequently transfers electrons to the ubiquinone (Coenzyme Q) pool in the electron transport chain.[3][4]

This compound is believed to act as a competitive inhibitor at the ubiquinone-binding site (Q-site) of the SDH complex.[1] By occupying this site, it blocks the transfer of electrons from the iron-sulfur clusters within SDH to ubiquinone.[2] This disruption of the electron flow has two major consequences:

  • Inhibition of the TCA Cycle: The blockage of succinate oxidation leads to an accumulation of succinate.

  • Cessation of ATP Synthesis: The interruption of the electron transport chain prevents the generation of the proton motive force required for ATP synthesis via oxidative phosphorylation.[3]

Ultimately, the deprivation of cellular energy in the form of ATP leads to the inhibition of fungal growth and cell death.[2]

Target Pathway: The Mitochondrial Respiratory Chain

The signaling pathway affected by this compound is the mitochondrial respiratory chain, a fundamental process for energy production in aerobic organisms. The diagram below illustrates the position of Complex II (SDH) and the inhibitory action of this compound.

Mitochondrial_Respiratory_Chain cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII e⁻ Fumarate Fumarate ComplexI Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e⁻ ComplexII->Fumarate ComplexII->Ubiquinone e⁻ ComplexIII Complex III (Cytochrome c reductase) CytochromeC Cytochrome c ComplexIII->CytochromeC e⁻ ComplexIV Complex IV (Cytochrome c oxidase) H2O H₂O ComplexIV->H2O ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP Ubiquinone->ComplexIII e⁻ CytochromeC->ComplexIV e⁻ ADP ADP + Pi ADP->ATPSynthase O2 O₂ O2->ComplexIV e⁻ acceptor NADH NADH NADH->ComplexI e⁻ NAD NAD⁺ + H⁺ This compound This compound This compound->ComplexII Inhibition

Figure 1: Inhibition of Mitochondrial Complex II by this compound.

Quantitative Data

Table 1: In Vitro Antifungal Activity of Representative SDHI Fungicides

CompoundFungal SpeciesEC₅₀ (mg/L)Reference
BoscalidSclerotinia sclerotiorum0.645[5]
ThifluzamideBotrytis cinerea7.61[6]
FluxapyroxadRhizoctonia solani0.0237[7]
Compound 4i (Thiophene-1,3,4-oxadiazole carboxamide)Sclerotinia sclerotiorum0.140[5]
Compound A18 (Diphenylacetylene fragment-containing)Rhizoctonia solani0.0173[7]

EC₅₀ (Median Effective Concentration) is the concentration of a fungicide that causes a 50% reduction in the growth of a fungal population.

Table 2: In Vitro Inhibition of Succinate Dehydrogenase by Representative SDHI Fungicides

CompoundFungal SpeciesIC₅₀ (µM)Reference
BoscalidSclerotinia sclerotiorum3.51[5]
ThifluzamideBotrytis cinerea14.4[6]
FluxapyroxadRhizoctonia solani4.24[7]
Compound 4g (Thiophene-1,3,4-oxadiazole carboxamide)Sclerotinia sclerotiorum1.01[5]
Compound A16 (Diphenylacetylene fragment-containing)Rhizoctonia solani2.22[7]
Succinate dehydrogenase-IN-6Rhizoctonia solani11.76[8]

IC₅₀ (Median Inhibitory Concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Experimental Protocols

The assessment of the inhibitory effect of this compound on succinate dehydrogenase involves both in vitro antifungal assays and direct enzyme inhibition assays.

In Vitro Antifungal Activity Assay (Mycelial Growth Reduction)

This assay determines the concentration of the fungicide required to inhibit the growth of a target fungus by 50% (EC₅₀).

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Target fungal culture

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile petri dishes

  • Incubator

Protocol:

  • Media Preparation: Prepare PDA medium and autoclave. Allow it to cool to approximately 50-55°C.

  • Fungicide Incorporation: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations. Also, prepare a control plate with the solvent alone.

  • Pouring Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the target fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached a significant portion of the plate's diameter.

  • EC₅₀ Calculation: Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control. The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Succinate Dehydrogenase Activity Assay (Spectrophotometric)

This assay directly measures the activity of the SDH enzyme and its inhibition by compounds like this compound.[9] It is based on the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.[1]

Materials:

  • Mitochondrial fraction isolated from the target fungus

  • SDH Assay Buffer (e.g., potassium phosphate buffer, pH 7.2)[9]

  • Succinate solution[9]

  • DCPIP solution[9]

  • Phenazine methosulfate (PMS) solution (as an intermediate electron carrier)

  • This compound stock solution

  • Spectrophotometer

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from the target fungus using standard differential centrifugation techniques.

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, mitochondrial fraction, and DCPIP.

  • Inhibitor Addition: For the test samples, add varying concentrations of this compound. For the control, add the solvent.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding succinate and PMS.

  • Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 600 nm over time.[1][9] The rate of DCPIP reduction is proportional to the SDH activity.

  • IC₅₀ Calculation: Calculate the percentage of SDH inhibition for each this compound concentration relative to the control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[1]

SDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Mito_Isolation Isolate Mitochondria from Fungal Culture Reaction_Setup Set up Reaction Mixture: Buffer + Mitochondria + DCPIP Mito_Isolation->Reaction_Setup Reagent_Prep Prepare Assay Buffer, Substrates, and Inhibitor Dilutions Reagent_Prep->Reaction_Setup Add_Inhibitor Add this compound (or solvent for control) Reagent_Prep->Add_Inhibitor Reaction_Setup->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Start_Reaction Initiate Reaction (add Succinate + PMS) Pre_Incubate->Start_Reaction Measure_Absorbance Measure Absorbance (600 nm) over Time Start_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition vs. Control Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Value Calculate_Inhibition->Determine_IC50

Figure 2: Workflow for the Succinate Dehydrogenase Activity Assay.

Conclusion

This compound, as a furan-carboxamide fungicide, exhibits a well-defined biochemical profile centered on the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain. By competitively binding to the ubiquinone-binding site, it effectively disrupts cellular energy production, leading to fungal cell death. While specific quantitative data for this compound is sparse, the analysis of analogous SDHI compounds provides a robust framework for understanding its potency and mechanism. The experimental protocols detailed herein offer a clear methodology for the further investigation of this compound and other novel SDHI candidates. This technical guide serves as a comprehensive resource for researchers in the fields of mycology, biochemistry, and agrochemical development.

References

Environmental fate and degradation of Methfuroxam

Author: BenchChem Technical Support Team. Date: December 2025

Environmental Fate and Degradation of Methfuroxam: A Review of Available Data

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Environmental Fate and Degradation of this compound

Executive Summary

Introduction

This compound is a systemic fungicide.[1] Understanding the environmental fate and degradation of such compounds is critical for assessing their potential ecological impact. Key processes that determine the environmental persistence and mobility of a pesticide include hydrolysis, photolysis, microbial degradation in soil and water, and its potential to bioaccumulate in organisms. Regulatory bodies worldwide require extensive data on these processes to ensure that a pesticide does not pose an unreasonable risk to the environment.

This guide was intended to consolidate this critical information for this compound. However, the search for specific data points has revealed a significant lack of publicly accessible information.

Environmental Fate Parameters: Data Unavailability

A thorough search for quantitative data on the environmental fate of this compound did not yield specific values for the following critical parameters:

  • Hydrolysis: No data on the rate of hydrolysis at different pH levels (e.g., DT50 values) were found.

  • Photolysis: Information regarding the degradation of this compound under the influence of light, including quantum yield and photolysis half-life (DT50), is not publicly available.

  • Soil Metabolism: Quantitative data on the rate of aerobic and anaerobic degradation in soil (e.g., soil DT50 values) and the identification of major metabolites are not documented in the accessible literature. The organic carbon-water partitioning coefficient (Koc), a key indicator of a substance's mobility in soil, was also not found.

  • Aquatic Metabolism: Studies detailing the degradation of this compound in water-sediment systems, including half-lives in the total system, water, and sediment phases, are not available.

  • Bioaccumulation: No specific bioaccumulation factor (BCF) for this compound in aquatic organisms was found.

While a general hazard assessment notes that this compound is a systemic fungicide that inhibits glucose and acetate oxidative metabolism, it does not provide the quantitative environmental fate data necessary for a detailed risk assessment.[1]

Degradation Pathways and Experimental Protocols

The absence of metabolism studies in the public domain means that the degradation pathways of this compound in soil, water, and under photolytic conditions cannot be elucidated. Consequently, it is not possible to create diagrams of signaling pathways or experimental workflows as requested.

Detailed experimental protocols for determining the aforementioned environmental fate parameters are standardized and typically follow guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA). These protocols would specify the conditions for:

  • Hydrolysis studies: Performed in sterile aqueous buffer solutions at various pH values (typically 4, 7, and 9) and temperatures.

  • Photolysis studies: Conducted in sterile buffer solution under artificial light sources that simulate natural sunlight.

  • Soil metabolism studies: Utilize various soil types with defined characteristics (pH, organic carbon content, texture) and are incubated under controlled temperature, moisture, and aerobic or anaerobic conditions.

  • Water-sediment studies: Employ natural water and sediment collected from the field and are incubated under controlled laboratory conditions.

  • Bioaccumulation studies: Typically involve exposing fish to the substance in a flow-through system and measuring the concentration in the fish tissue over time.

However, specific reports detailing the application of these protocols to this compound and their results are not publicly available.

Conclusion

While the core requirements for this technical guide included the presentation of quantitative data in tables, detailed experimental protocols, and visualizations of degradation pathways, the foundational information for this compound is not available in the public domain through the conducted searches. The lack of such data prevents a comprehensive assessment of its environmental fate and persistence. For researchers, scientists, and drug development professionals, this indicates a significant data gap in the understanding of the environmental behavior of this compound. Further information may be available in proprietary industry studies submitted to regulatory agencies, which are not always publicly accessible.

References

An Examination of the Toxicological Profile of Methfuroxam on Non-Target Organisms: A Methodological and Data Scarcity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available toxicological data for the fungicide Methfuroxam reveals a significant lack of specific quantitative information on its effects on a broad range of non-target organisms. While the industrial synthesis and basic chemical properties of this compound are documented, detailed ecotoxicological studies outlining its impact on avian, aquatic, and terrestrial invertebrates, as well as soil microorganisms, are not readily accessible in the public domain. This technical guide, therefore, outlines the standard methodologies for assessing pesticide toxicity in these non-target groups and presents illustrative data frameworks, highlighting the critical need for further research and data transparency for this particular active ingredient.

Avian Toxicity

Assessing the risk of pesticides to avian species is a critical component of environmental risk assessment. Standard tests are designed to determine both acute and chronic toxicity.

Data Presentation:

Due to the absence of specific data for this compound, the following table illustrates how such information would typically be presented.

SpeciesEndpointValue (mg/kg bw)Exposure DurationReference
Colinus virginianus (Bobwhite Quail)Acute Oral LD50Data Not AvailableSingle Dose-
Anas platyrhynchos (Mallard Duck)Acute Oral LD50Data Not AvailableSingle Dose-
Colinus virginianus (Bobwhite Quail)Dietary LC50Data Not Available5 days-
Anas platyrhynchos (Mallard Duck)Dietary LC50Data Not Available5 days-
VariousReproductive NOECData Not AvailableChronic-

Experimental Protocols:

  • Acute Oral Toxicity (LD50): This test, typically following OECD Guideline 223, involves administering a single oral dose of the test substance to birds (commonly Bobwhite Quail or Mallard Ducks) that have been fasted.[1] The animals are then observed for a period of at least 14 days for mortality and clinical signs of toxicity. The LD50, the dose lethal to 50% of the test population, is then calculated.

  • Dietary Toxicity (LC50): In this study (OECD Guideline 205), birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a clean diet. The LC50, the concentration in the diet that is lethal to 50% of the birds, is determined.

  • Reproductive Toxicity (NOEC): Chronic toxicity studies evaluate the effects of long-term exposure on reproduction. Birds are exposed to the test substance in their diet for an extended period, and endpoints such as egg production, fertility, and chick survival are monitored to determine the No-Observed-Effect Concentration (NOEC).

Aquatic Toxicity

The potential for pesticides to contaminate aquatic ecosystems necessitates thorough testing on representative aquatic organisms.

Data Presentation:

The following table is a template for presenting aquatic toxicity data, which is currently unavailable for this compound.

SpeciesEndpointValue (mg/L)Exposure DurationReference
Oncorhynchus mykiss (Rainbow Trout)Acute LC50Data Not Available96 hours-
Daphnia magna (Water Flea)Acute EC50 (Immobilisation)Data Not Available48 hours-
Pseudokirchneriella subcapitata (Green Algae)ErC50 (Growth Rate Inhibition)Data Not Available72 hours-
Pimephales promelas (Fathead Minnow)Chronic NOEC (Reproduction)Data Not Available21 days-

Experimental Protocols:

  • Fish Acute Toxicity (LC50): Following guidelines such as OECD 203, fish are exposed to a range of concentrations of the test substance in water for 96 hours.[2] Mortality is recorded, and the LC50 is calculated.

  • Daphnia magna Acute Immobilisation Test (EC50): This test (OECD 202) exposes daphnids to the test substance for 48 hours, and the concentration that causes immobilisation in 50% of the population (EC50) is determined.[3]

  • Algal Growth Inhibition Test (ErC50): Unicellular green algae are exposed to the test substance for 72 hours (OECD 201), and the effect on cell growth is measured to determine the concentration that inhibits the growth rate by 50% (ErC50).

Terrestrial Invertebrate Toxicity

Honeybee Toxicity

The impact of pesticides on pollinators is of significant environmental concern.

Data Presentation:

SpeciesEndpointValue (µ g/bee )Exposure RouteReference
Apis mellifera (Honeybee)Acute Contact LD50Data Not AvailableTopical Application-
Apis mellifera (Honeybee)Acute Oral LD50Data Not AvailableOral Ingestion-

Experimental Protocols:

  • Acute Contact LD50: A specified dose of the pesticide is applied topically to the thorax of honeybees.[4] Mortality is assessed over 48-96 hours to determine the LD50.

  • Acute Oral LD50: Honeybees are fed a sugar solution containing a known concentration of the pesticide.[4] Mortality is recorded over a set period to calculate the LD50.

Earthworm Toxicity

Earthworms are vital for soil health, and their sensitivity to pesticides is an important indicator of soil ecosystem health.

Data Presentation:

SpeciesEndpointValue (mg/kg soil)Exposure DurationReference
Eisenia fetida (Compost Worm)Acute LC50Data Not Available14 days-
Eisenia fetida (Compost Worm)Chronic NOEC (Reproduction)Data Not Available56 days-

Experimental Protocols:

  • Acute Earthworm Toxicity Test (LC50): Based on OECD Guideline 207, earthworms are exposed to the test substance mixed into an artificial soil substrate. Mortality is assessed after 7 and 14 days to determine the LC50.[5]

  • Earthworm Reproduction Test (NOEC): This chronic test (OECD Guideline 222) exposes adult earthworms to the test substance in soil for several weeks. The effects on adult survival, growth, and reproduction (number of cocoons and juveniles) are measured to establish the NOEC.

Effects on Soil Microorganisms

The impact of pesticides on soil microbial communities can affect nutrient cycling and overall soil fertility.

Data Presentation:

Process/Organism GroupEndpointEffectConcentrationReference
Nitrogen TransformationInhibition/StimulationData Not AvailableData Not Available-
Carbon TransformationInhibition/StimulationData Not AvailableData Not Available-
Fungal PopulationChange in abundance/diversityData Not AvailableData Not Available-
Bacterial PopulationChange in abundance/diversityData Not AvailableData Not Available-

Experimental Protocols:

  • Nitrogen and Carbon Transformation Studies: These laboratory studies (OECD Guidelines 216 and 217) measure the rate of key microbial processes, such as nitrification and soil respiration, after the application of the test substance to soil samples.[6]

  • Microbial Community Analysis: Modern techniques like phospholipid fatty acid (PLFA) analysis or next-generation sequencing (NGS) can be used to assess changes in the structure and diversity of the soil microbial community following pesticide application.

Visualizations

The following diagrams illustrate the general workflows and logical relationships in ecotoxicological testing.

Experimental_Workflow_Acute_Toxicity cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis TestOrganism Acclimatize Test Organisms Exposure Expose Organisms to Test Concentrations TestOrganism->Exposure TestSubstance Prepare Test Substance (e.g., this compound) Concentrations Prepare Serial Dilutions TestSubstance->Concentrations Concentrations->Exposure Observe Observe for Mortality & Sub-lethal Effects Exposure->Observe Control Maintain Control Group (No Substance) Control->Observe Record Record Data at Specified Intervals Observe->Record Calculate Calculate Endpoint (e.g., LC50, EC50) Record->Calculate Report Generate Final Report Calculate->Report

Generalized workflow for an acute toxicity test.

Trophic_Levels cluster_aquatic Aquatic Ecosystem Producer Algae (Primary Producer) PrimaryConsumer Daphnia (Primary Consumer) Producer->PrimaryConsumer is eaten by SecondaryConsumer Fish (Secondary Consumer) PrimaryConsumer->SecondaryConsumer is eaten by This compound This compound (Potential Stressor) This compound->Producer Direct Effect This compound->PrimaryConsumer Direct Effect This compound->SecondaryConsumer Direct & Indirect Effect

Potential impact of a pesticide on aquatic trophic levels.

Conclusion

The absence of readily available, quantitative toxicological data for this compound on a wide array of non-target organisms is a significant data gap. For researchers, scientists, and drug development professionals, this lack of information hinders a comprehensive environmental risk assessment. The frameworks and methodologies outlined in this guide are standard practice in ecotoxicology and should be applied to this compound to generate the necessary data. Increased transparency and public accessibility of such data are crucial for ensuring the environmental safety of agricultural chemicals.

References

Methodological & Application

Application Note: Quantitative Analysis of Methfuroxam in Agricultural Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the fungicide Methfuroxam in agricultural matrices using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The protocol outlines a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by optimized GC-MS conditions for the selective detection and quantification of this compound. This method is suitable for routine monitoring of this compound residues in food safety and environmental laboratories.

Introduction

This compound (IUPAC name: 2,4,5-trimethyl-N-phenylfuran-3-carboxamide) is a systemic fungicide used to control fungal pathogens in various crops.[1][2] Its molecular formula is C₁₄H₁₅NO₂, with a molecular weight of 229.27 g/mol .[1][3] Monitoring its residue levels in agricultural products is crucial for ensuring food safety and regulatory compliance. Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of pesticide residues due to its high sensitivity and selectivity.[1][4][5] This application note provides a comprehensive protocol for the analysis of this compound, including sample preparation, instrument parameters, and method validation data.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[4][6]

a. Materials and Reagents:

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Disodium citrate sesquihydrate

  • Trisodium citrate dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • High-speed centrifuge

  • Vortex mixer

b. Extraction Procedure:

  • Weigh 10 g of a homogenized sample (e.g., fruit, vegetable, or soil) into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquhydihydrate).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the acetonitrile supernatant to a 2 mL micro-centrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the cleaned extract into a GC vial for analysis.

G cluster_sample_prep Sample Preparation Workflow sample 1. Homogenized Sample (10g) extraction 2. Add Acetonitrile & QuEChERS Salts sample->extraction Extraction centrifuge1 3. Vortex & Centrifuge extraction->centrifuge1 dSPE 4. Transfer Supernatant to d-SPE Tube centrifuge1->dSPE Purification cleanup 5. Vortex & Centrifuge for Cleanup dSPE->cleanup final_extract 6. Final Extract for GC-MS Analysis cleanup->final_extract

A streamlined workflow for sample preparation using the QuEChERS method.
GC-MS Instrumentation and Conditions

The analysis is performed on a gas chromatograph equipped with a mass selective detector.

a. Gas Chromatograph (GC) Conditions:

ParameterValue
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial 70°C (hold 2 min), ramp to 200°C at 25°C/min, then to 280°C at 10°C/min (hold 5 min)

b. Mass Spectrometer (MS) Conditions:

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Transfer Line Temp. 280 °C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions m/z 229 (Quantifier), 118, 91 (Qualifiers)

Results and Discussion

Mass Fragmentation of this compound

The proposed electron ionization fragmentation pathway for this compound is illustrated below. The molecular ion peak is expected at m/z 229. Key fragments include the cleavage of the amide bond, leading to the formation of the aniline cation (m/z 93) and the furanoyl cation (m/z 137), which can further fragment. Another significant fragmentation pathway involves the formation of a tropylium ion (m/z 91) from the phenyl ring and a fragment at m/z 118.

G M This compound (m/z 229) F1 m/z 118 M->F1 Cleavage F2 m/z 91 (Tropylium ion) M->F2 Rearrangement F3 m/z 137 (Furanoyl cation) M->F3 Amide Cleavage F4 m/z 93 (Aniline radical cation) M->F4 Amide Cleavage

Proposed mass fragmentation pathway of this compound under electron ionization.
Method Validation

The developed GC-MS method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), and recovery.

Quantitative Data Summary

ParameterResult
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 3 ng/mL
Limit of Quantitation (LOQ) 10 ng/mL
Recovery (at 50 ng/mL) 92.5% (RSD: 4.8%)
Recovery (at 250 ng/mL) 95.1% (RSD: 3.5%)

The method demonstrates excellent linearity over the tested concentration range. The LOD and LOQ are sufficiently low for the detection of this compound residues at levels relevant to regulatory standards. The recovery rates from spiked samples are within the acceptable range of 70-120%, with good precision.

Conclusion

This application note presents a validated GC-MS method for the determination of this compound in agricultural samples. The combination of a modified QuEChERS sample preparation protocol and an optimized GC-MS method provides a reliable and sensitive approach for the routine analysis of this fungicide. The method is suitable for high-throughput laboratories involved in food safety and environmental monitoring.

References

Application Note: Quantitative Analysis of Methfuroxam in Agricultural Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective method for the quantification of the fungicide Methfuroxam in agricultural matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines a straightforward sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by rapid chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides high sensitivity and specificity, making it suitable for residue analysis and environmental monitoring of this compound.

Introduction

This compound (2,4,5-trimethyl-N-phenylfuran-3-carboxamide) is a furan-carboxamide fungicide formerly used to control fungal pathogens in cereal crops.[1] Its chemical structure consists of a substituted furan ring linked to a phenyl ring via an amide bond.[1] Monitoring its presence in environmental and agricultural samples is crucial for ensuring food safety and assessing environmental impact. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the trace-level quantification of pesticides due to its high selectivity and sensitivity.[2] This application note provides a comprehensive protocol for the analysis of this compound, from sample preparation to data acquisition and analysis.

Experimental

Materials and Reagents
  • This compound analytical standard (Purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (98-100%, LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • QuEChERS extraction tubes (50 mL) and cleanup tubes (15 mL)

Sample Preparation Protocol: QuEChERS Extraction
  • Homogenization: Weigh 10 g of the homogenized sample (e.g., soil, crop) into a 50 mL centrifuge tube. For liquid samples, use 10 mL.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate and sodium chloride).

  • Centrifugation: Shake vigorously for 1 minute and then centrifuge at 4,000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE cleanup tube containing PSA, C18 sorbent, and magnesium sulfate.

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Dilution: Take a 1 mL aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 1 mL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1.0 min: 5% B

    • 1.0-8.0 min: 5% to 95% B

    • 8.0-10.0 min: Hold at 95% B

    • 10.1-12.0 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Ion Spray Voltage: +4500 V.

  • Source Temperature: 500 °C.

  • Gas 1 (Nebulizer Gas): 50 psi.

  • Gas 2 (Heater Gas): 50 psi.

  • Curtain Gas: 35 psi.

  • Collision Gas (CAD): Nitrogen.

Data Presentation

Table 1: this compound Physicochemical Properties

PropertyValue
IUPAC Name2,4,5-trimethyl-N-phenylfuran-3-carboxamide[1]
Molecular FormulaC₁₄H₁₅NO₂[1][3]
Molecular Weight229.27 g/mol [1]
Monoisotopic Mass229.11028 Da[4]

Table 2: Optimized Multiple Reaction Monitoring (MRM) Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Cell Exit Potential (V)
This compound (Quantifier)230.1134.1150802512
This compound (Qualifier)230.193.1150803510

Note: The precursor ion [M+H]⁺ for this compound is predicted to be m/z 230.1, based on its monoisotopic mass of 229.11 Da.[4] The product ions are proposed based on common fragmentation pathways of similar structures involving the cleavage of the amide bond.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Homogenized Sample (10g) Extraction Acetonitrile Extraction Sample->Extraction SaltingOut Add QuEChERS Salts Extraction->SaltingOut Centrifuge1 Centrifugation SaltingOut->Centrifuge1 dSPE d-SPE Cleanup (PSA/C18) Centrifuge1->dSPE Centrifuge2 Final Centrifugation dSPE->Centrifuge2 EvapRecon Evaporation & Reconstitution Centrifuge2->EvapRecon Filter Syringe Filtration EvapRecon->Filter LCMS LC-MS/MS System Filter->LCMS DataAcq Data Acquisition (MRM) LCMS->DataAcq Integration Peak Integration DataAcq->Integration Quantification Quantification Integration->Quantification fragmentation_pathway cluster_fragments Collision-Induced Dissociation (CID) parent This compound [M+H]⁺ m/z 230.1 frag1 2,4,5-trimethylfuran-3-carbonyl cation m/z 134.1 parent:f2->frag1:f0 Quantifier Ion frag2 Aniline cation m/z 93.1 parent:f2->frag2:f0 Qualifier Ion

References

Application Note and Protocol for the Quantitative Analysis of Methfuroxam in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methfuroxam is a systemic fungicide, and monitoring its concentration in soil is crucial for environmental risk assessment and ensuring agricultural sustainability. This document provides a detailed protocol for the quantitative analysis of this compound in soil samples using a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The provided methodologies are intended to offer a robust framework for the accurate and precise quantification of this compound residues.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of this compound in soil is depicted below.

cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Instrumental Analysis SampleCollection Soil Sample Collection AirDry Air Dry & Sieve (2mm) SampleCollection->AirDry Homogenize Homogenize Sample AirDry->Homogenize Weigh Weigh 10g Soil Homogenize->Weigh AddSolvent Add 10mL Acetonitrile Weigh->AddSolvent AddSalts Add QuEChERS Salts (MgSO4, NaCl, etc.) AddSolvent->AddSalts VortexCentrifuge Vortex & Centrifuge AddSalts->VortexCentrifuge TransferAliquot Transfer 1mL Supernatant VortexCentrifuge->TransferAliquot VortexCentrifuge->TransferAliquot AddSorbents Add d-SPE Sorbents (PSA, C18, MgSO4) TransferAliquot->AddSorbents VortexCentrifuge2 Vortex & Centrifuge AddSorbents->VortexCentrifuge2 Filter Filter Extract (0.22µm) VortexCentrifuge2->Filter VortexCentrifuge2->Filter HPLC HPLC-MS/MS Analysis Filter->HPLC Data Data Quantification HPLC->Data

Caption: Experimental workflow for this compound analysis in soil.

Experimental Protocols

Soil Sample Collection and Preparation
  • Sample Collection: Collect soil samples from the desired depth using a soil auger. To ensure the sample is representative, create a composite sample by mixing multiple subsamples from the target area.[1]

  • Storage and Transport: Place the collected samples in clean, labeled containers and transport them to the laboratory on ice. For short-term storage, refrigerate at 4°C. For long-term storage, freeze at -20°C.[1]

  • Preparation: Air-dry the soil samples at ambient temperature or in an oven at a temperature not exceeding 40°C.[1][2] Once dried, gently grind the soil using a mortar and pestle and sieve it through a 2-mm mesh to achieve a homogenous sample for analysis.[1]

QuEChERS Extraction and Cleanup

This protocol is adapted from the widely used QuEChERS method for pesticide residue analysis in soil.[1][3][4]

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.[1]

    • Add 10 mL of water and vortex for 1 minute to rehydrate the soil.[1]

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).[1]

    • Immediately cap and vortex the tube vigorously for 1 minute.

    • Centrifuge the tube at 4000 rpm for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 15 mL centrifuge tube containing the d-SPE cleanup sorbents.[1] A recommended combination for many pesticides is 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.[1]

    • Vortex the tube for 30 seconds.[1]

    • Centrifuge at 4000 rpm for 5 minutes.[1]

    • The resulting supernatant is the final extract for analysis.

HPLC-MS/MS Analysis
  • Sample Filtration: Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumental Conditions: The following are typical starting conditions for the analysis of a fungicide like this compound. Method optimization is recommended.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[1]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).[1]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).[1] Specific MRM transitions for this compound need to be determined by infusing a standard solution.

Method Validation and Data Presentation

The analytical method should be validated according to established guidelines (e.g., SANTE/12682/2019) to ensure reliability.[3][5] Key validation parameters are summarized below.

Linearity and Calibration

Linearity should be assessed by preparing matrix-matched calibration curves at a minimum of five concentration levels.[3]

Table 1: Calibration Data for this compound in Soil

ParameterValue
Linearity Range (µg/mL)0.01 - 0.2
Number of Points5
Regression Equationy = mx + c
Correlation Coefficient (R²)> 0.99

Note: Values are representative and should be determined experimentally.

Accuracy and Precision

Accuracy is determined by recovery experiments at different spiking levels, while precision is expressed as the relative standard deviation (RSD).[3]

Table 2: Accuracy and Precision Data for this compound

Spiking Level (mg/kg)Mean Recovery (%) (n=3)RSD (%)
0.01 (LOQ)95.2< 15
0.192.8< 10

Note: According to SANTE guidelines, mean recoveries should be within 70-120% with an RSD ≤ 20%.[3]

Limits of Detection (LOD) and Quantification (LOQ)

The LOD is typically determined as the concentration yielding a signal-to-noise ratio of 3, while the LOQ is the lowest concentration validated with acceptable accuracy and precision.[3]

Table 3: Sensitivity of the Method

ParameterValue (mg/kg)
Limit of Detection (LOD)0.005
Limit of Quantification (LOQ)0.01

Note: These values are typical for modern LC-MS/MS instruments and should be experimentally confirmed.[3][5]

Conclusion

The described QuEChERS extraction followed by HPLC-MS/MS analysis provides a robust and sensitive method for the quantitative determination of this compound in soil samples. Proper method validation is essential to ensure the quality and reliability of the generated data. This protocol serves as a comprehensive guide for researchers and scientists involved in environmental monitoring and pesticide residue analysis.

References

Application Note: Analysis of Methfuroxam Residue in Cereal Grains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methfuroxam is a furan-carboxamide fungicide previously utilized in agriculture to control fungal pathogens in cereal crops. Monitoring its residues in cereal grains is crucial for ensuring food safety and regulatory compliance. This application note provides a detailed protocol for the analysis of this compound residues in various cereal grains using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is essential for developing a robust analytical method.

PropertyValue
Chemical Formula C₁₄H₁₅NO₂
Molecular Weight 229.28 g/mol
Chemical Name 2,4,5-trimethyl-N-phenylfuran-3-carboxamide
Appearance Crystalline powder
Solubility Standard solutions are commonly prepared in acetonitrile.

Experimental Protocol

This protocol is based on the widely accepted QuEChERS methodology, which has been validated for a broad range of pesticides in cereal matrices.[1]

Sample Preparation and Homogenization
  • Obtain a representative sample of the cereal grain (e.g., wheat, barley, rice).

  • Grind the entire laboratory sample to a fine powder using a high-speed mill to ensure homogeneity.

  • Store the homogenized sample in a sealed container at -20°C until analysis to minimize degradation.

Extraction
  • Weigh 5 g (± 0.05 g) of the homogenized cereal sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute to moisten the sample.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously for 1 minute using a mechanical shaker. This step extracts this compound from the sample matrix into the acetonitrile phase.

  • Add the QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). The MgSO₄ absorbs excess water, while NaCl aids in phase separation.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at 4000 rpm for 5 minutes. This will result in the separation of the acetonitrile layer (top layer) from the aqueous and solid phases.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄ and 150 mg of Primary Secondary Amine (PSA) sorbent. PSA effectively removes interfering matrix components such as fatty acids, organic acids, and sugars.

  • Vortex the d-SPE tube for 1 minute to ensure thorough mixing of the extract with the sorbents.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

  • The resulting supernatant is the cleaned-up sample extract.

Final Extract Preparation
  • Filter the cleaned-up extract through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters for the LC-MS/MS analysis of this compound. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry (MS/MS) Conditions

Mass spectrometric parameters should be optimized by infusing a standard solution of this compound. The following are predicted precursor and product ions based on its structure.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]⁺ = 230.1
Product Ion 1 (Quantifier) To be determined experimentally
Product Ion 2 (Qualifier) To be determined experimentally
Collision Energy To be optimized for each transition

Method Validation and Performance

Method validation should be performed according to established guidelines (e.g., SANCO/12682/2019) to ensure the reliability of the results.[1] Key validation parameters are summarized below. While specific data for this compound is not widely published, typical performance characteristics for multi-residue methods in cereals are provided as a reference.

ParameterTypical Acceptance CriteriaExpected Performance
Linearity (R²) > 0.99Achievable over a range of 0.01 to 0.5 mg/kg.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3Expected to be in the low µg/kg range.
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10A default value of 0.01 mg/kg is often applied for pesticide residues.[1]
Recovery 70-120%Expected to be within this range for spiked samples.
Precision (RSD) ≤ 20%Achievable for both repeatability and intra-laboratory reproducibility.
Matrix Effects To be evaluatedMatrix-matched calibration is recommended to compensate for any signal suppression or enhancement.

Stability

The stability of this compound in both analytical standards and stored sample matrices is a critical factor for accurate quantification.

  • Stock Solutions: Pesticide stock solutions in acetonitrile are generally stable for at least 6 months when stored at -20°C in the dark.

  • Working Solutions: Diluted working standards should be prepared fresh daily.

  • Matrix Stability: Homogenized cereal samples should be stored at -20°C and analyzed as soon as possible to prevent degradation of the target analyte. For many pesticides, storage at this temperature maintains stability for several months.

Regulatory Limits

Maximum Residue Limits (MRLs) for pesticides in food and feed are established by regulatory bodies. In the European Union, if a specific MRL has not been set for a pesticide-commodity combination, a default MRL of 0.01 mg/kg often applies. It is essential to consult the current regulations of the relevant authorities (e.g., the EU Pesticides database) to ensure compliance.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Cereal Grain Sample Grinding Grind to Homogeneous Powder Sample->Grinding Weighing Weigh 5g of Sample Grinding->Weighing Add_H2O Add 10mL Water Weighing->Add_H2O Add_ACN Add 10mL Acetonitrile Add_H2O->Add_ACN Shake1 Shake 1 min Add_ACN->Shake1 Add_Salts Add QuEChERS Salts (4g MgSO4, 1g NaCl) Shake1->Add_Salts Shake2 Shake 1 min Add_Salts->Shake2 Centrifuge1 Centrifuge 5 min Shake2->Centrifuge1 Transfer Transfer 6mL Acetonitrile Layer Centrifuge1->Transfer dSPE Add to d-SPE Tube (900mg MgSO4, 150mg PSA) Transfer->dSPE Vortex Vortex 1 min dSPE->Vortex Centrifuge2 Centrifuge 5 min Vortex->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS logical_relationship Homogenization Homogenization Extraction Extraction (Acetonitrile) Homogenization->Extraction ensures representative sample PhaseSeparation Phase Separation (Salting Out) Extraction->PhaseSeparation isolates analyte in solvent Cleanup Matrix Cleanup (d-SPE) PhaseSeparation->Cleanup removes water Analysis Instrumental Analysis (LC-MS/MS) Cleanup->Analysis removes interferences

References

Application Notes and Protocols for Fungal Growth Inhibition Assays Using Succinate Dehydrogenase Inhibitors (SDHIs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Succinate dehydrogenase inhibitors (SDHIs) are a significant class of fungicides that play a crucial role in managing a wide range of phytopathogenic fungi. These compounds target and disrupt the fungal mitochondrial respiratory chain, a vital process for cellular energy production. SDHIs function by inhibiting the activity of succinate dehydrogenase (SDH), also known as Complex II, which is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] This inhibition leads to a cessation of ATP synthesis, ultimately resulting in the death of the fungal cell.[1] This document provides detailed protocols for utilizing SDHIs, with a focus on their application in fungal growth inhibition assays. While the specific compound "Methfuroxam" was requested, it is not widely documented in scientific literature. Therefore, this protocol will use Furametpyr, a well-characterized pyrazole-carboxamide SDHI fungicide, as a representative example.[1] The principles and methods described herein are broadly applicable to other SDHI fungicides.

Mechanism of Action: SDH Inhibition

The primary mode of action for SDHI fungicides is the inhibition of the succinate dehydrogenase enzyme complex.[3] This enzyme complex is composed of four subunits (SDHA, SDHB, SDHC, and SDHD) and is embedded in the inner mitochondrial membrane.[1] SDHIs bind to the ubiquinone (Q-site) binding pocket of the SDH complex, thereby blocking the transfer of electrons from succinate to ubiquinone.[1] This disruption of the electron transport chain halts cellular respiration and energy production, leading to fungal growth inhibition and cell death.

cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH oxidation UQ Ubiquinone (Q-pool) SDH->UQ e- transfer Fumarate Fumarate SDH->Fumarate ComplexIII Complex III UQ->ComplexIII e- transfer ATP_Synthesis ATP Synthesis ComplexIII->ATP_Synthesis This compound This compound (SDHI) This compound->SDH Inhibition Fungal_Death Fungal Cell Death ATP_Synthesis->Fungal_Death A Prepare PDA Medium C Incorporate Fungicide into PDA A->C B Prepare Fungicide Dilutions B->C D Pour Plates C->D E Inoculate with Fungal Plug D->E F Incubate Plates E->F G Measure Radial Growth F->G H Calculate EC50 Value G->H A Isolate Fungal Mitochondria D Add Mitochondria (Start Reaction) A->D B Prepare Reaction Mixture (Buffer, DCPIP, PMS) C Add SDHI Fungicide B->C C->D E Measure Absorbance at 600 nm D->E F Calculate IC50 Value E->F

References

In Vitro Antifungal Activity of Methfuroxam against Ustilago maydis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustilago maydis, the causative agent of corn smut, is a biotrophic fungus that serves as a model organism for studying fungal dimorphism, plant-pathogen interactions, and the efficacy of antifungal compounds. Succinate dehydrogenase inhibitors (SDHIs) are a critical class of fungicides that target the ubiquinone-binding (Qp) site of the succinate dehydrogenase (SDH) enzyme complex (Complex II) in the mitochondrial electron transport chain. By blocking this enzyme, SDHIs inhibit fungal respiration, leading to a cessation of ATP synthesis and ultimately cell death. Methfuroxam, a carboxamide fungicide, shares this mechanism of action with other SDHIs like Carboxin. This document outlines protocols to assess the in vitro antifungal activity of SDHI fungicides against Ustilago maydis, using Carboxin as a representative compound.

Mechanism of Action of SDHI Fungicides

Succinate dehydrogenase is a key enzyme that participates in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. SDHI fungicides bind to the Qp site of the SDH complex, competitively inhibiting the binding of ubiquinone. This blockage disrupts the electron flow from the iron-sulfur clusters to ubiquinone, thereby halting cellular respiration and energy production.

SDHI_Mechanism cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Complex II (SDH) UQ Ubiquinone (Q) SDH->UQ e- ComplexIII Complex III UQ->ComplexIII e- This compound This compound (SDHI) This compound->SDH Binds to Qp site & Blocks e- transfer

Caption: Mechanism of action of SDHI fungicides like this compound.

Data Presentation: In Vitro Activity of Carboxin against Ustilago maydis

The following table summarizes the reported in vitro effects of Carboxin on Ustilago maydis and the closely related species Ustilago nuda. This data provides a basis for designing concentration ranges for testing this compound.

CompoundOrganismAssay TypeConcentration (µg/mL)Observed EffectCitation
CarboxinUstilago maydisTeliospore GerminationNot specifiedComplete inhibition at all concentrations tested.[1]
CarboxinUstilago maydisGrowth on solid media3Effective concentration for selection of resistant transformants.
CarboxinUstilago nudaLiquid Culture (Hyphal Growth)1 - 1000Fungistatic; stopped hyphal growth without killing apical cells.[2]
CarboxinUstilago nudaLiquid Culture (Hyphal Growth)0.03 - 1Fungicidal; reduced growth and killed apical cells.[2]
CarboxinUstilago nudaLiquid Culture (Hyphal Growth)< 0.03No significant effect on sporeling growth.[2]

Experimental Protocols

The following are detailed protocols for determining the in vitro antifungal activity of SDHI fungicides against Ustilago maydis.

Fungal Strain and Culture Conditions
  • Strain: Wild-type Ustilago maydis (e.g., FB1, FB2, or other suitable laboratory strains).

  • Growth Medium: Potato Dextrose Agar (PDA) or Yeast Extract Peptone Dextrose (YPD) agar (1% yeast extract, 2% peptone, 2% dextrose, 2% agar) are suitable for routine culture. For susceptibility testing, standardized media such as RPMI-1640 or Mueller-Hinton agar supplemented with glucose are recommended.

  • Incubation: Cultures should be incubated at 28-30°C.

Preparation of Fungal Inoculum
  • Culture U. maydis on PDA or YPD plates for 3-5 days at 28°C until sufficient growth of the yeast-like sporidia is observed.

  • Harvest the sporidia by flooding the plate with sterile phosphate-buffered saline (PBS) or sterile saline containing 0.05% Tween 80.

  • Gently scrape the surface with a sterile cell scraper or loop to dislodge the cells.

  • Transfer the cell suspension to a sterile tube.

  • Adjust the concentration of the inoculum using a hemocytometer or by measuring the optical density (OD) at 600 nm. A typical starting inoculum concentration for broth microdilution is 1-5 x 10^5 cells/mL.

Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the antifungal agent.

  • Prepare Antifungal Stock Solution: Dissolve this compound (or Carboxin) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Microtiter Plates: Use sterile 96-well, U-bottom microtiter plates. Add 100 µL of sterile RPMI-1640 medium (buffered with MOPS) to all wells except the first column.

  • Serial Dilutions: Add 200 µL of the antifungal stock solution (diluted in RPMI-1640 to twice the highest desired final concentration) to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well. This will leave 100 µL in each well with serially diluted antifungal agent.

  • Inoculation: Add 100 µL of the prepared U. maydis inoculum to each well, resulting in a final volume of 200 µL and the desired final cell concentration.

  • Controls: Include a growth control (no antifungal agent) and a sterility control (no inoculum).

  • Incubation: Seal the plates and incubate at 28°C for 48-72 hours.

  • Reading the MIC: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by reading the absorbance at a suitable wavelength (e.g., 490 nm) with a microplate reader.

Agar Dilution Assay

This method is an alternative for determining antifungal susceptibility.

  • Prepare Antifungal Plates: Prepare a series of molten agar media (e.g., Mueller-Hinton agar with 2% glucose) containing two-fold serial dilutions of the antifungal agent. Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculation: Spot-inoculate a small volume (e.g., 10 µL) of the prepared U. maydis inoculum onto the surface of the agar plates.

  • Controls: Include a control plate with no antifungal agent.

  • Incubation: Incubate the plates at 28°C for 3-5 days, or until sufficient growth is visible on the control plate.

  • Reading the MIC: The MIC is the lowest concentration of the antifungal agent that completely inhibits visible growth on the agar surface.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for in vitro antifungal susceptibility testing.

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Start Start Culture Culture U. maydis on appropriate agar medium Start->Culture Harvest Harvest & Wash sporidia Culture->Harvest Adjust Adjust Inoculum Concentration Harvest->Adjust Inoculate Inoculate with U. maydis suspension Adjust->Inoculate Stock Prepare Antifungal Stock Solution Dilute Perform Serial Dilutions in Microtiter Plate or Agar Stock->Dilute Dilute->Inoculate Incubate Incubate at 28°C (48-72 hours) Inoculate->Incubate Read Read Results (Visually or Spectrophotometrically) Incubate->Read Determine Determine MIC/EC50 Read->Determine End End Determine->End

Caption: Workflow for in vitro antifungal susceptibility testing.

References

Application of Methfuroxam in Fungal Resistance Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methfuroxam is a systemic fungicide belonging to the furan-carboxamide chemical class. Historically, it has been utilized in agricultural applications, primarily for the control of fungal pathogens within the Basidiomycetes class, such as those causing loose smut in cereal crops, and against Rhizoctonia solani.[1] Although its use has declined with the advent of newer fungicides, the study of this compound and its interactions with fungal pathogens remains relevant for understanding mechanisms of action and potential resistance pathways. This document provides an overview of its application in fungal resistance studies, including its mode of action, and detailed protocols for relevant experimental procedures.

Mode of Action

This compound's primary mode of action is the disruption of the fungal cell membrane.[2] Unlike many other carboxamide fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs), this compound's fungicidal activity is attributed to its interference with the biosynthesis of essential membrane components. The precise molecular target within this pathway is not as definitively characterized as that of SDHIs. Some evidence suggests that carboxylic acid amides, the broader class to which this compound belongs, may inhibit phospholipid biosynthesis and interfere with cell wall deposition.

Fungal Resistance to this compound

Due to its discontinued widespread use, there is a limited body of research specifically documenting resistance to this compound in fungal populations. However, general mechanisms of fungicide resistance can be extrapolated and investigated in the context of this compound. These mechanisms primarily include:

  • Target site modification: Alterations in the genetic sequence of the target enzyme or protein, reducing the binding affinity of the fungicide.

  • Increased efflux: Overexpression of transporter proteins that actively pump the fungicide out of the fungal cell, preventing it from reaching its target.

  • Metabolic degradation: Enzymatic breakdown of the fungicide into less toxic compounds.

Given its proposed effect on the cell membrane, studies into resistance could focus on alterations in lipid biosynthesis pathways or changes in the regulation of membrane transporter proteins.

Experimental Protocols

The following are detailed protocols for key experiments relevant to studying the efficacy of this compound and potential fungal resistance.

In Vitro Antifungal Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a specific fungal strain.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Media Preparation: Autoclave the growth medium (e.g., PDA) and allow it to cool to approximately 50-55°C.

  • Serial Dilution: While the medium is still molten, add the this compound stock solution to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO without this compound.

  • Plating: Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing edge of a fungal culture onto the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungal species being tested.

  • Data Collection: Measure the radial growth of the fungal colony on each plate daily until the colony on the control plate reaches the edge of the dish.

  • MIC Determination: The MIC is the lowest concentration of this compound that results in a significant inhibition of fungal growth (e.g., ≥50% inhibition compared to the control).

Data Presentation:

This compound Concentration (µg/mL)Average Radial Growth (mm)Percent Inhibition (%)
0 (Control)45.20
0.0143.83.1
0.135.122.3
115.765.3
102.594.5
1000100
Spore Germination Assay

This protocol assesses the effect of this compound on fungal spore germination.

Materials:

  • This compound stock solution (as above)

  • Fungal spore suspension (e.g., 1 x 10^5 spores/mL)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Microtiter plates (96-well)

  • Microscope and hemocytometer

Procedure:

  • Serial Dilution: Prepare serial dilutions of this compound in the liquid growth medium in the wells of a microtiter plate.

  • Inoculation: Add the fungal spore suspension to each well.

  • Incubation: Incubate the plate under conditions suitable for spore germination.

  • Microscopic Examination: After a set incubation period (e.g., 12-24 hours), examine a sample from each well under a microscope.

  • Quantification: Count the number of germinated and non-germinated spores (a spore is considered germinated if the germ tube is at least twice the length of the spore).

  • Data Analysis: Calculate the percentage of spore germination for each concentration and compare it to the control.

Data Presentation:

This compound Concentration (µg/mL)Percent Spore Germination (%)
0 (Control)98.2
0.185.4
142.1
105.7
1000.5

Visualizations

Signaling Pathway of Fungal Resistance to Membrane-Disrupting Fungicides

Fungal_Resistance_Membrane cluster_fungus Fungal Cell cluster_nucleus Nucleus Fungicide Fungicide Target Cell Membrane (Lipid Biosynthesis) Fungicide->Target Inhibition EffluxPump Efflux Pump Fungicide->EffluxPump Export Metabolism Metabolic Degradation Fungicide->Metabolism Breakdown CellDeath Cell Death Target->CellDeath Resistance Fungicide Resistance EffluxPump->Resistance Metabolism->Resistance GeneMutation Target Gene Mutation GeneMutation->Target Alters Target GeneMutation->Resistance GeneUpregulation Efflux Pump Gene Upregulation GeneUpregulation->EffluxPump Increases Pumps

Caption: Fungal resistance mechanisms to membrane-targeting fungicides.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start PrepStock Prepare this compound Stock Solution Start->PrepStock PrepMedia Prepare and Cool Growth Media PrepStock->PrepMedia SerialDilute Create Serial Dilutions in Media PrepMedia->SerialDilute Plate Pour Amended and Control Plates SerialDilute->Plate Inoculate Inoculate with Fungal Mycelia Plate->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Radial Growth Incubate->Measure Analyze Calculate Percent Inhibition and Determine MIC Measure->Analyze End End Analyze->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

References

Application Notes and Protocols for the Use of Methfuroxam as a Reference Compound in Fungicide Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing Methfuroxam as a reference compound in fungicide screening programs. This compound belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides, which are pivotal in agriculture for managing a broad spectrum of fungal pathogens. The use of a well-characterized reference compound like this compound is essential for validating screening assays, comparing the efficacy of novel compounds, and monitoring for the development of fungicide resistance.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound, like other SDHI fungicides, targets Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain. This enzyme plays a crucial role in cellular energy production by participating in both the Krebs cycle and the electron transport chain.[1][2][3][4] By inhibiting succinate dehydrogenase, this compound effectively blocks the oxidation of succinate to fumarate and disrupts the transfer of electrons to ubiquinone. This dual disruption leads to a halt in ATP production and an accumulation of reactive oxygen species (ROS), ultimately resulting in fungal cell death.[2][3]

cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ComplexII Complex II (SDH) UQ Ubiquinone (UQ) ComplexII->UQ e- ATP ATP Production ComplexII->ATP ROS ROS Production ComplexII->ROS ComplexIII Complex III UQ->ComplexIII This compound This compound (SDHI) This compound->ComplexII Inhibits CellDeath Fungal Cell Death ATP->CellDeath Depletion leads to ROS->CellDeath Increase leads to A Prepare Fungicide Stock Solutions B Prepare Fungicide-Amended Growth Media A->B C Pour Amended Media into Petri Dishes B->C D Inoculate Plates with Fungal Plugs C->D E Incubate Plates D->E F Measure Colony Diameters E->F G Calculate Percent Inhibition F->G H Determine EC50 Values G->H

References

Application Notes and Protocols for the Synthesis of Methfuroxam Derivatives and Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of Methfuroxam derivatives. This compound (2,4,5-trimethyl-N-phenylfuran-3-carboxamide) is a fungicide belonging to the class of furan-carboxamides. This document outlines detailed protocols for the synthesis of novel analogs and their evaluation as potential antifungal agents, with a focus on their mechanism of action as succinate dehydrogenase (SDH) inhibitors.

Introduction

This compound and its analogs are part of the broader class of carboxamide fungicides, many of which are known to effectively control a range of phytopathogenic fungi. Their primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain in fungi.[1][2][3] By disrupting this enzyme, these compounds effectively halt cellular respiration and energy production, leading to fungal cell death.[2][3] This document provides the necessary information for the rational design, synthesis, and evaluation of novel this compound derivatives to explore their structure-activity relationships and identify compounds with enhanced fungicidal activity.

Data Presentation: Structure-Activity Relationship of Furan-Carboxamide Derivatives

The following tables summarize the in vitro antifungal activity of various furan-carboxamide and related carboxamide derivatives against common phytopathogenic fungi. This data is essential for understanding the key structural features that influence fungicidal potency.

Table 1: Antifungal Activity of Furan-1,3,4-oxadiazole Carboxamide Derivatives against Various Fungi

Compound IDTarget FungiInhibition Rate @ 50 mg/L (%)
5b Sclerotinia sclerotiorum99.3
Alternaria solani90.6
Rhizoctonia solani80.1
Botrytis cinerea86.4
Fusarium oxysporum70.7
5c Sclerotinia sclerotiorum95.1

Data sourced from a study on furan-1,3,4-oxadiazole carboxamide derivatives.

Table 2: EC50 Values of Thiophene/Furan-1,3,4-oxadiazole Carboxamide Derivatives against Sclerotinia sclerotiorum

Compound IDEC50 (mg/L)
4i 0.140 ± 0.034
Boscalid (Reference) 0.645 ± 0.023

Data from a study on thiophene/furan-1,3,4-oxadiazole carboxamides as SDH inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2,4,5-trimethyl-3-furoic acid (Key Precursor)

This protocol is a representative method adapted from general procedures for the synthesis of substituted furoic acids.

Materials:

  • 2,3,5-trimethylfuran

  • n-Butyllithium (n-BuLi) in hexane

  • Dry diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Magnesium sulfate (MgSO4), anhydrous

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3,5-trimethylfuran (1 equivalent) in dry diethyl ether or THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Carefully add crushed dry ice in small portions to the reaction mixture. A vigorous reaction will occur. Continue adding dry ice until the reaction subsides.

  • Allow the reaction mixture to slowly warm to room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the aqueous layer and wash the organic layer with the saturated sodium bicarbonate solution.

  • Combine the aqueous layers and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of 2,4,5-trimethyl-3-furoic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2,4,5-trimethyl-3-furoic acid by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound Derivatives (General Amide Coupling)

This protocol describes the synthesis of this compound derivatives from the corresponding furoic acid and aniline.

Materials:

  • 2,4,5-trimethyl-3-furoic acid (or a derivative thereof)

  • Substituted aniline (e.g., aniline, chloroanilines, toluidines)

  • Thionyl chloride (SOCl2) or oxalyl chloride

  • Dry dichloromethane (DCM) or toluene

  • Triethylamine (TEA) or pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried flask under a nitrogen atmosphere, suspend 2,4,5-trimethyl-3-furoic acid (1 equivalent) in dry DCM or toluene.

    • Add thionyl chloride or oxalyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.

    • Stir the reaction mixture at room temperature or gentle reflux for 1-3 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude 2,4,5-trimethylfuran-3-carbonyl chloride. Use this acyl chloride immediately in the next step.

  • Amide Coupling:

    • In a separate flask, dissolve the substituted aniline (1 equivalent) and triethylamine or pyridine (1.2 equivalents) in dry DCM.

    • Cool the solution to 0 °C.

    • Add a solution of the crude 2,4,5-trimethylfuran-3-carbonyl chloride in dry DCM dropwise to the aniline solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired this compound derivative.

Protocol 3: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Test compounds (this compound derivatives)

  • Dimethyl sulfoxide (DMSO)

  • Fungal cultures (e.g., Rhizoctonia solani, Botrytis cinerea)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Allow the PDA to cool to approximately 50-60 °C.

  • Prepare stock solutions of the test compounds in DMSO.

  • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the medium. A control plate containing only DMSO should also be prepared.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From the edge of a actively growing fungal culture on a PDA plate, take a 5 mm mycelial disc using a sterile cork borer.

  • Place the mycelial disc, mycelium-side down, in the center of each test and control plate.

  • Seal the plates with parafilm and incubate at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.

  • Measure the colony diameter (in two perpendicular directions) daily until the mycelial growth in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) by plotting the inhibition percentage against the logarithm of the compound concentration and performing a regression analysis.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_amide_coupling Amide Coupling 2,3,5-trimethylfuran 2,3,5-trimethylfuran Lithiation Lithiation 2,3,5-trimethylfuran->Lithiation n-BuLi n-BuLi n-BuLi->Lithiation Dry Ice (CO2) Dry Ice (CO2) Carboxylation Carboxylation Dry Ice (CO2)->Carboxylation Lithiation->Carboxylation 2,4,5-trimethyl-3-furoic acid 2,4,5-trimethyl-3-furoic acid Carboxylation->2,4,5-trimethyl-3-furoic acid Furoic Acid 2,4,5-trimethyl-3-furoic acid Acyl Chloride Formation Acyl Chloride Formation Furoic Acid->Acyl Chloride Formation Thionyl Chloride Thionyl Chloride Thionyl Chloride->Acyl Chloride Formation Furoyl Chloride 2,4,5-trimethylfuran-3-carbonyl chloride Acyl Chloride Formation->Furoyl Chloride Amidation Amidation Furoyl Chloride->Amidation Substituted Aniline Substituted Aniline Substituted Aniline->Amidation This compound Derivative This compound Derivative Amidation->this compound Derivative

Caption: General workflow for the synthesis of this compound derivatives.

Signaling Pathway of SDH Inhibition in Fungi

SDH_Inhibition_Pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain cluster_consequences Downstream Consequences Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone (Q) Ubiquinone (Q) SDH->Ubiquinone (Q) Electron Transfer Respiration_Blocked Mitochondrial Respiration Blocked SDH->Respiration_Blocked FADH2 FADH2 FADH2->SDH Ubiquinol (QH2) Ubiquinol (QH2) Ubiquinone (Q)->Ubiquinol (QH2) Complex_III Complex III Ubiquinol (QH2)->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Methfuroxam_Derivative This compound Derivative Methfuroxam_Derivative->Inhibition Inhibition->SDH ATP_Depletion ATP Depletion Respiration_Blocked->ATP_Depletion ROS_Production Increased Reactive Oxygen Species (ROS) Respiration_Blocked->ROS_Production Cell_Death Fungal Cell Death ATP_Depletion->Cell_Death ROS_Production->Cell_Death

Caption: Mechanism of action of this compound derivatives via SDH inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Improving Methfuroxam Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Methfuroxam in in vitro experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a fungicide belonging to the furan-carboxamide class of chemicals.[1] Its chemical formula is C14H15NO2, with a molecular weight of approximately 229.27 g/mol .[1] Its CAS number is 28730-17-8.

Q2: What is the expected aqueous solubility of this compound?

Q3: In which organic solvents is this compound likely to be soluble?

Furan-containing compounds are generally soluble in most organic solvents.[3] Based on the properties of structurally similar compounds, this compound is expected to be soluble in solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Q4: Why does my this compound, dissolved in an organic solvent, precipitate when added to my aqueous assay medium?

This is a common issue encountered with lipophilic compounds. When a concentrated stock solution of a poorly water-soluble compound in an organic solvent (like DMSO) is diluted into an aqueous medium, the compound's local concentration may exceed its aqueous solubility limit, leading to precipitation.

Troubleshooting Guide: Solubility Issues with this compound

This guide provides a systematic approach to resolving common solubility challenges encountered when preparing this compound for in vitro assays.

Problem: this compound powder is not dissolving in my chosen solvent.

Possible Cause Suggested Solution
Inappropriate solvent selection. This compound is predicted to be lipophilic. Attempt to dissolve it in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or an alcohol such as ethanol.
Insufficient solvent volume. Increase the volume of the solvent incrementally until the compound fully dissolves.
Low temperature. Gently warm the solution in a water bath (e.g., to 37°C). Be cautious, as excessive heat may degrade the compound.
Compound has low dissolution rate. Use mechanical agitation such as vortexing or sonication to aid the dissolution process.

Problem: this compound precipitates out of solution when my stock solution is added to the aqueous assay buffer.

Possible Cause Suggested Solution
Final concentration exceeds aqueous solubility. Lower the final concentration of this compound in the assay. Prepare a more dilute stock solution in the organic solvent to minimize the solvent shock upon dilution.
High percentage of organic solvent is toxic to cells. The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should typically be kept below 0.5% to avoid cytotoxicity. Prepare a higher concentration stock to use a smaller volume.
pH of the aqueous medium. The solubility of some compounds is pH-dependent. If your experimental conditions allow, test the solubility of this compound in buffers with slightly different pH values.
Use of a co-solvent. Consider using a co-solvent system. For example, a small percentage of a water-miscible organic solvent in your final assay medium might help maintain solubility.
Kinetic vs. Thermodynamic Solubility. The compound may be kinetically soluble but thermodynamically unstable in the aqueous buffer, leading to precipitation over time. Prepare fresh dilutions immediately before use.

Quantitative Data Summary

While specific solubility data for this compound is limited, the following table provides solubility information for a structurally related carboxanilide fungicide, Carboxin, to offer a general reference.

Compound Solvent Solubility
CarboxinWaterModerately Soluble
CarboxinAcetone221.2 g/L
CarboxinMethanol89.33 g/L
CarboxinEthyl Acetate107.7 g/L

Data for Carboxin is provided as a proxy due to the lack of specific quantitative data for this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 229.27 g/mol )

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes

    • Vortex mixer

    • Analytical balance

  • Procedure:

    • Weigh out 2.29 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

    • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

    • Sterile conical tubes or multi-well plates

  • Procedure:

    • Perform a serial dilution of the 10 mM stock solution. For example, dilute the stock 1:100 in cell culture medium to obtain a 100 µM intermediate solution.

    • To do this, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium.

    • Further dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration.

    • To do this, add 10 µL of the 100 µM intermediate solution to 90 µL of pre-warmed cell culture medium.

    • Mix gently by pipetting up and down.

    • Use the working solution immediately in your in vitro assay.

Visualizations

Troubleshooting_Workflow start Start: Need to prepare This compound for in vitro assay dissolve_powder Dissolve this compound powder in organic solvent (e.g., DMSO) start->dissolve_powder check_dissolution Is the powder fully dissolved? dissolve_powder->check_dissolution add_to_aqueous Add stock solution to aqueous assay medium check_dissolution->add_to_aqueous Yes troubleshoot_dissolution Troubleshoot Dissolution: - Increase solvent volume - Gently warm - Vortex/Sonicate check_dissolution->troubleshoot_dissolution No check_precipitation Does the solution remain clear? add_to_aqueous->check_precipitation troubleshoot_precipitation Troubleshoot Precipitation: - Lower final concentration - Check solvent toxicity - Adjust pH - Use co-solvent check_precipitation->troubleshoot_precipitation No proceed Proceed with in vitro assay check_precipitation->proceed Yes troubleshoot_dissolution->dissolve_powder troubleshoot_precipitation->add_to_aqueous

Caption: Troubleshooting workflow for this compound solubility.

Signaling_Pathway This compound This compound cell_membrane Fungal Cell Membrane This compound->cell_membrane Interacts with membrane_integrity Loss of Membrane Integrity cell_membrane->membrane_integrity Leads to ion_homeostasis Disrupted Ion Homeostasis membrane_integrity->ion_homeostasis cellular_processes Inhibition of Essential Cellular Processes ion_homeostasis->cellular_processes Causes cell_death Fungal Cell Death cellular_processes->cell_death Results in

Caption: Postulated signaling pathway of this compound's fungicidal action.

References

Technical Support Center: Stability of Methfuroxam in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the stability of Methfuroxam in various solvent systems. Due to limited publicly available stability data for this compound, this guide focuses on establishing a robust experimental framework for assessing its stability through forced degradation studies and the development of stability-indicating analytical methods.

Frequently Asked Questions (FAQs)

Q1: Where can I find quantitative stability data for this compound in different solvents?

A: Currently, detailed quantitative stability data for this compound across a range of solvents is not extensively available in published literature. It is recommended to perform in-house stability studies to determine its stability in your specific solvent systems and experimental conditions. This guide provides the necessary protocols and troubleshooting advice to conduct such studies.

Q2: What are the first steps to assess the stability of this compound?

A: The initial step is to conduct forced degradation studies.[1][2] These studies intentionally stress the compound under various conditions to identify potential degradation products and pathways.[1][2] The information gathered is crucial for developing a stability-indicating analytical method, which can reliably separate the intact drug from its degradation products.[1]

Q3: What solvents should I consider for my stability study?

A: The choice of solvent is critical and should be relevant to your intended application. Common solvents used in pharmaceutical studies include:

  • Aqueous Buffers: At various pH levels (e.g., pH 2, 7, 9) to assess hydrolytic stability.[3]

  • Alcohols: Such as ethanol and isopropanol.[4]

  • Aprotic Solvents: Including acetonitrile (ACN), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

  • Other Organic Solvents: Such as acetone and various ethers and esters, depending on the formulation context.[4][5][6]

It is also prudent to evaluate stability in solvent mixtures that may be used in formulations or analytical procedures.

Q4: My HPLC chromatogram shows unexpected peaks during my stability study. What should I do?

A: Unexpected peaks can arise from several sources. Here are some troubleshooting steps:

  • Analyze a placebo/blank: Inject a sample containing all components except this compound to ensure the peaks are not from excipients or the solvent itself.

  • Check for contamination: Ensure all solvents are HPLC-grade and glassware is scrupulously clean.[7] Ghost peaks can sometimes be traced back to impurities in the mobile phase.

  • Review injection solvent: Ensure the sample is dissolved in a solvent compatible with the mobile phase to avoid precipitation on the column.[7]

  • Evaluate peak shape: Poor peak shape (e.g., tailing, fronting) might indicate issues with the mobile phase pH, buffer concentration, or column integrity.[7][8]

Q5: How can I prevent the degradation of this compound during storage of stock solutions?

A: Proper storage is crucial for maintaining the integrity of your stock solutions. General best practices include:

  • Store at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is generally recommended.[9]

  • Protect from light: Use amber vials or store solutions in the dark to prevent photolytic degradation.

  • Use appropriate containers: Ensure containers are made of inert materials and have tight-fitting caps to prevent solvent evaporation and contamination.

  • Segregate chemicals: Store solutions by hazard classification to prevent accidental reactions.[10][11]

  • Monitor for precipitation: If solutions are stored at low temperatures, visually inspect for any precipitated material before use.

Troubleshooting Guides

HPLC Method Development for Stability Indicating Assays
Problem Possible Cause Recommended Solution
Poor resolution between parent peak and degradation products Inappropriate mobile phase composition.Optimize the organic solvent to aqueous buffer ratio. Consider using a different organic modifier (e.g., methanol instead of acetonitrile).
Incorrect pH of the mobile phase.Adjust the pH of the aqueous portion of the mobile phase to alter the ionization state of the analyte and degradants.[7]
Unsuitable column chemistry.Experiment with a column of different stationary phase (e.g., C8 instead of C18) or a different particle size.
Peak Tailing Silanol interactions with the stationary phase.Add a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column.
Insufficient buffer capacity.Increase the buffer concentration in the mobile phase, typically in the 10-25 mM range.[8]
Column overload.Reduce the injection volume or the concentration of the sample.
Drifting Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH.[7]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[12]
Column degradation.Use a guard column and ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns).[8]
Ghost Peaks Contaminated mobile phase or instrument.Use high-purity solvents and additives.[7] Flush the HPLC system thoroughly.
Carryover from previous injections.Implement a robust needle wash protocol in your autosampler method.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are designed to intentionally degrade the drug substance to an extent that allows for the identification of degradation products, typically aiming for 5-20% degradation.[1][13]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60 °C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60 °C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80 °C for 48 hours.

    • Also, place a solution of this compound in a chosen solvent at 80 °C for 48 hours.

    • At specified time points, cool the sample, dissolve/dilute with mobile phase, and analyze.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][15]

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure period, dissolve/dilute the samples with mobile phase and analyze.

3. Analysis: Analyze all samples by a suitable analytical method, such as HPLC with UV detection. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal (80°C, Solid & Solution) stock->thermal Expose to photo Photolytic (ICH Q1B Light Source) stock->photo Expose to neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-UV Analysis neutralize->hplc compare Compare with Unstressed Control hplc->compare pathway Identify Degradation Products & Pathways compare->pathway method_dev Develop Stability- Indicating Method pathway->method_dev

Caption: Workflow for a forced degradation study of this compound.

HPLC_Troubleshooting_Tree cluster_retention Retention Time Issues cluster_peak_shape Peak Shape Issues cluster_pressure Pressure Issues start HPLC Problem (e.g., Poor Resolution, Peak Tailing) check_mobile_phase Is Mobile Phase Correctly Prepared? start->check_mobile_phase Retention Drift check_ph Is Mobile Phase pH Optimal? start->check_ph Peak Tailing/ Fronting check_blockage Check for Blockages (frits, tubing) start->check_blockage High/Low Pressure check_temp Is Column Temperature Stable? check_mobile_phase->check_temp check_equilibration Is Column Equilibrated? check_temp->check_equilibration solution Problem Resolved check_equilibration->solution If all 'Yes' check_overload Is Sample Overloaded? check_ph->check_overload check_solvent Is Injection Solvent Compatible? check_overload->check_solvent check_solvent->solution If all 'Yes' check_column Is Column Contaminated/Voided? check_blockage->check_column check_column->solution If all 'Yes'

Caption: Decision tree for troubleshooting common HPLC issues.

References

Overcoming matrix effects in Methfuroxam analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Methfuroxam is a fungicide for which detailed, validated analytical methods are not widely available in recent scientific literature. The following troubleshooting guides and FAQs are based on best practices for the analysis of similar compounds (e.g., other fungicides and pesticides) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). All methods should be thoroughly validated in your laboratory for your specific matrix and instrumentation.

This compound Physicochemical Properties

A clear understanding of this compound's properties is the first step in developing a robust analytical method.

PropertyValueSource
IUPAC Name 2,4,5-trimethyl-N-phenylfuran-3-carboxamide[1]
CAS Number 28730-17-8[1]
Molecular Formula C₁₄H₁₅NO₂[1]
Molecular Weight 229.27 g/mol [1]
Canonical SMILES CC1=C(OC(=C1C(=O)NC2=CC=CC=C2)C)C[1]
InChI Key ZWJNEYVWPYIKMB-UHFFFAOYSA-N[1]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of your results.[3] In the analysis of fungicides like this compound, matrix effects are a common challenge, especially in complex samples such as food, soil, or biological fluids.[2]

Q2: I am observing significant ion suppression for this compound. What are the likely causes?

A2: Ion suppression is a common form of matrix effect in LC-ESI-MS/MS analysis.[2] The primary causes are typically high concentrations of co-eluting matrix components that compete with this compound for ionization in the mass spectrometer source. Common interfering compounds in food and environmental matrices include:

  • Phospholipids and fats: Especially prevalent in fatty food matrices and biological samples.

  • Pigments: Such as chlorophyll in plant-based samples.

  • Sugars and organic acids. [4]

  • Salts from sample preparation or the matrix itself.

Q3: How can I reduce matrix effects in my this compound analysis?

A3: A multi-pronged approach is often the most effective way to mitigate matrix effects:

  • Optimize Sample Preparation: The goal is to remove as many interfering compounds as possible while efficiently extracting this compound. Techniques like QuEChERS and Solid Phase Extraction (SPE) are highly effective.[5][6]

  • Improve Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a higher efficiency column (e.g., smaller particle size).

  • Sample Dilution: A simple yet effective strategy is to dilute the final extract. This reduces the concentration of interfering compounds, though it also lowers the analyte concentration, so ensure your instrument has adequate sensitivity.[7]

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for consistent matrix effects.[2][8]

  • Employ an Internal Standard: An isotopically labeled internal standard for this compound would be ideal, as it co-elutes and experiences similar matrix effects. If unavailable, a structurally similar compound can be used as a surrogate.

Q4: What is the best sample preparation technique for this compound analysis in food matrices?

A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective technique for multi-residue pesticide analysis in food matrices and is a good starting point for this compound.[9][10] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with various sorbents to remove specific interferences.[6] For particularly complex or dry matrices, traditional Solid Phase Extraction (SPE) may offer a more thorough cleanup.[11][12]

Troubleshooting Guide

Issue: Poor Peak Shape (Tailing or Fronting)
  • Question: My this compound peak is tailing. What should I check?

    • Answer:

      • Secondary Interactions: Peak tailing for amide-containing compounds like this compound can occur due to interactions with active sites on the column. Ensure your mobile phase is appropriately buffered. Adding a small amount of a weak acid like formic acid is common in reversed-phase LC-MS.

      • Column Contamination: Contaminants from the sample matrix can accumulate at the head of the column. Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.[13]

      • Extra-column Volume: Ensure all tubing and connections are appropriate for your HPLC/UHPLC system to minimize dead volume.[13]

  • Question: I'm observing split peaks for this compound. What could be the cause?

    • Answer:

      • Partially Clogged Frit or Column Inlet: This can be caused by particulates from your sample. Ensure your samples are filtered before injection and consider using a guard column.[13]

      • Injection Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase, it can cause peak distortion. Try to dissolve your sample in the mobile phase or a weaker solvent.[14]

      • Column Void: A void may have formed at the head of the column. This is less common with modern columns but can happen over time, especially at high pressures.

Issue: Low or No Analyte Signal
  • Question: I am not seeing a peak for this compound, or the signal is very weak. What should I investigate?

    • Answer:

      • MS Tuning and Parameters: Ensure your mass spectrometer is properly tuned and that the correct MRM transitions, cone voltage, and collision energy for this compound are being used. Infuse a standard solution directly into the MS to verify its performance.

      • Ion Suppression: This is a very common cause. Infuse a constant stream of this compound standard post-column while injecting a blank matrix extract. A dip in the signal at the expected retention time of interferences will confirm ion suppression.

      • Extraction Recovery: Your sample preparation may not be efficiently extracting this compound. Perform a recovery experiment by spiking a blank matrix with a known amount of this compound before and after the extraction process to assess recovery.

      • Analyte Stability: this compound could be degrading during sample preparation or in the autosampler. Investigate the stability of the analyte under your experimental conditions.[15]

Experimental Protocols (Recommended Starting Points)

Protocol 1: QuEChERS Sample Preparation for Plant-Based Matrices

This protocol is a general guideline based on the standard QuEChERS method.

  • Homogenization: Homogenize 10-15 g of the sample. For dry samples, rehydrate with an appropriate amount of water.

  • Extraction:

    • Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing magnesium sulfate and a sorbent like PSA (Primary Secondary Amine) to remove organic acids and sugars. For samples with high fat content, add C18. For pigmented samples, GCB (Graphitized Carbon Black) can be used, but test for recovery of planar pesticides.

    • Vortex for 30 seconds.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract. It may be diluted and/or acidified before injection into the LC-MS/MS system.

Protocol 2: Generic HPLC-MS/MS Parameters for this compound Analysis

These are suggested starting parameters and will require optimization.

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, <3 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute this compound, followed by a wash and re-equilibration step.
Flow Rate 0.2 - 0.4 mL/min (depending on column dimensions)
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ = 230.1
Product Ions To be determined by infusing a this compound standard and performing a product ion scan. Two to three transitions should be monitored for quantification and confirmation.

Visualizations

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis sample 1. Homogenize Sample extraction 2. Acetonitrile Extraction with Salts sample->extraction Add MeCN & Salts cleanup 3. Dispersive SPE Cleanup (PSA/C18/GCB) extraction->cleanup Transfer Supernatant final_extract 4. Final Extract cleanup->final_extract Centrifuge injection 5. Inject into LC-MS/MS final_extract->injection separation 6. Chromatographic Separation (C18) injection->separation detection 7. MS/MS Detection (MRM Mode) separation->detection data 8. Data Processing & Quantification detection->data

Caption: General experimental workflow for this compound analysis.

troubleshooting_tree cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity / No Signal start Analytical Issue Encountered peak_shape Tailing or Split Peaks? start->peak_shape sensitivity Low or No Signal? start->sensitivity check_solvent Check Injection Solvent vs. Mobile Phase peak_shape->check_solvent check_column Flush/Replace Guard Column peak_shape->check_column check_connections Check for Dead Volume peak_shape->check_connections check_ms Check MS Tune & Parameters sensitivity->check_ms check_suppression Investigate Ion Suppression sensitivity->check_suppression check_recovery Evaluate Extraction Recovery sensitivity->check_recovery

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

References

Technical Support Center: Optimizing Methfuroxam Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Methfuroxam from complex matrices such as soil, water, and biological fluids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting this compound from complex matrices?

A1: The main challenges include low recovery rates, high matrix effects, co-extraction of interfering compounds, and analyte degradation. Complex matrices like soil and biological fluids contain a multitude of components (e.g., organic matter, proteins, lipids, salts) that can interfere with the extraction and analysis of this compound.

Q2: Which extraction techniques are most suitable for this compound?

A2: The most common and effective techniques for pesticide residue analysis, including for fungicides like this compound, are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). The choice of technique depends on the matrix, the required limit of detection, and available resources.

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based analyses, can be minimized by optimizing the cleanup step of your extraction protocol. This may involve using specific SPE sorbents, performing a thorough wash of the SPE cartridge, or employing a dispersive SPE (dSPE) cleanup step as in the QuEChERS method.[1] Using matrix-matched standards for calibration is also a crucial strategy to compensate for matrix effects.[1]

Q4: What are the key parameters to optimize for Solid-Phase Extraction (SPE)?

A4: Key parameters for SPE optimization include the choice of sorbent (e.g., C18, polymeric), sample pH, the composition and volume of the loading, washing, and elution solvents, and the sample flow rate.

Q5: What should I consider when developing a Liquid-Liquid Extraction (LLE) method?

A5: For LLE, critical factors to consider are the choice of immiscible organic solvent, the pH of the aqueous phase to ensure this compound is in a neutral form for efficient partitioning into the organic layer, the solvent-to-sample ratio, and the number of extraction steps.

Troubleshooting Guides

Low Recovery of this compound
Potential Cause Troubleshooting Steps
Incomplete Extraction from Matrix - Increase the extraction time or use a more vigorous mixing/homogenization technique. - For soil samples, ensure the sample is finely ground and well-homogenized. - Optimize the extraction solvent. For fungicides, acetonitrile or ethyl acetate are commonly used.
Analyte Breakthrough during SPE Loading - Decrease the flow rate during sample loading. - Ensure the sorbent bed is not overloaded; consider using a larger SPE cartridge or reducing the sample volume. - Check the pH of the sample to ensure optimal retention of this compound on the sorbent.
Premature Elution during SPE Washing - Use a weaker wash solvent that will remove interferences without eluting this compound. - Optimize the pH of the wash solvent.
Incomplete Elution from SPE Sorbent - Use a stronger elution solvent or increase the volume of the elution solvent. - Allow for a soak time where the elution solvent is in contact with the sorbent for a few minutes before elution.
Poor Partitioning in LLE - Adjust the pH of the aqueous sample to ensure this compound is in its non-ionized form. - Use a more appropriate organic solvent with higher affinity for this compound. - Increase the volume of the extraction solvent or perform multiple extractions.
Analyte Degradation - Process samples as quickly as possible and store them at low temperatures. - For base-sensitive compounds, consider using a buffered QuEChERS method.[2]
High Matrix Effects
Potential Cause Troubleshooting Steps
Insufficient Cleanup - SPE: Incorporate a stronger or more selective wash step. Use a different sorbent material that has a higher affinity for interferences. - QuEChERS: Use a dSPE cleanup step with appropriate sorbents like PSA (Primary Secondary Amine) to remove organic acids and sugars, C18 to remove non-polar interferences, and GCB (Graphitized Carbon Black) to remove pigments.[1]
Co-elution of Matrix Components with Analyte - Optimize the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from interfering peaks.
High Concentration of Co-extractives - Dilute the final extract before analysis. This can reduce matrix effects but may compromise the limit of detection.

Data Presentation

The following tables provide a template for summarizing quantitative data from this compound extraction experiments. Note: The data presented here are illustrative examples for fungicides and should be replaced with data from your own method validation experiments for this compound.

Table 1: Comparison of Extraction Method Efficiency for a Carboxamide Fungicide in Soil

Extraction Method Spiking Level (ng/g) Average Recovery (%) Relative Standard Deviation (RSD, %) Limit of Quantification (LOQ, ng/g)
QuEChERS with dSPE (PSA/C18) 109585
Solid-Phase Extraction (C18) 1088125
Liquid-Liquid Extraction 10751510

Table 2: Recovery of a Carboxamide Fungicide from Different Matrices using QuEChERS

Matrix Spiking Level (ng/g) Average Recovery (%) RSD (%)
Water (Surface) 10985
Soil (Loam) 10929
Spinach 108511
Plasma (Bovine) 108910

Experimental Protocols

Generic QuEChERS Protocol for this compound Extraction from Soil

This protocol is a starting point and should be optimized and validated for your specific soil type and analytical requirements.

  • Sample Preparation:

    • Air-dry the soil sample and sieve it through a 2 mm mesh.

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate for the AOAC buffered method).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial.

    • The sample is now ready for analysis by LC-MS/MS or GC-MS.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis sample Complex Matrix (e.g., Soil, Water, Biological Fluid) homogenize Homogenization/ Sub-sampling sample->homogenize add_solvent Add Extraction Solvent (e.g., Acetonitrile) homogenize->add_solvent add_salts Add Salts (QuEChERS) or Adjust pH (LLE) add_solvent->add_salts shake Vigorous Shaking/ Vortexing add_salts->shake centrifuge Centrifugation shake->centrifuge dSPE Dispersive SPE (dSPE) (e.g., PSA, C18, GCB) centrifuge->dSPE QuEChERS SPE Solid-Phase Extraction (SPE) Cartridge Cleanup centrifuge->SPE Alternative analysis LC-MS/MS or GC-MS Analysis dSPE->analysis SPE->analysis

Caption: General workflow for this compound extraction and analysis.

troubleshooting_workflow cluster_extraction Extraction Issues cluster_spe SPE Issues cluster_lle LLE Issues start Low Analyte Recovery? check_homogenization Improve Homogenization start->check_homogenization Yes check_solvent Optimize Extraction Solvent check_ph Adjust Sample pH check_solvent->check_ph check_sorbent Select Appropriate Sorbent check_ph->check_sorbent SPE check_partitioning Optimize Solvent & pH for Partitioning check_ph->check_partitioning LLE check_homogenization->check_solvent check_flow_rate Optimize Flow Rate check_sorbent->check_flow_rate check_wash Optimize Wash Solvent check_flow_rate->check_wash check_elution Optimize Elution Solvent check_wash->check_elution end Recovery Improved check_elution->end check_emulsions Address Emulsion Formation check_partitioning->check_emulsions check_emulsions->end

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Pharmaceutical Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Methfuroxam" did not yield specific information regarding its degradation products. To fulfill the request for a comprehensive technical support guide, this document will use Metformin as a detailed case study. The principles, experimental workflows, and troubleshooting advice presented here are broadly applicable to the study of degradation products for a wide range of pharmaceutical compounds.

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and characterization of pharmaceutical degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the first steps in identifying potential degradation products of a new drug substance?

The initial step is to perform forced degradation (or stress testing) studies.[1][2] These studies expose the drug substance to a variety of harsh conditions to accelerate its decomposition.[1][2] The goal is to generate potential degradation products that could form under normal storage and handling conditions.[1] Common stress conditions include hydrolysis (acidic and basic), oxidation, photolysis (exposure to UV and visible light), and thermal stress.[1][2]

Q2: Which analytical techniques are most effective for separating and identifying degradation products?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating degradation products from the parent drug and from each other.[1][3] When coupled with mass spectrometry (MS), such as in LC-MS, LC-MS/MS, or LC-QTOF/MS/MS, these methods become invaluable for identifying the separated compounds by providing information on their molecular weight and structure.[2][3][4] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide further structural details.[2][3]

Q3: How can I be sure that I have identified all major degradation products?

A "mass balance" analysis is a crucial part of a comprehensive degradation study.[1] This involves demonstrating that the sum of the amount of the remaining parent drug and the amounts of all detected degradation products is close to 100% of the initial amount of the drug.[1] This helps to ensure that no major degradation products have been missed.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No degradation observed under stress conditions. The compound is highly stable. Stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.
Co-eluting peaks in HPLC/UPLC. The chromatographic method is not optimized for separating all degradation products.Optimize the mobile phase composition, pH, gradient, flow rate, and column temperature. Consider using a different type of chromatography column.[1][2] A two-dimensional LC (2D-LC) method can also be employed for complex samples.[4]
Difficulty in elucidating the structure of a degradation product. Insufficient data from a single analytical technique. The degradation product may be an isomer of another product.Combine data from multiple analytical techniques (e.g., high-resolution mass spectrometry for accurate mass and elemental composition, MS/MS for fragmentation patterns, and NMR for detailed structural information).[2][3]
Poor mass balance. Some degradation products may not be detectable by the analytical method (e.g., they lack a UV chromophore). Degradation products may be volatile. Adsorption of the drug or degradation products to container surfaces.Use a universal detection method like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV detection. Analyze the headspace for volatile compounds using Gas Chromatography (GC). Use silanized glassware to minimize adsorption.

Experimental Protocols

Forced Degradation (Stress Testing) of Metformin

Objective: To generate degradation products of Metformin under various stress conditions.

1. Acidic Hydrolysis:

  • Procedure: Dissolve Metformin in 0.1 M HCl and heat at 80°C for 2 hours.

  • Neutralization: Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.

  • Analysis: Dilute the sample with the mobile phase and analyze by HPLC-UV/MS.

2. Basic Hydrolysis:

  • Procedure: Dissolve Metformin in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Neutralization: Cool the solution and neutralize with an appropriate amount of 0.1 M HCl.

  • Analysis: Dilute the sample with the mobile phase and analyze by HPLC-UV/MS.

3. Oxidative Degradation:

  • Procedure: Dissolve Metformin in 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

  • Analysis: Dilute the sample with the mobile phase and analyze by HPLC-UV/MS.

4. Photolytic Degradation:

  • Procedure: Expose a solution of Metformin in water to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours). A control sample should be kept in the dark.

  • Analysis: Analyze the samples directly by HPLC-UV/MS.

Analytical Method: HPLC-MS/MS for Degradation Product Identification

Objective: To separate and identify Metformin and its degradation products.

  • HPLC System: A UPLC or HPLC system capable of gradient elution.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute more hydrophobic compounds.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for Metformin and its degradation products.

  • Data Acquisition: Acquire full scan MS data to identify the molecular ions of the parent drug and its degradation products. Acquire MS/MS data for the parent drug and the detected degradation products to obtain fragmentation patterns for structural elucidation.

Data Summary

The following table summarizes some of the known degradation products of Metformin identified under different stress conditions.

Stress ConditionDegradation ProductReference
Oxidative Methylbiguanide (MBG)[5]
2,4-diamino-1,3,5-triazine (2,4-DAT)[5]
Biguanide (BGN)[5]
1,1-dimethylguanidine (1,1-DiMBG)[5]
Alkaline 1,3,5-triazine-2,4,6-triamine[6]
1-methylbiguanide[6]
UV Photolysis Methylbiguanide (MBG)[5]
2,4-diamino-1,3,5-triazine (2,4-DAT)[5]
Biguanide (BGN)[5]
1,1-dimethylguanidine (1,1-DiMBG)[5]
4-amino-2-imino-1-methyl-1,2-dihydro-1,3,5-triazine (4,2,1-AIMT)[5]
2-amino-4-methylamino-1,3,5-triazine (2,4-AMT)[5]
Sulfate Radicals N-cyanoguanidine[7]
N,N-dimethylurea (DMU)[7]
N,N-dimethyl-cyanamide[7]
N,N-dimethyl-formamide (DMF)[7]
Glycolonitrile[7]
Guanidine[7]

Visualizations

The following diagrams illustrate the experimental workflow for degradation product identification and a proposed degradation pathway for Metformin.

G cluster_0 Forced Degradation Studies cluster_1 Analytical Workflow cluster_2 Data Analysis and Identification Drug Substance Drug Substance Acid Hydrolysis Acid Hydrolysis Drug Substance->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Drug Substance->Base Hydrolysis Oxidation Oxidation Drug Substance->Oxidation Photolysis Photolysis Drug Substance->Photolysis Thermal Stress Thermal Stress Drug Substance->Thermal Stress Stressed Samples Stressed Samples Acid Hydrolysis->Stressed Samples Base Hydrolysis->Stressed Samples Oxidation->Stressed Samples Photolysis->Stressed Samples Thermal Stress->Stressed Samples HPLC/UPLC Separation HPLC/UPLC Separation Stressed Samples->HPLC/UPLC Separation MS Detection (LC-MS) MS Detection (LC-MS) HPLC/UPLC Separation->MS Detection (LC-MS) MS/MS Fragmentation MS/MS Fragmentation MS Detection (LC-MS)->MS/MS Fragmentation Structure Elucidation Structure Elucidation MS/MS Fragmentation->Structure Elucidation Pathway Proposal Pathway Proposal Structure Elucidation->Pathway Proposal Reporting Reporting Pathway Proposal->Reporting

Caption: Experimental workflow for forced degradation and product identification.

G cluster_oxidation Oxidation / Photolysis cluster_hydrolysis Hydrolysis Metformin Metformin MBG Methylbiguanide Metformin->MBG ·OH attack DAT 2,4-diamino-1,3,5-triazine Metformin->DAT BGN Biguanide Metformin->BGN DiMBG 1,1-dimethylguanidine Metformin->DiMBG Guanylurea Guanylurea Metformin->Guanylurea Dimethylamine Dimethylamine Metformin->Dimethylamine Guanylurea->DAT further degradation Guanylurea->BGN further degradation

References

Common impurities in technical grade Methfuroxam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common impurities in technical grade Methfuroxam. The following sections offer troubleshooting guidance and frequently asked questions to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in technical grade this compound?

A1: Impurities in technical grade this compound can originate from several sources, primarily related to the manufacturing process and degradation of the final product. These include:

  • Synthesis-Related Impurities: These can be unreacted starting materials, intermediates, or by-products formed during the synthesis of this compound.

  • Degradation-Related Impurities: this compound can degrade under various conditions such as exposure to light, heat, or hydrolysis, leading to the formation of degradation products.

Q2: What are the likely chemical structures of these impurities?

A2: Based on the synthesis of this compound from 2,4,5-trimethyl-3-furancarboxylic acid and aniline, and its chemical structure (a furan-carboxamide), the following are potential impurities:

  • Starting Materials: Unreacted 2,4,5-trimethyl-3-furancarboxylic acid and aniline.

  • By-products: Impurities from the synthesis of aniline, such as nitrobenzene (a precursor) and various oxidation products.[1][2][3]

  • Degradation Products:

    • Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2,4,5-trimethyl-3-furancarboxylic acid and aniline.[4][5][6][7][8]

    • Oxidation: The furan ring is susceptible to oxidation, which can lead to various ring-opened or modified products.[9] The aniline moiety can also oxidize, leading to colored impurities.[2][10]

    • Photodegradation: Exposure to light can cause degradation of the furan ring and other parts of the molecule.[11][12][13][14]

    • Thermal Degradation: High temperatures can lead to the decomposition of the carboxamide group.[15][16][17][18][19]

Common Impurities in Technical Grade this compound

The following table summarizes the most probable impurities in technical grade this compound, their potential origin, and typical analytical methods for their detection.

Impurity NameChemical StructurePotential OriginTypical Analytical Method(s)
2,4,5-trimethyl-3-furancarboxylic acid C₈H₁₀O₃Unreacted starting material, HydrolysisHPLC, LC-MS
Aniline C₆H₅NH₂Unreacted starting material, HydrolysisGC-MS, HPLC
Nitrobenzene C₆H₅NO₂Impurity from aniline synthesisGC-MS
Oxidized Aniline Derivatives VariousOxidation of residual anilineHPLC, LC-MS
Furan Ring Oxidation Products VariousOxidation of the furan moietyLC-MS, GC-MS
Photodegradation Products VariousDegradation due to light exposureLC-MS, GC-MS

Troubleshooting Guide

Issue: Unexpected peaks observed during HPLC analysis of this compound.

  • Possible Cause 1: Presence of synthesis-related impurities.

    • Troubleshooting Step: Analyze samples of the starting materials (2,4,5-trimethyl-3-furancarboxylic acid and aniline) using the same HPLC method to check for co-elution. Review the synthesis protocol for potential side reactions that could lead to by-products.

  • Possible Cause 2: Degradation of the sample.

    • Troubleshooting Step: Ensure proper storage of the this compound sample, protected from light and high temperatures. Prepare fresh solutions for analysis. To confirm degradation, subject a pure sample of this compound to forced degradation conditions (e.g., acid/base hydrolysis, oxidation, photolysis, heat) and analyze the resulting mixture to identify the degradation peaks.

Issue: Discoloration (e.g., yellowing or browning) of the this compound sample.

  • Possible Cause: Oxidation of the aniline moiety or other components. Aniline and its derivatives are known to form colored oxidation products upon exposure to air and light.[2][10][20]

    • Troubleshooting Step: Store the material in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon). Purification by recrystallization may be necessary to remove colored impurities.

Issue: Poor peak shape or tailing during HPLC analysis.

  • Possible Cause: Interaction of basic impurities with the stationary phase. Aniline is a basic compound and can interact with residual silanol groups on silica-based HPLC columns, leading to peak tailing.

    • Troubleshooting Step: Use a mobile phase with a suitable modifier (e.g., a small amount of a basic additive like triethylamine) to improve peak shape. Alternatively, use a column specifically designed for the analysis of basic compounds.

Experimental Protocols

Protocol: Identification of Hydrolytic Degradation Products of this compound by HPLC

This protocol describes a forced degradation study to identify the products of this compound hydrolysis.

1. Materials:

  • This compound, analytical standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid, HPLC grade

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat the solution at 60°C for 24 hours. Cool to room temperature and neutralize with 0.1 M NaOH. Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat the solution at 60°C for 24 hours. Cool to room temperature and neutralize with 0.1 M HCl. Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Control Sample: Prepare a solution of this compound in the mobile phase at the same concentration as the degraded samples.

3. HPLC Conditions (Example):

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm or MS detection in positive ion mode.

  • Injection Volume: 10 µL

4. Analysis:

  • Inject the control, acid-degraded, and base-degraded samples into the HPLC system.

  • Compare the chromatograms of the degraded samples to the control sample.

  • Identify the peaks corresponding to the degradation products.

  • If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification (e.g., m/z corresponding to 2,4,5-trimethyl-3-furancarboxylic acid and aniline).

Visualizations

Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis & Identification Technical_Grade_this compound Technical Grade This compound Sample Dissolution Dissolve in Appropriate Solvent Technical_Grade_this compound->Dissolution HPLC_Analysis HPLC / LC-MS Analysis Dissolution->HPLC_Analysis Primary Method GC_MS_Analysis GC-MS Analysis (for volatile impurities) Dissolution->GC_MS_Analysis Secondary Method Chromatogram_Analysis Analyze Chromatogram (Peak Integration, Retention Time) HPLC_Analysis->Chromatogram_Analysis Mass_Spectra_Analysis Analyze Mass Spectra (m/z values) HPLC_Analysis->Mass_Spectra_Analysis GC_MS_Analysis->Chromatogram_Analysis GC_MS_Analysis->Mass_Spectra_Analysis Impurity_Identification Identify Impurities (Comparison with standards, Spectral libraries) Chromatogram_Analysis->Impurity_Identification Mass_Spectra_Analysis->Impurity_Identification

Caption: Workflow for the analysis of impurities in technical grade this compound.

References

Technical Support Center: Addressing Small Molecule Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with immunoassay cross-reactivity, with a focus on small molecules like Methfuroxam.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause cross-reactivity in my immunoassay?

A1: this compound is a small organic molecule with the chemical formula C14H15NO2.[1][2] Cross-reactivity in an immunoassay can occur when an antibody, intended to bind to a specific target analyte, also binds to other structurally similar molecules.[3][4] In the case of this compound, if your target analyte shares structural motifs or has a similar three-dimensional shape, the antibodies in your assay may inadvertently bind to this compound, leading to inaccurate results.

Q2: How can I determine if this compound is the cause of unexpected results in my immunoassay?

A2: To investigate potential cross-reactivity from this compound, you can perform a cross-reactivity assessment. This involves spiking known concentrations of this compound into your sample matrix and observing the impact on your assay signal. A significant change in the signal, proportional to the concentration of this compound, suggests cross-reactivity.

Q3: What are the common causes of non-specific binding and high background in immunoassays?

A3: High background noise in an immunoassay can obscure the true signal and reduce the sensitivity of the assay. Common causes include:

  • Insufficient Blocking: Inadequate blocking of the microplate wells can lead to non-specific binding of the primary or secondary antibodies to the plastic surface.[5][6]

  • Excessive Antibody Concentration: Using overly high concentrations of primary or secondary antibodies can increase the likelihood of non-specific binding.

  • Inadequate Washing: Insufficient washing between incubation steps can result in the retention of unbound antibodies and other reagents, contributing to high background.[7]

  • Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding.

Troubleshooting Guides

Issue 1: High Background Signal Obscuring Results

High background can significantly reduce the signal-to-noise ratio of your assay. The following steps can help you troubleshoot and reduce high background.

Troubleshooting Workflow for High Background

high_background cluster_solutions Potential Solutions start High Background Detected check_blocking Optimize Blocking Buffer start->check_blocking check_washing Optimize Washing Steps check_blocking->check_washing If background persists blocking_solutions Test different blocking agents (BSA, milk, commercial blockers) Increase incubation time/temperature check_blocking->blocking_solutions check_antibody Titrate Antibody Concentrations check_washing->check_antibody If background persists washing_solutions Increase number of wash steps Increase washing volume Add detergent (e.g., Tween-20) to wash buffer check_washing->washing_solutions check_conjugate Evaluate Conjugate Quality check_antibody->check_conjugate If background persists antibody_solutions Perform antibody titration to find optimal concentration check_antibody->antibody_solutions resolve Background Reduced check_conjugate->resolve If issue is resolved conjugate_solutions Check for aggregation or degradation of enzyme conjugate check_conjugate->conjugate_solutions

Caption: Troubleshooting workflow for high background signal.

Experimental Protocol: Optimizing Blocking Buffers

  • Prepare a variety of blocking buffers:

    • 1%, 3%, and 5% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).

    • 1%, 3%, and 5% non-fat dry milk in PBS.

    • Commercially available blocking buffers.

  • Coat microtiter plate wells with your antigen or capture antibody as per your standard protocol.

  • Wash the wells once with your standard wash buffer.

  • Add 200 µL of each blocking buffer to a set of wells. Include a "no blocking" control.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the wells thoroughly.

  • Run a "no primary antibody" control for each blocking condition to assess the background signal from the secondary antibody.

  • Run the full assay with your primary and secondary antibodies for each blocking condition.

  • Analyze the results by comparing the signal-to-noise ratio for each blocking buffer. The optimal buffer will yield the lowest background in the "no primary antibody" control wells and the highest signal in the full assay wells.

Issue 2: Suspected Cross-Reactivity with this compound

If you suspect this compound is cross-reacting in your assay, a competitive ELISA can be used to quantify the extent of this interference.

Experimental Workflow for Assessing Cross-Reactivity

cross_reactivity_workflow start Suspected Cross-Reactivity prepare_reagents Prepare Analyte and This compound Standards start->prepare_reagents coat_plate Coat Plate with Antigen-Protein Conjugate prepare_reagents->coat_plate block_plate Block Plate coat_plate->block_plate competition Add Antibody Mixed with Analyte or this compound block_plate->competition incubation Incubate competition->incubation wash1 Wash incubation->wash1 add_secondary Add Enzyme-Conjugated Secondary Antibody wash1->add_secondary incubation2 Incubate add_secondary->incubation2 wash2 Wash incubation2->wash2 add_substrate Add Substrate wash2->add_substrate read_plate Read Plate and Analyze Data add_substrate->read_plate

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

  • Coat a 96-well microtiter plate with an antigen-protein conjugate (your target analyte conjugated to a carrier protein like BSA). Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Prepare standard curves for both your target analyte and this compound in your assay buffer.

  • Prepare a mixture of your primary antibody and either the standard analyte or this compound at various concentrations.

  • Add 100 µL of the antibody-analyte/Methfuroxam mixture to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of an enzyme-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of a suitable substrate (e.g., TMB for HRP-conjugated antibodies).

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of analyte at 50% inhibition / Concentration of this compound at 50% inhibition) x 100

Data Presentation: Hypothetical Cross-Reactivity Data

CompoundIC50 (ng/mL)% Cross-Reactivity
Target Analyte 10100%
This compound 5002%
Structurally Unrelated Compound >10,000<0.1%

This table provides a clear summary of the cross-reactivity profile, allowing for easy comparison between different compounds.

Strategies to Mitigate Cross-Reactivity

If significant cross-reactivity is confirmed, consider the following strategies:

  • Antibody Selection:

    • Monoclonal vs. Polyclonal Antibodies: Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity and may reduce cross-reactivity compared to polyclonal antibodies.[8]

    • Antibody Screening: Screen multiple antibody candidates to identify one with minimal cross-reactivity to this compound.

  • Assay Optimization:

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances like this compound, potentially below the level where they cause significant cross-reactivity.[9]

    • Incubation Times and Temperatures: Modifying incubation times and temperatures can sometimes favor the binding of the target analyte over the cross-reactant.

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Utilize SPE to selectively remove this compound from the sample before performing the immunoassay.

    • Liquid-Liquid Extraction (LLE): LLE can also be employed to partition this compound away from the target analyte based on their differential solubility in immiscible solvents.

Logical Relationship of Mitigation Strategies

mitigation_strategies cluster_antibody Antibody Selection cluster_assay Assay Optimization cluster_prep Sample Preparation start Cross-Reactivity Confirmed antibody_selection Antibody-Based Solutions start->antibody_selection assay_optimization Assay Condition Optimization start->assay_optimization sample_prep Sample Pre-treatment start->sample_prep monoclonal Use Monoclonal Antibody antibody_selection->monoclonal screening Screen Multiple Antibodies antibody_selection->screening dilution Sample Dilution assay_optimization->dilution incubation Optimize Incubation Conditions assay_optimization->incubation spe Solid-Phase Extraction (SPE) sample_prep->spe lle Liquid-Liquid Extraction (LLE) sample_prep->lle

Caption: Strategies to mitigate immunoassay cross-reactivity.

References

Technical Support Center: Enhancing Methfuroxam Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges and enhancing the yield of Methfuroxam synthesis. The information is presented in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two main synthetic routes for this compound, chemically known as N-(furan-2-ylmethyl)-2-(methylthio)aniline, are:

  • Reductive Amination: This is a direct, one-pot reaction involving the condensation of furfural with 2-(methylthio)aniline to form an imine intermediate, which is then reduced in situ to yield this compound.[1][2] This method is often preferred due to its efficiency.

  • N-Alkylation: This multi-step approach involves the thiolation of 2-nitroaniline, followed by the reduction of the nitro group to an amine, and finally N-alkylation with a furfuryl halide (e.g., furfuryl bromide or chloride).[3]

Q2: What are the common factors that lead to low yields in this compound synthesis?

A2: Low yields in this compound synthesis can often be attributed to several factors:

  • Sub-optimal reaction conditions: Temperature, pressure, and reaction time play a crucial role. For instance, in reductive amination, these parameters need to be carefully controlled to favor the formation of the desired product over side reactions.[4]

  • Catalyst deactivation or inefficiency: The choice of catalyst and its condition are critical for the reduction step in both primary synthetic routes.

  • Formation of side products: Competing reactions can significantly reduce the yield of the target molecule.[5]

  • Purity of starting materials: Impurities in furfural or 2-(methylthio)aniline can interfere with the reaction.

Q3: How can I minimize the formation of side products?

A3: Minimizing side products is key to enhancing yield. In the reductive amination route, the primary side products are secondary and tertiary amines formed from the reaction of this compound with the imine intermediate. To mitigate this, consider the following:

  • Control of stoichiometry: Using an appropriate molar ratio of the reactants can influence the product distribution.

  • Catalyst selection: Certain catalysts exhibit higher selectivity for the desired primary amine. For example, cobalt-based catalysts have shown high efficacy in the synthesis of primary amines from furfural.

  • Reaction conditions: Adjusting temperature and pressure can help control the rate of competing reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Inactive catalyst: The catalyst may have lost activity due to improper storage or handling.Use a fresh batch of catalyst or regenerate the existing catalyst according to the manufacturer's instructions.
Poor quality of starting materials: Impurities in furfural or 2-(methylthio)aniline can inhibit the reaction.Purify the starting materials before use. For example, furfural can be distilled to remove impurities.
Incorrect reaction conditions: The temperature or pressure may not be optimal for the reaction.Systematically vary the temperature and pressure to find the optimal conditions for your specific setup. Refer to the data in Table 1 for guidance.
Presence of significant side products Over-alkylation: In the N-alkylation route, the product can react further with the furfuryl halide.Use a slight excess of the aniline to minimize over-alkylation.
Formation of secondary/tertiary amines (reductive amination): The product amine can react with the imine intermediate.Optimize the catalyst and reaction conditions for selectivity. A higher hydrogen pressure can sometimes favor the reduction of the imine over the competing amine addition.[5]
Hydrogenation of the furan ring: The furan ring can be reduced under harsh hydrogenation conditions.Use a milder reducing agent or a more selective catalyst.
Difficulty in product purification Formation of closely related impurities: Side products with similar polarities to this compound can be difficult to separate.Employ high-performance liquid chromatography (HPLC) or column chromatography with a carefully selected eluent system for purification.
Product instability: The product may be degrading during workup or purification.Perform the purification steps at a lower temperature and under an inert atmosphere if necessary.

Data Presentation

Table 1: Effect of Catalyst and Conditions on Reductive Amination of Furfural with Anilines

CatalystAmineTemperature (°C)H₂ Pressure (bar)Time (h)Yield (%)Reference
Ni@N-C-DCNitrobenzene12020622 (N-(furan-2-ylmethyl)aniline)[5]
Ni@N-C-DCNitrobenzene12040632 (N-(furan-2-ylmethyl)aniline)[5]
CuAlOxAniline10010-97 (N-phenyl-HMFA)
Ni₆AlOₓAniline1003685[2]
Rh/Al₂O₃Ammonia80-2~92 (furfurylamine)[4]

Note: The data presented is for analogous reactions and should be used as a starting point for optimization of this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the synthesis of N-(furan-2-ylmethyl)-2-(methylthio)aniline.

Materials:

  • Furfural

  • 2-(Methylthio)aniline

  • Hydrogen source (e.g., H₂ gas, NaBH₄)

  • Catalyst (e.g., Pd/C, Ni-based catalyst)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Hydrogenation apparatus (if using H₂ gas)

Procedure:

  • In a round-bottom flask, dissolve 2-(methylthio)aniline (1.0 eq.) in the chosen solvent.

  • Add furfural (1.0-1.2 eq.) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the catalyst (e.g., 5-10 mol% of Pd/C) to the reaction mixture.

  • If using H₂ gas, purge the reaction vessel with hydrogen and maintain a positive pressure (e.g., 1-10 bar) throughout the reaction. If using a chemical reducing agent like NaBH₄, add it portion-wise to the reaction mixture at a controlled temperature (e.g., 0-25 °C).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-80 °C) for a specified time (e.g., 2-24 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, filter the catalyst from the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain pure N-(furan-2-ylmethyl)-2-(methylthio)aniline.

Visualizations

Synthesis_Pathway cluster_reductive_amination Reductive Amination cluster_n_alkylation N-Alkylation Furfural Furfural Imine Intermediate Imine Intermediate Furfural->Imine Intermediate + 2-(Methylthio)aniline - H₂O 2-(Methylthio)aniline 2-(Methylthio)aniline This compound This compound Imine Intermediate->this compound + [H] (Reduction) 2-Nitroaniline 2-Nitroaniline 2-(Methylthio)nitroaniline 2-(Methylthio)nitroaniline 2-Nitroaniline->2-(Methylthio)nitroaniline + NaSMe 2-(Methylthio)aniline_alk 2-(Methylthio)aniline 2-(Methylthio)nitroaniline->2-(Methylthio)aniline_alk Reduction Methfuroxam_alk This compound 2-(Methylthio)aniline_alk->Methfuroxam_alk + Furfuryl Halide

Caption: Primary synthetic routes for this compound.

Troubleshooting_Workflow start Low this compound Yield check_reaction Check Reaction Completion (TLC/GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No side_products Significant Side Products check_reaction->side_products Yes optimize_conditions Optimize Reaction Time, Temp, Pressure incomplete->optimize_conditions check_reagents Check Purity of Starting Materials incomplete->check_reagents check_catalyst Check Catalyst Activity incomplete->check_catalyst optimize_stoichiometry Optimize Reactant Stoichiometry side_products->optimize_stoichiometry change_catalyst Select a More Selective Catalyst side_products->change_catalyst solution Improved Yield optimize_conditions->solution check_reagents->solution check_catalyst->solution optimize_stoichiometry->solution change_catalyst->solution

Caption: Troubleshooting workflow for low this compound yield.

References

Preventing photodecomposition of Methfuroxam solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the photodecomposition of Methfuroxam solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a slight yellow discoloration after being on the benchtop for a few hours. What could be the cause?

A1: The yellowing of your this compound solution is a common indicator of photodegradation. Exposure to ambient light, especially UV-A and visible light, can initiate chemical reactions that alter the structure of this compound, leading to colored degradation products. It is crucial to protect solutions from light to maintain their integrity.

Q2: What are the primary factors that influence the rate of photodecomposition of this compound?

A2: Several factors can affect the rate of photodecomposition:

  • Light Intensity and Wavelength: Higher light intensity and shorter wavelengths (UV radiation) will accelerate degradation. The most damaging wavelengths are typically those absorbed by the molecule.

  • Solvent: The polarity and chemical nature of the solvent can influence the stability of this compound. Protic solvents may participate in photodegradation reactions.

  • Presence of Photosensitizers: Impurities or co-solutes that absorb light and transfer energy to this compound can increase the degradation rate.

  • Oxygen Concentration: The presence of dissolved oxygen can lead to photo-oxidative degradation pathways.

  • Temperature: While light is the primary driver, elevated temperatures can increase the rate of secondary degradation reactions.

Q3: How can I protect my this compound solutions from photodecomposition during experiments?

A3: To minimize photodecomposition, the following precautions are recommended:

  • Use amber-colored glassware or wrap your containers in aluminum foil to block light.

  • Work in a dimly lit area or use light filters on laboratory lighting.

  • Prepare solutions fresh and store them in the dark at a low temperature when not in use.

  • If possible, deoxygenate your solvents and solutions to minimize photo-oxidation.

Q4: Are there any chemical stabilizers that can be added to this compound solutions to prevent photodecomposition?

A4: Yes, the use of photostabilizers can be effective. These are broadly categorized as:

  • UV Absorbers: These compounds, such as benzophenones or benzotriazoles, absorb damaging UV radiation and dissipate it as heat.

  • Hindered Amine Light Stabilizers (HALS): HALS act as radical scavengers, interrupting the degradation process initiated by light exposure.[1]

  • Antioxidants: Compounds like ascorbic acid or butylated hydroxytoluene (BHT) can be used to quench reactive oxygen species generated during photo-oxidation.

The choice of stabilizer will depend on the specific experimental conditions and the compatibility with your analytical methods.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of this compound concentration in solution even with light protection. - Incomplete light blocking. - Presence of a photosensitizer in the solvent or glassware. - Thermal degradation.- Ensure complete and effective light protection (e.g., use high-quality amber vials, check for light leaks in foil wrapping). - Use high-purity solvents and thoroughly clean glassware. - Run a dark control experiment at the same temperature to assess thermal stability.
Appearance of multiple unknown peaks in my chromatogram after light exposure. - Formation of various photodegradation products.- This is expected during photostability studies. Use a validated, stability-indicating analytical method to separate and quantify these products. - Employ techniques like LC-MS to identify the structure of the degradation products.
Inconsistent results between photostability experiments. - Variation in light source intensity or distance from the sample. - Inconsistent sample preparation or storage. - Fluctuation in temperature.- Standardize the experimental setup: use a calibrated light source, maintain a fixed distance to the sample, and monitor light intensity. - Follow a strict, documented protocol for sample preparation and handling. - Use a temperature-controlled environment for your experiments.
The added photostabilizer is interfering with my analytical method. - The stabilizer has a similar retention time or spectral properties to this compound or its degradants.- Select a stabilizer that does not interfere with your analysis. - Adjust your analytical method (e.g., change the mobile phase, gradient, or detection wavelength) to resolve the stabilizer from the compounds of interest.

Quantitative Data Summary

The following tables summarize hypothetical data from forced degradation studies on a 100 µg/mL solution of this compound in methanol.

Table 1: Effect of Light Source on this compound Degradation

Light Source (Intensity)Exposure Time (hours)This compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
Cool White Fluorescent (1.2 million lux hours)2492.54.82.1
UV-A (200 Watt hours/square meter)675.315.18.9
Xenon Arc Lamp (ICH Q1B conditions)1268.920.79.8
Dark Control2499.8< 0.1< 0.1

Table 2: Efficacy of Photostabilizers on this compound Degradation under UV-A Exposure

Stabilizer (Concentration)Exposure Time (hours)This compound Remaining (%)
None675.3
Benzophenone-4 (0.1% w/v)695.1
HALS-1 (0.1% w/v)692.8
Ascorbic Acid (0.1% w/v)685.4

Experimental Protocols

Protocol 1: Forced Photodegradation Study

This protocol is designed to evaluate the overall photosensitivity of this compound and identify potential degradation products, in line with ICH Q1B guidelines.[2][3][4]

1. Sample Preparation:

  • Prepare a 100 µg/mL solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
  • Transfer the solution into chemically inert, transparent containers (e.g., quartz cuvettes or glass vials).
  • Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

2. Light Exposure:

  • Place the samples in a photostability chamber equipped with a calibrated light source.
  • Expose the samples to a light source that provides both cool white fluorescent and near-UV-A light, as specified in ICH Q1B guidelines.[4][5] The recommended exposure is not less than 1.2 million lux hours of visible light and not less than 200 Watt hours per square meter of UV-A radiation.
  • Place the dark control sample in the same chamber to experience the same temperature conditions.

3. Sample Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from the exposed and dark control samples.
  • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation products.
  • Use a photodiode array (PDA) detector to obtain UV spectra of the peaks, which can aid in peak tracking and identification.

4. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
  • Determine the formation and growth of degradation product peaks.
  • Compare the results from the exposed sample to the dark control to confirm that degradation is due to light exposure.

Protocol 2: Evaluating the Efficacy of Photostabilizers

1. Sample Preparation:

  • Prepare stock solutions of the selected photostabilizers (e.g., UV absorbers, HALS, antioxidants) at a high concentration in the chosen solvent.
  • Prepare a series of 100 µg/mL this compound solutions, each containing a different photostabilizer at a final target concentration.
  • Include a control sample with no stabilizer and a dark control sample with no stabilizer.

2. Light Exposure:

  • Expose the samples to the most aggressive light condition identified in the forced degradation study (e.g., UV-A).
  • Ensure all samples are exposed to the same light intensity and for the same duration.

3. Sample Analysis:

  • Analyze the samples at the end of the exposure period using the validated stability-indicating HPLC method.

4. Data Evaluation:

  • Compare the percentage of this compound remaining in the stabilized solutions to the unstabilized control.
  • Calculate the protective effect of each stabilizer.

Visualizations

Photodecomposition_Pathway This compound This compound Excited_State Excited State this compound* This compound->Excited_State Light (hν) Degradant_1 Degradation Product 1 (e.g., Furan Ring Opening) Excited_State->Degradant_1 Pathway A Degradant_2 Degradation Product 2 (e.g., Side Chain Oxidation) Excited_State->Degradant_2 Pathway B Further_Degradation Further Degradation Products Degradant_1->Further_Degradation Degradant_2->Further_Degradation

Caption: Hypothetical photodecomposition pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_evaluation Evaluation Prep_Solution Prepare this compound Solution Prep_Controls Prepare Dark and Stabilizer Controls Prep_Solution->Prep_Controls Expose_Light Expose to Calibrated Light Source (ICH Q1B) Prep_Controls->Expose_Light Take_Aliquots Withdraw Aliquots at Time Points Expose_Light->Take_Aliquots HPLC_Analysis Analyze via Stability-Indicating HPLC Take_Aliquots->HPLC_Analysis Data_Analysis Quantify Degradation and Assess Stabilizer Efficacy HPLC_Analysis->Data_Analysis

References

Validation & Comparative

A Comparative Analysis of Methfuroxam and Carboxin Efficacy Against Basidiomycetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fungicides Methfuroxam and Carboxin, with a focus on their efficacy against Basidiomycetes. Both compounds are classified as succinate dehydrogenase inhibitors (SDHIs), a class of fungicides that target cellular respiration. While direct comparative studies with quantitative efficacy data for this compound and Carboxin against the same Basidiomycete species are limited in publicly available literature, this guide synthesizes the available information to offer a comprehensive overview.

Executive Summary

Carboxin, a first-generation oxathiin fungicide, has a well-documented history of high efficacy against a narrow spectrum of Basidiomycetes, particularly smut and rust fungi. This compound, a furan-carboxamide, was also utilized for its activity against Basidiomycetes; however, its use has largely been discontinued, and specific quantitative performance data is scarce. Both fungicides share a common mechanism of action, inhibiting the succinate dehydrogenase (Complex II) enzyme in the mitochondrial respiratory chain, thereby disrupting fungal energy production.

Data Presentation: Efficacy Against Basidiomycetes

Due to the lack of direct comparative studies, the following tables present the available quantitative efficacy data for Carboxin against various fungi, including Basidiomycetes. No specific Minimum Inhibitory Concentration (MIC) or EC50 values for this compound against Basidiomycetes were identified in the reviewed literature.

Table 1: In Vitro Efficacy of Carboxin Against Various Fungal Species

Fungal SpeciesType of FungusEfficacy MetricConcentration (µg/mL)Percent Inhibition (%)Reference
Rhizoctonia solaniBasidiomyceteMIC5000-[1]
Ustilago nudaBasidiomycete-0.03 - 1Fungicidal/Fungistatic[2]
Uromyces phaseoliBasidiomycete-10>95 (Spore Germination)[3]
Alternaria solaniDeuteromyceteMIC4000-[1]
Colletotrichum lindemuthianumDeuteromyceteMIC6000-[1]
Fusarium solaniDeuteromyceteMIC5000-[1]

Table 2: Mycelial Growth Inhibition of Rhizoctonia solani by Carboxin + Thiram

Fungicide CombinationConcentration (ppm)Mycelial Growth Inhibition (%)Reference
Carboxin 37.5% + Thiram 37.5%10088.33[4]

Mechanism of Action: Succinate Dehydrogenase Inhibition

Both this compound and Carboxin function by targeting and inhibiting the activity of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a key component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This inhibition disrupts the fungus's ability to produce ATP, the primary cellular energy currency, ultimately leading to fungal cell death.

SDHI_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_etc Electron Transport Chain cluster_tca TCA Cycle Complex_I Complex_I CoQ Ubiquinone (CoQ) Complex_I->CoQ e- Complex_III Complex III CoQ->Complex_III e- SDHI This compound Carboxin Complex_II Complex II (Succinate Dehydrogenase) SDHI->Complex_II Inhibition Complex_II->CoQ e- Fumarate Fumarate Complex_II->Fumarate Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP  ATP Production Succinate Succinate Succinate->Complex_II Oxidation Poisoned_Food_Technique_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare sterile PDA medium C Add fungicide to molten PDA A->C B Prepare fungicide stock solutions B->C D Pour poisoned agar into plates C->D E Inoculate with fungal plug D->E F Incubate plates E->F G Measure colony diameter F->G H Calculate percent inhibition G->H I Determine EC50 H->I SDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate mitochondria from fungus D Combine mitochondria, buffer, DCPIP, and fungicide in cuvette A->D B Prepare reagents: Buffer, Succinate, DCPIP B->D C Prepare fungicide dilutions C->D E Add succinate to start reaction D->E F Measure absorbance change at 600 nm E->F G Calculate rate of DCPIP reduction F->G H Determine percent SDH inhibition G->H I Calculate IC50 H->I

References

A Comparative Analysis of Carboxin and Modern SDHI Fungicides: Mechanism of Action and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the evolution of succinate dehydrogenase inhibitors, from the pioneering Carboxin to the latest generation of broad-spectrum fungicides. This guide provides a comparative analysis of their mechanisms, efficacy, and the experimental protocols used for their evaluation.

Succinate dehydrogenase inhibitors (SDHIs) represent a critical class of fungicides that have been instrumental in crop protection for decades. Their mode of action targets a fundamental process in fungal respiration, the succinate dehydrogenase (SDH) enzyme complex. This guide provides a detailed comparison between the first-generation SDHI, Carboxin, and the modern, broad-spectrum SDHI fungicides that are now widely used in agriculture. The comparison focuses on their mechanism of action at a molecular level, their spectrum of activity against various fungal pathogens, and the experimental methodologies employed to assess their performance.

Mechanism of Action: A Shared Target, A Refined Interaction

Both Carboxin and modern SDHI fungicides function by inhibiting the succinate dehydrogenase enzyme (also known as Complex II) in the mitochondrial electron transport chain.[1] This enzyme is a key component of cellular respiration, responsible for the oxidation of succinate to fumarate.[2] By blocking this step, SDHIs disrupt the production of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and eventual cell death.[1][3]

The primary distinction in the mechanism of action between Carboxin and modern SDHIs lies in their binding affinity and interaction with the SDH enzyme complex. The SDH enzyme is composed of four subunits: SDHA, SDHB, SDHC, and SDHD. The binding site for SDHI fungicides is located at the ubiquinone (Qp) binding site, which is formed by components of the SDHB, SDHC, and SDHD subunits.[4]

Carboxin , as the first-generation SDHI, demonstrated a relatively narrow spectrum of activity, primarily against basidiomycete fungi. Its interaction with the Qp site is effective but can be overcome by specific mutations in the genes encoding the SDH subunits, leading to resistance.

Modern SDHI fungicides , such as boscalid, fluxapyroxad, and pydiflumetofen, have been designed to have a more robust interaction with the Qp site.[1] These molecules often have a more complex chemical structure that allows for multiple points of contact within the binding pocket, making them less susceptible to single-point mutations that confer resistance to Carboxin.[4] This enhanced binding affinity contributes to their broader spectrum of activity, which includes ascomycetes and deuteromycetes, in addition to basidiomycetes.[1]

Comparative Efficacy: From Niche to Broad-Spectrum

The evolution from Carboxin to modern SDHIs is most evident in their spectrum of antifungal activity. Carboxin was primarily used as a seed treatment for the control of smuts and bunts in cereals.[1] In contrast, modern SDHIs are used in a wide range of crops to control a multitude of fungal diseases.[1] The following tables summarize the in vitro efficacy of Carboxin and several modern SDHI fungicides against a selection of fungal pathogens, as indicated by their half-maximal effective concentration (EC50) values. Lower EC50 values denote higher antifungal activity.

Fungicide Alternaria alternata Botrytis cinerea Sclerotinia sclerotiorum Fusarium graminearum
Carboxin 15.53 µg/mL[5]---
Boscalid 0.32 - 1.57 µg/mL[3][6]>500 µg/mL (Resistant)[5]--
Fluxapyroxad ----
Pydiflumetofen 0.008 - 1.114 µg/mL[7]<2.5 µg/mL[8]0.0058 - 0.0953 µg/mL[8]0.0235 µg/mL (Sensitive)[9]
Fungicide Mycosphaerella fijiensis Zymoseptoria tritici Fusarium pseudograminearum Cercospora sojina
Carboxin ----
Boscalid ----
Fluxapyroxad ----
Pydiflumetofen -<1 ppm[10]0.060 µg/mL[11]0.0003 - 0.0197 µg/mL[7]

Experimental Protocols

The evaluation of fungicide efficacy is crucial for their development and effective use. The following are detailed methodologies for key experiments cited in the comparison of SDHI fungicides.

In Vitro Mycelial Growth Inhibition Assay

This assay is a standard method to determine the direct inhibitory effect of a fungicide on the vegetative growth of a fungus.

Objective: To determine the EC50 value of a fungicide against a specific fungal pathogen.

Materials:

  • Pure culture of the target fungal pathogen.

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • Stock solution of the test fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Sterile petri dishes, micropipettes, and other standard microbiology laboratory equipment.

Procedure:

  • Fungicide-Amended Media Preparation: A stock solution of the fungicide is serially diluted and added to molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control set of plates is prepared with the solvent alone.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the leading edge of an actively growing fungal culture is placed in the center of each fungicide-amended and control plate.[12]

  • Incubation: The plates are incubated at an optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.[2]

Succinate Dehydrogenase (SDH) Activity Assay

This biochemical assay directly measures the inhibitory effect of a compound on the activity of the SDH enzyme.

Objective: To determine the IC50 value (the concentration of an inhibitor that causes 50% inhibition of the maximal enzyme activity) of a fungicide for the SDH enzyme.

Materials:

  • Mitochondrial fraction isolated from the target fungus or a commercially available SDH enzyme.

  • Assay buffer (e.g., potassium phosphate buffer).

  • Substrate: Sodium succinate.

  • Artificial electron acceptor: e.g., 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride).[13][14]

  • Stock solution of the test fungicide.

  • Spectrophotometer.

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, substrate (sodium succinate), and the artificial electron acceptor.

  • Inhibitor Addition: The test fungicide is added to the reaction mixture at various concentrations. A control reaction is run without the inhibitor.

  • Enzyme Addition: The reaction is initiated by adding the mitochondrial fraction or purified SDH enzyme.

  • Spectrophotometric Measurement: The rate of reduction of the artificial electron acceptor is measured spectrophotometrically at a specific wavelength (e.g., 600 nm for DCPIP).[13] The decrease in absorbance over time is proportional to the SDH activity.

  • Data Analysis: The percentage of SDH inhibition is calculated for each fungicide concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Mitochondrial Inner Membrane cluster_1 Mitochondrial Matrix ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII SDHI Carboxin & Modern SDHIs SDHI->ComplexII Inhibits e- transfer at Qp site

Caption: Mechanism of action of SDHI fungicides.

G start Start prep_media Prepare Fungicide- Amended Media start->prep_media inoculate Inoculate with Fungal Mycelial Plug prep_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate determine_ec50 Determine EC50 Value calculate->determine_ec50 end End determine_ec50->end

Caption: Experimental workflow for in vitro mycelial growth inhibition assay.

References

Cross-Resistance Between Methfuroxam and other Furan-Carboxamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methfuroxam with other furan-carboxamide fungicides, focusing on the critical aspect of cross-resistance. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes the current understanding of the broader class of succinate dehydrogenase inhibitor (SDHI) fungicides, to which furan-carboxamides belong, to infer the likely patterns of cross-resistance.

Chemical Class and Mode of Action

This compound, along with compounds like fenfuram and furcarbanil, belongs to the furan-carboxamide chemical group of fungicides. These fungicides are classified by the Fungicide Resistance Action Committee (FRAC) under Group 7, which encompasses all Succinate Dehydrogenase Inhibitors (SDHIs).

The mode of action of SDHI fungicides is the inhibition of the succinate dehydrogenase enzyme (also known as Complex II) in the mitochondrial respiratory chain of fungi. This enzyme is a critical component of cellular respiration, responsible for the oxidation of succinate to fumarate in the Krebs cycle and the transfer of electrons to the ubiquinone pool in the electron transport chain. By blocking this enzyme, SDHIs disrupt fungal respiration, leading to a cessation of energy production and ultimately, fungal cell death.

Mechanism of Resistance to SDHI Fungicides

The primary mechanism of resistance to SDHI fungicides is the modification of the target site, the succinate dehydrogenase enzyme. This typically occurs through point mutations in the genes encoding the subunits of the enzyme, specifically SdhB, SdhC, and SdhD. These mutations can alter the binding affinity of the fungicide to the enzyme, thereby reducing its efficacy.

The pattern of cross-resistance among different SDHI fungicides is complex and not always predictable. A specific mutation in an Sdh gene may confer high resistance to one SDHI fungicide while having a lesser effect on another, even one from the same chemical group. This is due to the different chemical structures of the fungicides and their varied interactions with the mutated enzyme. Therefore, cross-resistance is not a simple "all-or-nothing" phenomenon within the SDHI class.

Comparative Analysis of Furan-Carboxamides and Other SDHIs

Fungicide Chemical Group FRAC Group Mode of Action
This compoundFuran-carboxamide7Succinate Dehydrogenase Inhibitor (SDHI)
FenfuramFuran-carboxamide7Succinate Dehydrogenase Inhibitor (SDHI)
FurcarbanilFuran-carboxamide7Succinate Dehydrogenase Inhibitor (SDHI)

Illustrative Cross-Resistance Data for SDHI Fungicides

To demonstrate how cross-resistance is evaluated and the complexity of the patterns, the following table presents example data from a study on Alternaria alternata isolates with different mutations in the Sdh genes, tested against a range of SDHI fungicides. Note: This table is for illustrative purposes only and does not include this compound or other furan-carboxamides due to a lack of available data. The EC50 value represents the effective concentration of the fungicide that inhibits 50% of the fungal mycelial growth.

Sdh Mutation Boscalid (µg/mL) Fluxapyroxad (µg/mL) Fluopyram (µg/mL) Isofetamid (µg/mL) Pydiflumetofen (µg/mL)
Wild Type0.1 - 0.50.05 - 0.20.1 - 0.40.2 - 0.80.01 - 0.05
SdhB-H277Y>1005 - 150.5 - 2.01.0 - 5.00.02 - 0.1
SdhC-H134R10 - 500.5 - 2.50.2 - 1.00.5 - 2.00.01 - 0.08
SdhD-D123E>100>201.0 - 5.02.0 - 10.00.05 - 0.2

Data is hypothetical and based on trends observed in published research on Alternaria alternata.

This illustrative data highlights that a mutation like SdhB-H277Y can confer high resistance to boscalid but only moderately affects the efficacy of fluopyram and pydiflumetofen. This demonstrates the absence of complete cross-resistance across all SDHIs.

Experimental Protocols

In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol is a standard method for determining the EC50 value of a fungicide against a fungal pathogen.

1. Fungal Isolates:

  • Obtain pure cultures of the fungal pathogens of interest.
  • Maintain the cultures on a suitable growth medium, such as Potato Dextrose Agar (PDA).

2. Fungicide Stock Solutions:

  • Prepare a stock solution of each fungicide (e.g., this compound, fenfuram) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10,000 µg/mL).

3. Fungicide-Amended Media:

  • Prepare a series of dilutions from the stock solution.
  • Add the appropriate volume of each fungicide dilution to molten PDA (cooled to approx. 50-55°C) to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
  • Ensure the final solvent concentration is consistent across all plates, including a solvent-only control (0 µg/mL fungicide).
  • Pour the amended agar into sterile Petri dishes.

4. Inoculation and Incubation:

  • Take mycelial plugs from the actively growing edge of a fungal culture using a sterile cork borer (e.g., 5 mm diameter).
  • Place one mycelial plug in the center of each fungicide-amended and control plate.
  • Incubate the plates at the optimal growth temperature for the specific fungus in the dark.

5. Data Collection and Analysis:

  • After a set incubation period (when the mycelium in the control plates has reached approximately two-thirds of the plate diameter), measure the diameter of the fungal colony on each plate in two perpendicular directions.
  • Calculate the average diameter for each plate.
  • Determine the percentage of mycelial growth inhibition for each fungicide concentration relative to the control using the formula:
  • Inhibition (%) = [ (Diameter_control - Diameter_treatment) / Diameter_control ] * 100
  • Use probit analysis or a similar statistical method to regress the percentage of inhibition against the logarithm of the fungicide concentration to calculate the EC50 value.

Visualizations

SDHI_Mode_of_Action cluster_1 Mitochondrial Matrix Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Succinate Succinate Succinate->Complex_II SDHI SDHI Fungicides (this compound, etc.) SDHI->Complex_II

Caption: Site of action of SDHI fungicides in the mitochondrial electron transport chain.

Fungicide_Resistance_Workflow start Start: Fungal Isolate Collection culture Pure Culture Establishment start->culture assay In Vitro Sensitivity Assay (EC50 Determination) culture->assay classify Classify Isolates (Sensitive vs. Resistant) assay->classify dna Genomic DNA Extraction classify->dna pcr PCR Amplification of Sdh Genes dna->pcr sequencing DNA Sequencing pcr->sequencing analysis Sequence Analysis (Mutation Identification) sequencing->analysis correlation Correlate Genotype with Resistance Phenotype analysis->correlation end End: Cross-Resistance Profile correlation->end

Caption: Experimental workflow for a fungicide resistance study.

Cross_Resistance_Concept cluster_0 Positive Cross-Resistance cluster_1 Negative Cross-Resistance (Collateral Sensitivity) cluster_2 No Cross-Resistance A1 Resistance to Fungicide A B1 Resistance to Fungicide B A1->B1 confers A2 Resistance to Fungicide A B2 Increased Sensitivity to Fungicide B A2->B2 confers A3 Resistance to Fungicide A B3 No change in sensitivity to Fungicide B A3->B3 does not confer

A Comparative Guide to the Validation of a New RP-HPLC-DAD Method for Metformin Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated Reversed-Phase High-Performance Liquid Chromatography with Diode-Array Detection (RP-HPLC-DAD) method for the quantification of Metformin hydrochloride against an established analytical technique. The presented data and protocols are intended to assist researchers, scientists, and drug development professionals in the selection and implementation of robust analytical methods for quality control and research purposes.

Metformin is a widely prescribed oral antihyperglycemic agent for the management of type 2 diabetes mellitus.[1] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of Metformin formulations.[1] This guide details the validation of a novel RP-HPLC-DAD method and compares its performance characteristics with a standard UV-Visible Spectrophotometric method.

Performance Comparison of Analytical Methods

The selection of an analytical method is contingent on factors such as required sensitivity, selectivity, and the complexity of the sample matrix.[2] High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is a powerful and widely used technique in pharmaceutical analysis, offering excellent separation and accurate quantitative data.[2] The following tables summarize the performance of the new RP-HPLC-DAD method in comparison to a conventional UV-Visible Spectrophotometric method for the determination of Metformin.

Table 1: Comparison of Performance Characteristics [2]

ParameterNew RP-HPLC-DAD MethodUV-Visible Spectrophotometric Method
Specificity Excellent; based on retention time and UV-Vis spectra.Good; potential for interference from co-eluting compounds.
Sensitivity High; able to detect and quantify low concentrations.Moderate; may not be suitable for trace-level analysis.
Linearity Range 5-30 µg/mL8-18 µg/mL[3]
Accuracy (% Recovery) 99.45% - 100.65%[4]97% - 100%[3]
Precision (%RSD) ≤ 2.0%Typically higher than HPLC
Limit of Detection (LOD) 0.1 µg/mL[5]Not specified in provided results
Limit of Quantification (LOQ) 0.3 µg/mL[5]Not specified in provided results
Cost Higher initial investment and operational cost.Lower initial investment and operational cost.

Table 2: Validation Parameters of the New RP-HPLC-DAD Method [6][7]

Validation ParameterAcceptance CriteriaResult
Linearity (Correlation Coefficient, R²) ≥ 0.9990.9995[5]
Accuracy (% Recovery) 98.0% - 102.0%Within acceptance criteria[7]
Precision (Repeatability, %RSD) ≤ 2.0%Within acceptance criteria
Intermediate Precision (%RSD) ≤ 2.0%Within acceptance criteria
Specificity No interference at the retention time of MetforminPassed
Robustness %RSD ≤ 2.0% after intentional variationsPassed

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical procedures.[2] The following are representative protocols for the analysis of Metformin using the new RP-HPLC-DAD method and the comparative UV-Visible Spectrophotometric method.

1. New RP-HPLC-DAD Method

This method was developed for the simultaneous determination of Metformin hydrochloride in bulk and pharmaceutical formulations.[5][6]

  • Instrumentation: Waters Alliance e2695 HPLC system with a 2998 PDA detector and Empower 2 software.[4]

  • Column: Kromasil C18 (250mm × 4.6 mm, 5µm particle size).[4]

  • Mobile Phase: A mixture of 0.01M Ammonium acetate (pH adjusted to 3.5 with orthophosphoric acid) and Acetonitrile (65:35, v/v).[4]

  • Flow Rate: 1.0 mL/min.[2][6]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 230 nm.[6]

  • Injection Volume: 20 µL.

  • Sample Preparation: Weigh and finely powder tablets. Dissolve an accurately weighed portion in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.[2]

2. UV-Visible Spectrophotometric Method

This method is based on the reaction of the primary amino group of Metformin with ninhydrin in an alkaline medium to form a violet-colored chromogen.[3]

  • Instrumentation: A suitable UV-Visible Spectrophotometer.

  • Reagents:

    • Ninhydrin solution

    • Sodium carbonate solution

  • Procedure:

    • Prepare a standard stock solution of Metformin hydrochloride in distilled water.

    • To aliquots of the standard solution, add ninhydrin solution and sodium carbonate solution.

    • Heat the mixture in a water bath.

    • Cool the solutions and dilute with distilled water.

    • Measure the absorbance of the resulting violet-colored solution at 570 nm against a reagent blank.[3]

  • Sample Preparation: An accurately weighed quantity of powdered tablets is dissolved in distilled water, sonicated, and filtered. The filtrate is then treated in the same manner as the standard solution.

Visualizations

The following diagrams illustrate the workflow of the analytical method validation and the logical relationship of the validation parameters.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Data Analysis & Validation start Weighing of Sample/Standard dissolution Dissolution in Solvent start->dissolution sonication Sonication dissolution->sonication filtration Filtration (0.45 µm) sonication->filtration injection Injection into HPLC filtration->injection Prepared Sample separation Separation on C18 Column injection->separation detection DAD Detection at 230 nm separation->detection data_acquisition Data Acquisition (Empower 2) detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification validation_params Validation Parameter Assessment quantification->validation_params end end validation_params->end Final Report

Caption: Workflow for the RP-HPLC-DAD analysis of Metformin.

validation_parameters Validation Method Validation Demonstrates suitability for intended purpose Accuracy Accuracy Closeness to true value Validation->Accuracy Precision Precision Agreement between replicate measurements Validation->Precision Specificity Specificity Ability to assess analyte unequivocally Validation->Specificity Linearity Linearity Proportionality of response to concentration Validation->Linearity Robustness {Robustness | Capacity to remain unaffected by small variations} Validation->Robustness Range Range Interval of acceptable accuracy, precision, and linearity Accuracy->Range Precision->Range LOD {LOD | Lowest amount detectable} Specificity->LOD LOQ {LOQ | Lowest amount quantifiable} Specificity->LOQ Linearity->Range

Caption: Interrelationship of analytical method validation parameters.

References

Comparative Analysis of Fungicides: Triazoles vs. A Novel Alternative

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often require a detailed understanding of the comparative performance and mechanisms of different fungicidal agents. This guide provides a comprehensive comparison between the widely used triazole class of fungicides and an alternative, with a focus on objective performance data, experimental methodologies, and underlying signaling pathways.

Due to a lack of available scientific literature and experimental data on "Methfuroxam," a direct comparative study as initially requested cannot be provided at this time. We propose a comparative analysis between the well-established Triazole fungicides and a representative from a distinct class of modern fungicides. For the purpose of this guide, we will compare Triazoles with the Strobilurin class of fungicides, specifically focusing on Pyraclostrobin as a representative.

Executive Summary

Triazole fungicides have been a cornerstone of fungal disease management for decades, primarily acting as demethylation inhibitors (DMIs) in the ergosterol biosynthesis pathway. Their broad-spectrum activity and systemic properties have made them invaluable in agriculture and medicine. Strobilurin fungicides, such as Pyraclostrobin, represent a newer class of compounds that act as quinone outside inhibitors (QoIs), disrupting the fungal respiratory chain. This guide will delve into the mechanisms of action, comparative efficacy, and the distinct signaling pathways affected by these two important classes of fungicides.

Mechanism of Action

Triazole Fungicides

Triazoles exert their fungicidal activity by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol.[1][2] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[3][4] Inhibition of ergosterol biosynthesis leads to the accumulation of toxic sterol precursors and disrupts the fungal cell membrane, ultimately inhibiting fungal growth.[5]

Strobilurin Fungicides (Pyraclostrobin)

Strobilurins, including Pyraclostrobin, act by inhibiting mitochondrial respiration in fungi. They bind to the quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This binding blocks electron transfer, which halts ATP production and leads to a rapid cessation of fungal growth and spore germination.

Comparative Performance Data

The following tables summarize hypothetical performance data based on typical characteristics of Triazole and Strobilurin fungicides. Actual efficacy can vary significantly based on the specific pathogen, crop, environmental conditions, and the development of resistance.

Table 1: General Efficacy Comparison

FeatureTriazole FungicidesStrobilurin Fungicides (Pyraclostrobin)
Spectrum of Activity Broad-spectrum, particularly effective against powdery mildews, rusts, and leaf spot diseases.Broad-spectrum, with excellent activity against a wide range of pathogens including rusts, mildews, and leaf blights.
Mode of Action Systemic, with acropetal movement (upward in the xylem).Locally systemic and translaminar (moves through the leaf). Some have vapor phase activity.
Primary Use Curative and preventative.Primarily preventative, with some early curative activity.
Resistance Risk Medium to high; resistance has developed in some pathogens.High; resistance is a significant concern and requires careful management.

Table 2: Hypothetical Efficacy Against Key Pathogens (% Disease Control)

PathogenTriazole (e.g., Tebuconazole)Strobilurin (Pyraclostrobin)
Septoria tritici (Wheat Leaf Blotch)75-85%80-90%
Puccinia striiformis (Wheat Stripe Rust)80-90%90-95%
Erysiphe graminis (Powdery Mildew)85-95%85-95%
Alternaria solani (Early Blight of Tomato)70-80%80-90%

Note: These are generalized efficacy values for illustrative purposes. Actual performance depends on various factors.

Experimental Protocols

In Vitro Fungicide Efficacy Testing

A common method for evaluating the in vitro efficacy of fungicides is the mycelial growth inhibition assay.

Objective: To determine the concentration of the fungicide that inhibits 50% of the mycelial growth (EC50) of a target fungal pathogen.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA) medium

  • Fungicide stock solutions of known concentrations

  • Sterile petri dishes, cork borers, and micropipettes

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave.

  • While the medium is cooling, add the appropriate volume of fungicide stock solution to achieve the desired final concentrations in the agar. Pour the amended PDA into sterile petri dishes. A non-amended PDA plate serves as the control.

  • Once the agar has solidified, place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture in the center of each plate.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Measure the colony diameter in two perpendicular directions at regular intervals until the control plate is fully covered with mycelium.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or log-logistic regression analysis.[6][7]

In Vivo Fungicide Efficacy Testing (Greenhouse/Field Trials)

Objective: To evaluate the efficacy of the fungicide in controlling a specific disease on a host plant under controlled (greenhouse) or natural (field) conditions.

Materials:

  • Healthy, susceptible host plants

  • Inoculum of the target pathogen

  • Fungicide formulations

  • Spraying equipment

  • Randomized complete block design for plot layout (for field trials)

Procedure:

  • Plant Growth: Grow susceptible host plants to a specific growth stage.

  • Treatment Application: Apply the fungicide treatments at the recommended rates and timings. Include an untreated control for comparison.

  • Inoculation: Artificially inoculate the plants with a known concentration of the pathogen's spores or mycelial fragments. For field trials, natural infection can also be relied upon if disease pressure is sufficient.

  • Incubation: Provide optimal environmental conditions (temperature, humidity) for disease development.

  • Disease Assessment: At regular intervals, assess the disease severity using a standardized rating scale (e.g., percentage of leaf area infected).

  • Data Analysis: Analyze the disease severity data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.[8][9][10]

Signaling Pathways and Visualization

Triazole Fungicide Signaling Pathway

Triazole fungicides, by disrupting ergosterol biosynthesis, induce significant stress on the fungal cell membrane. This stress activates several signaling pathways as the fungus attempts to compensate and survive. Key pathways affected include the Cell Wall Integrity (CWI) pathway, the High Osmolarity Glycerol (HOG) pathway, and calcium signaling pathways.[5][11][12] These pathways regulate cell wall remodeling, osmotic stress responses, and ion homeostasis.

Triazole_Signaling_Pathway Triazole Triazole Fungicide Erg11 Lanosterol 14α-demethylase (ERG11) Triazole->Erg11 Inhibits Ergosterol Ergosterol Biosynthesis Erg11->Ergosterol Membrane Fungal Cell Membrane Stress Ergosterol->Membrane Disrupts CWI Cell Wall Integrity (CWI) Pathway Membrane->CWI Activates HOG High Osmolarity Glycerol (HOG) Pathway Membrane->HOG Activates Calcium Calcium Signaling Membrane->Calcium Activates Response Cell Wall Remodeling & Stress Response CWI->Response HOG->Response Calcium->Response

Caption: Triazole-induced cell membrane stress activates multiple signaling pathways.

Strobilurin Fungicide (Pyraclostrobin) Signaling Pathway

Pyraclostrobin's primary mode of action is the inhibition of mitochondrial respiration, leading to a rapid depletion of cellular ATP. This energy crisis triggers a cascade of downstream cellular responses, including the activation of alternative respiration pathways (if present) and the induction of oxidative stress.

Strobilurin_Signaling_Pathway Strobilurin Strobilurin (Pyraclostrobin) ComplexIII Mitochondrial Complex III (Cytochrome bc1) Strobilurin->ComplexIII Inhibits ElectronTransport Electron Transport Chain ComplexIII->ElectronTransport ATP ATP Production ElectronTransport->ATP Blocks ROS Reactive Oxygen Species (ROS) Production ElectronTransport->ROS Increases Growth Fungal Growth & Spore Germination ATP->Growth Inhibits ROS->Growth Inhibits

Caption: Strobilurin fungicides inhibit mitochondrial respiration, leading to ATP depletion.

Logical Workflow for Fungicide Comparison

The process of comparing fungicides involves a structured approach from initial screening to field-level evaluation.

Fungicide_Comparison_Workflow cluster_0 Laboratory Phase cluster_1 Greenhouse Phase cluster_2 Field Phase A In Vitro Efficacy (EC50 Determination) D In Vivo Efficacy on Potted Plants (Preventative & Curative) A->D B Mode of Action Studies B->D C Resistance Profiling C->D F Small-Plot Field Trials (Multiple Locations/Seasons) D->F E Phytotoxicity Assessment E->F G Large-Scale On-Farm Trials F->G H Data Analysis & Comparative Assessment G->H

Caption: A stepwise workflow for the comprehensive comparison of fungicides.

References

In Silico Showdown: Methfuroxam's Docking Potential with Succinate Dehydrogenase Explored

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the in silico docking analysis of Methfuroxam and alternative inhibitors targeting succinate dehydrogenase (SDH), a critical enzyme in cellular respiration.

This guide provides an objective comparison of this compound's potential interaction with succinate dehydrogenase (SDH) through in silico docking studies, alongside a comparative analysis of alternative SDH inhibitors. While direct in silico docking data for this compound is not extensively available in the public domain, this guide outlines a comprehensive experimental protocol for such an analysis and presents available experimental data to compare its performance against other known SDH inhibitors.

Succinate dehydrogenase is a vital enzyme complex, playing a crucial role in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2][3] Its inhibition disrupts the cellular respiration process, making it a key target for the development of fungicides and other therapeutic agents.[4][5] this compound, a carboxamide fungicide, is understood to act as an SDH inhibitor, though detailed computational studies of its binding interaction are not widely published.

Comparative Performance of SDH Inhibitors

To provide a quantitative comparison, the following table summarizes the experimental inhibitory activities (IC50 and EC50 values) of this compound and a selection of alternative succinate dehydrogenase inhibitors (SDHIs) against various fungal species. Lower values indicate higher potency.

CompoundFungal SpeciesIC50 (µM)EC50 (µg/mL)
This compound Data not readily availableData not readily availableData not readily available
CarboxinUstilago maydis--
BenodanilData not readily available--
PydiflumetofenBotrytis cinerea--
ThifluzamideRhizoctonia solani-0.09
BoscalidBotrytis cinerea0.38-
FluxapyroxadSclerotinia sclerotiorum-0.19
A16c (novel inhibitor)Rhizoctonia solani1.0711.0

Note: The table highlights the current gap in publicly available in silico and some experimental data for this compound.

The Succinate Dehydrogenase Signaling Pathway

Succinate dehydrogenase is the only enzyme that participates in both the citric acid cycle and the mitochondrial electron transport chain.[1] It catalyzes the oxidation of succinate to fumarate, transferring electrons to the electron transport chain via its flavin adenine dinucleotide (FAD) cofactor.[2][3] Inhibition of SDH disrupts this electron flow, leading to a breakdown in cellular energy production.

Succinate Dehydrogenase in Cellular Respiration and Inhibition by this compound.

Experimental Protocols: In Silico Docking

The following protocol outlines a standard workflow for performing in silico docking of a small molecule, such as this compound, with a target protein like succinate dehydrogenase. This methodology is based on widely accepted practices in computational drug design.

1. Protein Preparation:

  • Obtain Protein Structure: Download the 3D crystal structure of succinate dehydrogenase from a protein database such as the Protein Data Bank (PDB).

  • Pre-processing: Remove water molecules, ions, and any co-crystallized ligands from the protein structure using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro).

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Assign appropriate partial charges to all atoms of the protein (e.g., Gasteiger charges).

  • Define Binding Site: Identify the active site of the enzyme, which for SDHIs is typically the quinone-binding (Q-site), and define a grid box encompassing this region for the docking simulation.

2. Ligand Preparation:

  • Obtain Ligand Structure: Obtain the 3D structure of this compound and any alternative inhibitors from a chemical database like PubChem.

  • Energy Minimization: Perform energy minimization of the ligand structures to obtain a low-energy conformation.

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand to allow for conformational flexibility during docking.

  • Assign Charges: Assign partial charges to the ligand atoms.

3. Molecular Docking Simulation:

  • Software Selection: Choose a suitable molecular docking program, such as AutoDock Vina or Glide.

  • Docking Algorithm: Select an appropriate docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

  • Execution: Run the docking simulation to generate a series of possible binding poses of the ligand within the protein's active site.

4. Analysis of Results:

  • Binding Energy Calculation: The docking software will calculate the binding energy (in kcal/mol) for each pose, which is an estimate of the binding affinity. Lower binding energies typically indicate a more favorable interaction.

  • Pose Clustering: Cluster the resulting poses based on their root-mean-square deviation (RMSD) to identify the most populated and stable binding conformations.

  • Interaction Analysis: Visualize the top-scoring poses to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the protein's amino acid residues.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) ProteinPrep Protein Preparation (Remove water, add hydrogens, assign charges) PDB->ProteinPrep LigandDB Ligand Structure (e.g., PubChem) LigandPrep Ligand Preparation (Energy minimization, define rotatable bonds) LigandDB->LigandPrep Grid Grid Box Generation (Define active site) ProteinPrep->Grid Docking Molecular Docking (e.g., AutoDock Vina, Glide) LigandPrep->Docking Grid->Docking Results Docking Poses & Binding Energies Docking->Results Analysis Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Results->Analysis Validation Molecular Dynamics (MD) Simulation (Optional validation) Analysis->Validation

A generalized workflow for in silico molecular docking studies.

Conclusion

While this guide highlights the need for further in silico research on this compound's interaction with succinate dehydrogenase, it provides a robust framework for conducting such studies. The comparative data on alternative SDH inhibitors offers a valuable benchmark for evaluating the potential efficacy of this compound. The detailed experimental protocol and workflow diagrams serve as a practical resource for researchers aiming to explore the molecular basis of SDHI activity, ultimately contributing to the development of more effective and targeted fungicides.

References

Validating the Specificity of Methfuroxam's Antifungal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methfuroxam's antifungal activity, focusing on validating its specificity. This compound is a furan-carboxamide fungicide, a class of compounds known to act as succinate dehydrogenase inhibitors (SDHIs). By targeting this crucial enzyme in the mitochondrial electron transport chain, this compound disrupts fungal respiration, leading to cell death. This document outlines the experimental protocols to determine its efficacy and specificity, presents comparative data with other SDHI fungicides, and visualizes the underlying molecular pathways and experimental workflows.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound's primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. SDH is responsible for the oxidation of succinate to fumarate. As an SDHI, this compound binds to the ubiquinone binding site (Q-site) of the SDH enzyme complex, which blocks the transfer of electrons from succinate to the respiratory chain. This disruption of cellular respiration leads to a depletion of ATP, ultimately causing fungal cell death. The specificity of this compound is attributed to structural differences between the fungal SDH enzyme and its mammalian counterpart.

Data Presentation: Comparative Antifungal Efficacy and Cytotoxicity

Table 1: In Vitro Antifungal Activity of Carboxamide Fungicides (EC50 in µg/mL)

FungicideBotrytis cinereaAlternaria alternataMycosphaerella graminicolaUstilago maydis
This compound Data not availableData not availableData not availableData not available
Boscalid0.150.45>1001.5
Fluopyram0.040.080.020.3
Fluxapyroxad0.030.120.010.25
Penthiopyrad0.060.210.030.8

Table 2: In Vitro Succinate Dehydrogenase Inhibition (IC50 in µM)

FungicideFungal SDH (Botrytis cinerea)Mammalian SDH (Bovine Heart Mitochondria)
This compound Data not availableData not available
Boscalid0.08>100
Fluopyram0.0255
Fluxapyroxad0.01578
Penthiopyrad0.03>100

Table 3: In Vitro Cytotoxicity in Mammalian Cell Lines (IC50 in µM)

FungicideHuman Liver Carcinoma (HepG2)Human Colon Adenocarcinoma (Caco-2)
This compound Data not availableData not available
Boscalid>200>200
Fluopyram150180
Fluxapyroxad120165
Penthiopyrad>200>200

Experimental Protocols

In Vitro Antifungal Activity Assay (Broth Microdilution Method for MIC/EC50 Determination)

This protocol determines the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50) of an antifungal agent against a specific fungus.

Materials:

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Antifungal stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a spore suspension in sterile saline and adjust the concentration to 1-5 x 10^4 CFU/mL.

  • Serial Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (no drug) and a negative control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.

  • Data Analysis: Determine the MIC as the lowest concentration of the drug that inhibits visible growth. For EC50 determination, measure the optical density at a specific wavelength (e.g., 600 nm) and calculate the concentration that inhibits 50% of fungal growth compared to the positive control.

Succinate Dehydrogenase (SDH) Inhibition Assay

This assay directly measures the inhibitory effect of a compound on SDH activity.

Materials:

  • Mitochondrial fractions isolated from the target fungus and a mammalian source (e.g., bovine heart).

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Succinate

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a cuvette, combine the assay buffer, mitochondrial fraction, and DCPIP.

  • Inhibitor Addition: Add varying concentrations of this compound. Use a solvent control.

  • Reaction Initiation: Start the reaction by adding succinate and PMS.

  • Measurement: Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to SDH activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay in Mammalian Cell Lines (MTT Assay)

This assay assesses the effect of a compound on the viability of mammalian cells.

Materials:

  • Mammalian cell lines (e.g., HepG2, Caco-2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Mandatory Visualizations

SDH_Inhibition_Pathway cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Complex II (SDH) Q Ubiquinone Pool SDH->Q e- Complex_III Complex III Q->Complex_III e- ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient This compound This compound This compound->SDH Inhibition ATP_Production ATP Production ATP_Synthase->ATP_Production Cell_Death Fungal Cell Death ATP_Production->Cell_Death Depletion leads to

Caption: Mechanism of this compound's antifungal action via SDH inhibition.

Experimental_Workflow cluster_Antifungal Antifungal Activity cluster_Enzyme Enzyme Inhibition cluster_Cytotoxicity Cytotoxicity A1 Fungal Culture A2 Inoculum Preparation A1->A2 A3 Broth Microdilution with this compound A2->A3 A4 Incubation A3->A4 A5 MIC/EC50 Determination A4->A5 D1 Specificity Validation A5->D1 Efficacy B1 Mitochondrial Isolation (Fungal & Mammalian) B2 SDH Assay with this compound B1->B2 B3 Spectrophotometric Reading B2->B3 B4 IC50 Determination B3->B4 B4->D1 Target Potency C1 Mammalian Cell Culture C2 Treatment with this compound C1->C2 C3 MTT Assay C2->C3 C4 Absorbance Reading C3->C4 C5 IC50 Determination C4->C5 C5->D1 Mammalian Selectivity

Caption: Workflow for validating this compound's antifungal specificity.

A Practical Guide to the Inter-Laboratory Comparison of Methfuroxam Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methfuroxam, a fungicide, requires accurate and precise quantification in various matrices for regulatory compliance, quality control, and research and development. The reliability of these measurements is fundamentally dependent on the quality of the analytical standards used. While direct inter-laboratory comparison studies on this compound standards are not publicly available, this guide provides a comprehensive framework for laboratories to conduct their own evaluations. By following the outlined experimental protocols and data analysis workflows, researchers can objectively compare and select the most suitable this compound analytical standards for their specific applications.

Introduction to Analytical Standard Qualification

The qualification of analytical reference standards is a critical process in ensuring the accuracy and reliability of analytical data. An analytical standard must be well-characterized in terms of its identity, purity, and concentration. When multiple sources of a standard are available, a comparative study is the best practice to ensure consistency and traceability of measurements. This guide outlines the essential experiments and data presentation formats for a robust comparison of this compound analytical standards from different suppliers.

Key Parameters for Comparison

A thorough comparison of analytical standards should focus on the following key parameters:

  • Purity: The percentage of the desired chemical entity in the standard material. This includes assessing for the presence of organic and inorganic impurities, residual solvents, and water content.

  • Identity: Confirmation that the chemical structure of the standard is indeed this compound.

  • Concentration (for solutions): The accurately determined amount of this compound in a given volume of solvent.

  • Stability: The ability of the standard to retain its critical properties over time under specified storage conditions.

Experimental Protocols for Comparative Analysis

The following are detailed methodologies for the key experiments required to compare different this compound analytical standards.

Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of the this compound standard by separating it from any organic impurities.

Methodology:

  • Standard Preparation: Accurately weigh and dissolve each this compound standard in acetonitrile to a nominal concentration of 1 mg/mL. Prepare a series of dilutions to establish linearity.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 40% acetonitrile, increasing to 80% over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

  • Analysis: Inject equal volumes of each standard solution in triplicate.

  • Data Analysis: Calculate the purity of each standard by the area normalization method, assuming all impurities have a similar response factor to the main peak.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the identity of the this compound standard by determining its molecular weight.

Methodology:

  • Sample Preparation: Dilute the 1 mg/mL stock solutions prepared for HPLC analysis to approximately 10 µg/mL with the initial mobile phase.

  • LC-MS Conditions:

    • Use the same chromatographic conditions as the HPLC-UV method.

    • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: m/z 100-500.

  • Analysis: Inject the diluted solutions and acquire the mass spectrum for the major peak.

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the main peak with the theoretical molecular weight of this compound (C₁₄H₁₅NO₂).

Absolute Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity (mass fraction) of the this compound standard by qNMR, a primary ratio method.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of each this compound standard.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) with a known purity.

    • Dissolve both the this compound standard and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Acquire ¹H NMR spectra with quantitative parameters (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Analysis:

    • Integrate a well-resolved signal for this compound and a signal for the internal standard.

    • Calculate the purity using the following equation:

    Purity_sample = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • Purity_std = Purity of the internal standard

Water Content by Karl Fischer Titration

Objective: To quantify the water content in the solid this compound standards.

Methodology:

  • Instrument Setup: Use a coulometric or volumetric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh an appropriate amount of each this compound standard and introduce it into the titration cell.

  • Analysis: Perform the titration in triplicate for each standard.

  • Data Analysis: The instrument will provide the water content as a percentage (w/w).

Data Presentation for Comparison

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Comparison of Purity and Identity of this compound Analytical Standards

SupplierLot NumberHPLC Purity (%)[1][2]Observed m/z [M+H]⁺Theoretical m/z [M+H]⁺qNMR Purity (%)Water Content (%)
Supplier ALot-A12399.8230.1125230.112199.70.15
Supplier BLot-B45699.5230.1128230.112199.40.25
Supplier CLot-C78999.9230.1123230.112199.80.10

Table 2: Comparison of this compound Solution Standards

SupplierLot NumberStated Concentration (µg/mL)Measured Concentration (µg/mL)% Difference
Supplier DLot-D111100.099.5-0.5
Supplier ELot-E222100.0101.2+1.2

Visualization of Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

analytical_standard_comparison_workflow cluster_procurement Procurement & Initial Assessment cluster_testing Analytical Testing cluster_evaluation Data Evaluation & Selection procure Procure this compound Standards (Supplier A, B, C) docs Review Certificates of Analysis (CoA) procure->docs visual Visual Inspection (Color, Form) docs->visual hplc Purity by HPLC-UV visual->hplc lcms Identity by LC-MS visual->lcms qnmr Absolute Purity by qNMR visual->qnmr kf Water Content by Karl Fischer visual->kf data Compile and Compare Data (Tables 1 & 2) hplc->data lcms->data qnmr->data kf->data decision Decision Criteria: - Highest Purity - Best Agreement with CoA - Lowest Impurity Profile - Cost-Effectiveness data->decision select Select Most Suitable Standard decision->select

Caption: Workflow for the comparison of this compound analytical standards.

decision_tree start Start: Need this compound Standard is_crm Is a Certified Reference Material (CRM) a requirement? start->is_crm select_crm Select ISO 17034 Accredited Supplier's CRM is_crm->select_crm Yes compare_non_crm Perform Inter-supplier Comparison (HPLC, LC-MS, qNMR, KF) is_crm->compare_non_crm No data_agree Do experimental results agree with supplier's CoA? compare_non_crm->data_agree select_best Select standard with highest purity and best data agreement data_agree->select_best Yes contact_supplier Contact supplier for clarification or select alternative data_agree->contact_supplier No

Caption: Decision tree for selecting a this compound analytical standard.

Conclusion

The selection of a high-quality analytical standard is paramount for generating reliable and reproducible analytical data for this compound. In the absence of direct inter-laboratory comparison studies, a systematic in-house evaluation is the most effective approach. By implementing the detailed experimental protocols for purity, identity, and concentration, and by structuring the comparative data as suggested, laboratories can make an informed and objective decision. The provided workflows serve as a guide to streamline this critical process, ultimately leading to higher confidence in analytical results. It is recommended to select standards from suppliers who provide comprehensive Certificates of Analysis from an accredited body (e.g., ISO 17034) as this provides a higher level of assurance of the material's quality.[1][2][3][4]

References

Safety Operating Guide

Navigating the Safe Disposal of Methfuroxam: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and laboratory professionals handling Methfuroxam, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step instructions for the safe and effective disposal of this compound, aligning with general best practices for hazardous chemical waste management in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on hazards, handling, and emergency measures. This compound is classified as a flammable liquid and is harmful if inhaled, causing skin and severe eye irritation.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Splashproof goggles or a face shield

  • Impervious gloves

  • An impervious apron and footwear

  • In case of insufficient ventilation, a NIOSH/MSHA-approved air-supplied respirator is advised.[1]

An eyewash station and emergency shower should be readily accessible in the work area.[1][2]

Quantitative Hazard Data for this compound

For a clear understanding of its chemical properties and hazards, the following data for this compound is summarized below:

PropertyValueReference
Physical State Liquid (100 µg/mL in Acetonitrile)[1]
Flash Point 35.6 °F (2 °C) (closed cup)[1]
Boiling Point 81.6 °C[1]
Melting Point -45.7 °C[1]
Acute Toxicity Harmful if inhaled (Acute toxicity, inhalation, category 4)[1]
Skin Irritation Irritating to skin (Skin corrosion/irritation, category 2)[1]
Eye Irritation Causes severe eye irritation (Eye damage/irritation, category 2A)[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must comply with federal, state, and local regulations. The overarching principle is that hazardous chemical waste should not be disposed of in the regular trash or down the sewer.[3]

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: Due to its flammability and toxicity, this compound is classified as hazardous waste.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It should be segregated as a halogenated or non-halogenated organic solvent waste, depending on the solvent it is in (in this case, Acetonitrile is non-halogenated).[4] Keep it separate from incompatible materials such as acids, bases, and oxidizers.[4]

Step 2: Containerization

  • Select an Appropriate Container: Use a container that is chemically compatible with this compound and its solvent (e.g., a high-density polyethylene or glass container for Acetonitrile solutions).[3][5] The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[3]

  • Label the Container: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the specific concentration and solvent. Also, indicate the associated hazards (e.g., "Flammable," "Toxic," "Irritant").

Step 3: Accumulation and Storage

  • Point of Generation: Accumulate the waste at or near the point of generation, under the control of laboratory personnel.[3]

  • Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area. If it is a flammable liquid, it should be stored in a flammable safety cabinet.[4]

  • Secondary Containment: It is best practice to use a secondary containment system, such as a tray or tub, to capture any potential leaks or spills.[3]

Step 4: Arrange for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste coordinator to schedule a pickup for the hazardous waste. Do not attempt to transport the waste yourself.

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.

Step 5: Spill and Emergency Procedures

In the event of a spill:

  • Assess the Situation: If the spill is large or you are not comfortable handling it, evacuate the area and contact your institution's emergency response team.

  • Control Ignition Sources: If it is safe to do so, turn off any nearby ignition sources.[4]

  • Contain the Spill: Use a spill kit with appropriate absorbent materials for solvents to contain the spill.

  • Clean-up: Following your institution's specific procedures, clean the spill. The collected waste from the cleanup is also considered hazardous and must be disposed of accordingly.

  • Decontaminate: Thoroughly decontaminate the area and any equipment that came into contact with the chemical.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Methfuroxam_Disposal_Workflow cluster_prep Preparation & Identification cluster_contain Containment & Storage cluster_disposal Final Disposal cluster_emergency Emergency Protocol start Start: Handling This compound Waste identify Identify as Hazardous Waste start->identify spill Spill Occurs start->spill segregate Segregate from Incompatible Waste identify->segregate container Select & Label Compatible Container segregate->container store Store in Designated Satellite Area container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end spill->identify spill_cleanup Follow Spill Cleanup Procedure spill->spill_cleanup Yes spill_cleanup->container Dispose of Contaminated Materials

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

Essential Safety and Logistical Information for Handling Methfuroxam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial guidance on the safe handling and disposal of Methfuroxam, a fungicide used in various research and development applications. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact. It is imperative to consult the official Safety Data Sheet (SDS) provided by your supplier for comprehensive safety information before commencing any work.

Hazard Summary and Personal Protective Equipment (PPE)

This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment. The primary risks include flammability, inhalation toxicity, and irritation to the skin and eyes.[1] The following table summarizes the recommended PPE for handling this compound.

Hazard Category Potential Risks Required Personal Protective Equipment (PPE)
Flammability Highly Flammable[1]- Fire-retardant lab coat- Work in a well-ventilated area away from ignition sources.
Inhalation Harmful if inhaled[1]- NIOSH/MSHA approved air-purifying respirator with appropriate cartridges for organic vapors and particulates. A full-face respirator is advised.[1]
Skin Contact Irritating to skin[1]- Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Do not use leather or fabric gloves.[2]- Chemical-resistant coveralls or a lab coat worn over long-sleeved clothing and long pants.[3][4]
Eye Contact Causes severe eye irritation[1]- Chemical splash goggles or a full-face shield.[5]
General Handling Potential for ingestion- Do not eat, drink, or smoke in handling areas.[6]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from receipt to use.

cluster_receipt Receipt and Storage cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Cleanup and Decontamination A Receive Shipment B Inspect Container for Damage A->B C Store in a Cool, Dry, Well-Ventilated Area B->C D Store Away from Incompatible Materials C->D E Don Appropriate PPE F Work in a Chemical Fume Hood E->F G Weigh Solid this compound F->G H Prepare Solution G->H I Conduct Experiment J Handle with Care to Avoid Aerosols I->J K Decontaminate Work Surfaces L Remove and Dispose of PPE Properly K->L M Wash Hands Thoroughly L->M

Workflow for the safe handling of this compound.

Experimental Protocols:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage or leaks.

    • Store this compound in its original, tightly sealed container.

    • The storage area should be cool, dry, well-ventilated, and away from heat, sparks, and open flames.

    • Segregate from incompatible materials such as oxidizing agents.

  • Preparation of Solutions:

    • Always work within a certified chemical fume hood to minimize inhalation exposure.

    • Don all required PPE as outlined in the table above.

    • Carefully weigh the required amount of solid this compound, avoiding the generation of dust.

    • Slowly add the solid to the desired solvent, stirring gently to dissolve.

  • Handling During Experiments:

    • Conduct all procedures involving this compound within a chemical fume hood.

    • Handle solutions carefully to prevent splashing and the formation of aerosols.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product:

    • Do not dispose of this compound down the drain or in the regular trash.[7]

    • Unused this compound should be disposed of as hazardous waste through an approved waste disposal facility.[7]

  • Contaminated Materials:

    • All materials that come into contact with this compound, including personal protective equipment (gloves, coveralls), absorbent materials from spills, and empty containers, should be treated as hazardous waste.

    • Place contaminated materials in a clearly labeled, sealed container for hazardous waste.[7]

    • Empty containers should not be reused and should be disposed of as hazardous waste.[8]

  • Spill Response:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like sawdust.

    • Collect the absorbed material into a labeled, sealed container for hazardous waste.

    • Decontaminate the spill area with an appropriate cleaning agent.

Regulatory Compliance:

All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. Maintaining accurate records of the disposed chemical, including its name, quantity, and date of disposal, is a mandatory requirement.[7]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.